3-Bromo-4-methoxybiphenyl
Description
The exact mass of the compound 3-Bromo-4-methoxybiphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95719. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-4-methoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-methoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJVVIDRMVQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294289 | |
| Record name | 3-bromo-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74447-73-7 | |
| Record name | 3-Bromo-4-methoxy-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74447-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 95719 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074447737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74447-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methoxybiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl (CAS Number: 74447-73-7)
A Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of 3-Bromo-4-methoxybiphenyl. It is designed to be a practical resource, moving beyond simple data recitation to offer field-proven insights into the synthesis, application, and significance of this versatile chemical intermediate.
Part 1: Core Compound Profile and Significance
3-Bromo-4-methoxybiphenyl (CAS: 74447-73-7) is a substituted aromatic compound with the molecular formula C₁₃H₁₁BrO.[1][2] Its structure, which features a biphenyl scaffold, is a key reason for its utility in medicinal chemistry and materials science.[3][4][5] The biphenyl moiety is a prevalent structural motif in many marketed drugs, contributing to favorable pharmacokinetic properties and the ability to interact with various biological targets.[3]
The strategic placement of the bromine atom and the methoxy group on the biphenyl core makes 3-Bromo-4-methoxybiphenyl a valuable building block. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[6] The methoxy group, in turn, can influence the electronic properties of the molecule and can be a site for further chemical modification.
Physicochemical and Safety Data
A foundational understanding of a compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
| Property | Value |
| Molecular Weight | 263.13 g/mol [1][2][7] |
| Appearance | White to off-white solid |
| Melting Point | 76-80 °C |
| Boiling Point | 333.8 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dioxane). Insoluble in water. |
| LogP | 4.1247 |
Safety and Handling: 3-Bromo-4-methoxybiphenyl is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][8][9] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS).[8]
Part 2: Synthesis and Key Reactions
The construction of the biphenyl scaffold and the subsequent functionalization of 3-Bromo-4-methoxybiphenyl are typically achieved through robust and well-established synthetic methodologies.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and the preferred method for synthesizing 3-Bromo-4-methoxybiphenyl.[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[10][11]
Reaction Scheme:
(4-methoxyphenyl)boronic acid + 1,3-dibromobenzene → 3-Bromo-4-methoxybiphenyl
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of 3-Bromo-4-methoxybiphenyl.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask, add (4-methoxyphenyl)boronic acid (1.0 equiv), 1,3-dibromobenzene (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[11]
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Inert Conditions: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.[11]
-
Workup: Cool the reaction to room temperature. Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure 3-Bromo-4-methoxybiphenyl.
Causality Behind Experimental Choices:
-
The Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can be used to optimize the reaction for specific substrates.[13]
-
The Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[13] The choice of base can significantly impact the reaction rate and yield.[10]
-
The Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic reactants and the inorganic base.
Key Downstream Reactions
The synthetic utility of 3-Bromo-4-methoxybiphenyl stems from its ability to undergo further cross-coupling reactions, most notably the Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[14][15] It allows for the coupling of 3-Bromo-4-methoxybiphenyl with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl compounds that are prevalent in pharmaceuticals.[14][15]
Caption: Conceptual diagram of the Buchwald-Hartwig amination.
Part 3: Applications in Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, and 3-Bromo-4-methoxybiphenyl serves as a key starting material for the synthesis of molecules targeting a range of diseases, including neurodegenerative disorders and cancer.[16][17]
Case Study: A Hypothetical Kinase Inhibitor
Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a biphenyl core. Let's consider a hypothetical scenario where 3-Bromo-4-methoxybiphenyl is used to synthesize a novel inhibitor of a kinase involved in a cancer signaling pathway.
Simplified Kinase Signaling Pathway:
Caption: A simplified representation of a kinase signaling pathway and the point of therapeutic intervention.
In this hypothetical scenario, a multi-step synthesis beginning with 3-Bromo-4-methoxybiphenyl could be envisioned. A Suzuki-Miyaura coupling could be used to attach a nitrogen-containing heterocycle to the 3-position of the biphenyl core. This heterocycle could be designed to interact with the hinge region of the kinase's ATP binding site. Subsequently, a Buchwald-Hartwig amination at a different position could be employed to introduce a solubilizing group or a moiety that confers selectivity for the target kinase.
Part 4: Conclusion
3-Bromo-4-methoxybiphenyl is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and reaction scope, as detailed in this guide, is essential for any researcher looking to leverage its full potential.
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PubChem Compound Summary for CID 262267, 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
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Buchwald–Hartwig amination. Wikipedia. (2023, October 29). Retrieved from [Link]
-
Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. (n.d.). Retrieved from [Link]
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Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. (2023, June 16). Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Retrieved from [Link]
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Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. National Center for Biotechnology Information. (2022, June 22). Retrieved from [Link]
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Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. PubMed. (2020, September 1). Retrieved from [Link]
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An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 3-Bromo-4-methoxybiphenyl (CAS No. 74447-73-7), a key halogenated aromatic intermediate. The document delineates its core physicochemical and spectroscopic properties, offers detailed, field-proven protocols for its synthesis via electrophilic bromination, and explores its reactivity, particularly as a substrate in palladium-catalyzed cross-coupling reactions. By synthesizing data from established chemical databases and foundational organic chemistry literature, this guide serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to leverage this versatile building block for the development of novel molecular architectures.
Introduction: The Strategic Value of 3-Bromo-4-methoxybiphenyl
3-Bromo-4-methoxybiphenyl is a substituted biphenyl, a structural motif of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules and organic electronic materials.[1][2] The strategic placement of the bromo and methoxy substituents on one of the phenyl rings imparts a unique combination of reactivity and electronic properties.
The methoxy group (an electron-donating group) activates the aromatic ring, influencing the regioselectivity of further electrophilic substitutions. The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This differential reactivity allows for the sequential and controlled elaboration of the biphenyl core, making it a valuable intermediate for constructing complex, poly-aromatic systems. This guide provides the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.
Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of reproducible chemical synthesis. This section details the essential physical and spectral properties of 3-Bromo-4-methoxybiphenyl.
Core Chemical Properties
The fundamental properties of 3-Bromo-4-methoxybiphenyl are summarized in the table below, based on data aggregated from authoritative chemical databases.[5][6]
| Property | Value | Source |
| CAS Number | 74447-73-7 | [PubChem[5], Santa Cruz Biotechnology[6]] |
| Molecular Formula | C₁₃H₁₁BrO | [PubChem[5], Santa Cruz Biotechnology[6]] |
| Molecular Weight | 263.13 g/mol | [PubChem[5], Santa Cruz Biotechnology[6]] |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [PubChem[5]] |
| Monoisotopic Mass | 261.99933 Da | [PubChem[5][7]] |
| Predicted XLogP3 | 4.2 | [PubChem[5][8]] |
| Appearance | Solid (form varies by purity) | General Knowledge |
Spectroscopic Analysis for Structural Verification
The structural identity and purity of 3-Bromo-4-methoxybiphenyl are unequivocally confirmed through a combination of spectroscopic techniques. While experimental spectra are cataloged in databases such as SpectraBase, the following data represents the expected characteristic signals based on the compound's structure.[5][8]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methoxy group. The protons on the brominated ring will exhibit splitting patterns influenced by their position relative to the bromine and methoxy substituents. The five protons of the unsubstituted phenyl ring will typically appear as a multiplet in the 7.3-7.6 ppm range. The methoxy protons will present as a sharp singlet around 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display 13 unique signals corresponding to each carbon atom in the molecule. The carbon atom attached to the bromine will be observed in the range of 110-120 ppm, while the carbon bonded to the methoxy group will appear significantly downfield, typically around 155-160 ppm. The methoxy carbon itself will be found around 56 ppm.
2.2.2. Infrared (IR) Spectroscopy
The FT-IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (aryl ether): A strong band around 1250 cm⁻¹
-
C-Br stretching: ~550-650 cm⁻¹
2.2.3. Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum will exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 262 and 264.
-
Primary Fragmentation: The most significant fragmentation pathway is the loss of the bromine atom to form a stable biphenyl ether cation [M-Br]⁺ at m/z 183. Further fragmentation can lead to the loss of a methyl radical ([M-Br-CH₃]⁺) at m/z 168.
Synthesis and Purification: A Practical Protocol
The most direct and historically established method for preparing 3-Bromo-4-methoxybiphenyl is through the regioselective electrophilic bromination of 4-methoxybiphenyl. The electron-donating methoxy group activates the ring and directs the incoming electrophile primarily to the ortho position (C3), as the para position is blocked.
Caption: General workflow for the synthesis of 3-Bromo-4-methoxybiphenyl.
Detailed Experimental Protocol: Electrophilic Bromination
This protocol is adapted from established methodologies for the bromination of activated aromatic systems.
Materials:
-
4-Methoxybiphenyl
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
5% Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxybiphenyl (1.0 eq.) in chloroform. Cool the flask in an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in chloroform dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding 5% aqueous sodium thiosulfate solution until the red-brown color of bromine dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 3-Bromo-4-methoxybiphenyl as a crystalline solid.
Causality Behind Choices:
-
Solvent: Chloroform or acetic acid are common solvents for bromination as they are relatively inert to the reaction conditions.
-
Temperature Control: The initial cooling is crucial to control the exothermic reaction and minimize the formation of poly-brominated byproducts.
-
Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted bromine.
-
Purification: Recrystallization is an effective method for purifying the solid product from minor isomeric impurities and starting material.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-Bromo-4-methoxybiphenyl is primarily centered on its function as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common cores in many pharmaceutical agents.[4] 3-Bromo-4-methoxybiphenyl can be coupled with a wide variety of arylboronic acids or esters to generate more complex, functionalized tri- and poly-aromatic systems.
Caption: Logical flow of a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-methoxybiphenyl (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC.
-
Workup & Purification: After cooling, the reaction is worked up via aqueous extraction and the crude product is purified by column chromatography on silica gel.
This modular approach allows for the rapid synthesis of a library of compounds from a single intermediate, which is a highly valuable strategy in drug discovery for exploring structure-activity relationships (SAR).[1]
Safety and Handling
As a laboratory chemical, 3-Bromo-4-methoxybiphenyl must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classifications indicate potential hazards that require mitigation through proper personal protective equipment (PPE) and engineering controls.[5]
-
GHS Hazard Statements:
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-4-methoxybiphenyl is a synthetically valuable and versatile intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block for advanced organic synthesis. The true power of this molecule lies in the strategic reactivity of its bromine substituent, which serves as a key linchpin for constructing complex molecular frameworks via modern cross-coupling chemistry. For researchers engaged in the synthesis of novel pharmaceuticals or functional materials, a thorough understanding of this compound's properties and reactivity is essential for accelerating discovery and innovation.
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Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins. Retrieved from [Link]
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YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4034005, 4-Bromo-4'-methoxybiphenyl. Retrieved from [Link]
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MDPI (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
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National Institutes of Health (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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RASAYAN Journal of Chemistry (2021). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL)PROP-2-EN-1-ONE. Retrieved from [Link]
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3-Bromo-4-methoxybiphenyl molecular weight and formula
An In-Depth Technical Guide to 3-Bromo-4-methoxybiphenyl: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-4-methoxybiphenyl (CAS No. 74447-73-7), a key intermediate in the fields of pharmaceutical development and materials science. We will delve into its fundamental properties, field-proven synthetic methodologies, analytical characterization, and critical applications, offering insights grounded in established chemical principles.
Core Molecular Profile
3-Bromo-4-methoxybiphenyl, also known by its IUPAC name 2-bromo-1-methoxy-4-phenylbenzene, is a disubstituted biphenyl.[1] The biphenyl framework is a privileged scaffold in medicinal chemistry, and the specific arrangement of the bromo and methoxy substituents provides a versatile platform for synthetic elaboration.
The bromine atom serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of derivative compounds.
Key Molecular and Physicochemical Data
The fundamental properties of 3-Bromo-4-methoxybiphenyl are summarized below. It is important to note that while some physical properties are derived from experimental data for analogous compounds, others are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO | [1][2] |
| Molecular Weight | 263.13 g/mol | [1][2] |
| CAS Number | 74447-73-7 | [1][2] |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [1] |
| Density (Predicted) | 1.35 g/cm³ | |
| Boiling Point (Predicted) | 333.8 °C at 760 mmHg | |
| Flash Point (Predicted) | 137.7 °C | |
| LogP (Predicted) | 4.2 | [1][3] |
Synthesis of the Biphenyl Core: The Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild conditions, and the commercial availability of boronic acid reagents.
A plausible and robust strategy for synthesizing 3-Bromo-4-methoxybiphenyl involves coupling a suitably substituted aryl halide with a corresponding arylboronic acid. The following protocol is a representative, self-validating system based on established methodologies for this class of transformation.
Expert Rationale for Experimental Choices
-
Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand is often more practical and versatile. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base, typically a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. This biphasic system effectively dissolves both the organic substrates and the inorganic base, creating the necessary interface for the reaction to proceed efficiently.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reactants: 2,4-Dibromoanisole and Phenylboronic acid.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dibromoanisole (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of toluene and water. Subsequently, add the palladium catalyst, such as Palladium(II) acetate (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 6-12 hours. Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 3-Bromo-4-methoxybiphenyl.
Applications in Drug Discovery and Materials Science
3-Bromo-4-methoxybiphenyl is not typically an end-product but rather a strategic intermediate. Its value lies in the ability to undergo further, selective chemical transformations.
Role as a Pharmaceutical Building Block
The biphenyl moiety is present in numerous approved drugs. The bromine atom on the 3-Bromo-4-methoxybiphenyl scaffold allows for subsequent cross-coupling reactions, enabling the introduction of complex heterocyclic systems or other pharmacophores. This sequential, controlled approach is fundamental to building libraries of potential drug candidates for structure-activity relationship (SAR) studies. For instance, related bromo-biphenyl intermediates are crucial for synthesizing molecules with applications as kinase inhibitors or in other therapeutic areas.
Precursor for Functional Materials
In materials science, extended π-conjugated systems are essential for creating organic semiconductors and light-emitting materials. These materials are at the heart of technologies like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. Starting with 3-Bromo-4-methoxybiphenyl, scientists can perform further coupling reactions to extend the conjugated system, thereby tuning the electronic and photophysical properties (e.g., charge mobility, emission wavelength) of the final material.
Analytical Characterization Workflow
Rigorous analytical characterization is mandatory to confirm the identity, purity, and structure of the synthesized compound.
Workflow for Compound Validation
Caption: A standard workflow for the analytical validation of a synthesized intermediate.
Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. Key signals would include:
-
A singlet around 3.8-3.9 ppm corresponding to the three protons of the methoxy (-OCH₃) group.
-
A series of multiplets in the aromatic region (approx. 6.9-7.7 ppm) for the 8 aromatic protons. The specific splitting patterns (doublets, triplets, doublet of doublets) will depend on the coupling constants between adjacent protons on each ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 13 distinct carbon atoms.
-
A signal around 55-56 ppm for the methoxy carbon.
-
Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the bromine (C-Br) would appear around 112-115 ppm, while the carbon attached to the methoxy group (C-O) would be significantly downfield, around 155-160 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 262 and 264.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Bromo-4-methoxybiphenyl must be handled with appropriate precautions.
GHS Hazard Information
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Mandatory Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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3-Bromo-4-methoxybiphenyl synthesis from 4-methoxyanisole
An In-depth Technical Guide on the Synthesis of 3-Bromo-4-methoxybiphenyl
Introduction
3-Bromo-4-methoxybiphenyl is a valuable biphenyl derivative that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its substituted biphenyl scaffold is a common feature in molecules designed to interact with biological targets and in the development of liquid crystals and organic light-emitting diodes (OLEDs). This guide provides a comprehensive, mechanistically-driven approach to the synthesis of 3-Bromo-4-methoxybiphenyl, tailored for researchers and professionals in organic synthesis and drug development. Departing from a potentially ambiguous starting point of "4-methoxyanisole," this document outlines a robust and logical synthetic pathway starting from the readily available and cost-effective precursor, p-anisidine (4-methoxyaniline). The strategy hinges on controlled electrophilic aromatic substitution and a highly efficient, chemoselective Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy Overview
The synthesis is designed as a two-part process. The first part focuses on the construction of a key intermediate, 3-bromo-1-iodo-4-methoxybenzene , where the substitution pattern is precisely controlled. The second part involves the palladium-catalyzed cross-coupling of this intermediate with phenylboronic acid to construct the target biphenyl system.
The retrosynthetic analysis reveals the following key disconnections:
-
C-C Bond Formation: The biphenyl linkage is most effectively formed via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology known for its high functional group tolerance and mild reaction conditions.[1][2]
-
Intermediate Functionalization: To achieve the desired 3-bromo-4-methoxy substitution pattern, a regioselective bromination is required. Starting with p-anisidine allows for the strategic use of its amino group (after protection) to direct the bromination to the desired position. The amino group is then transformed into an iodo group via a Sandmeyer reaction to create a more reactive center for the subsequent cross-coupling, ensuring chemoselectivity.
The overall workflow is depicted below.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Data of 3-Bromo-4-methoxybiphenyl
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 3-Bromo-4-methoxybiphenyl (IUPAC Name: 2-bromo-1-methoxy-4-phenylbenzene; CAS: 74447-73-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with field-proven insights to facilitate the unambiguous identification and characterization of this compound.
Introduction
3-Bromo-4-methoxybiphenyl is a substituted biphenyl derivative. The biphenyl moiety is a common scaffold in medicinal chemistry and materials science, and the specific substitution pattern of this compound makes its precise characterization essential for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and purity of such compounds.
This guide will delve into the expected and reported spectroscopic data for 3-Bromo-4-methoxybiphenyl, providing a framework for its analysis. It is crucial to note that while reference spectra for many compounds are readily available, the public availability of a complete, verified experimental dataset for this specific isomer can be limited. Therefore, this guide will also emphasize the principles of spectral interpretation and the use of data from analogous compounds to confidently assign the structure.
Molecular Structure and Isomeric Considerations
The structure of 3-Bromo-4-methoxybiphenyl is foundational to understanding its spectroscopic signature. The IUPAC name, 2-bromo-1-methoxy-4-phenylbenzene, more clearly defines the substitution pattern on the A-ring.[1]
Molecular Formula: C₁₃H₁₁BrO[1]
Molecular Weight: 263.13 g/mol [1][2]
Monoisotopic Mass: 261.99933 Da[1]
It is imperative to distinguish 3-Bromo-4-methoxybiphenyl from its isomers, such as 3-Bromo-4'-methoxybiphenyl and 2-Bromo-4'-methoxybiphenyl, as they will exhibit distinct spectroscopic profiles.[3][4]
Caption: Molecular structure of 3-Bromo-4-methoxybiphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a publicly available, experimentally verified NMR spectrum for 3-Bromo-4-methoxybiphenyl is not readily found, we can predict the expected chemical shifts and coupling patterns based on established principles and data from analogous structures.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR experiment would involve dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or higher field spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted Spectral Interpretation:
The ¹H NMR spectrum of 3-Bromo-4-methoxybiphenyl is expected to show signals in both the aromatic and aliphatic regions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta, para) | 7.3 - 7.6 | Multiplet | 5H |
| Aromatic-H (H-5) | ~7.5 | Doublet | 1H |
| Aromatic-H (H-2) | ~7.2 | Doublet of Doublets | 1H |
| Aromatic-H (H-6) | ~7.0 | Doublet | 1H |
| Methoxy-H (-OCH₃) | ~3.9 | Singlet | 3H |
-
Causality of Predictions: The protons on the unsubstituted phenyl ring will appear as a complex multiplet between 7.3 and 7.6 ppm. The protons on the substituted ring are influenced by the electron-donating methoxy group and the electron-withdrawing (via inductive effect) and sterically bulky bromine atom. The methoxy group will shield the ortho and para protons, while the bromine will have a deshielding effect. The precise coupling constants would be critical for unambiguous assignment.
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same sample solution as the ¹H NMR, typically using a proton-decoupled pulse sequence. A greater number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Predicted Spectral Interpretation:
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary-C (C-Br) | ~112 |
| Quaternary-C (C-O) | ~155 |
| Quaternary-C (C-Phenyl) | ~130 |
| Aromatic-CH | 110 - 135 |
| Methoxy-C (-OCH₃) | ~56 |
| Phenyl-C (ipso) | ~140 |
| Phenyl-C (ortho, meta, para) | 127 - 129 |
-
Expert Insight: The carbon directly attached to the bromine atom is expected to be significantly shielded compared to the other aromatic carbons due to the "heavy atom effect". Conversely, the carbon attached to the oxygen of the methoxy group will be deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A vapor-phase IR spectrum for 3-Bromo-4-methoxybiphenyl is available in spectral databases.[1]
Experimental Protocol:
IR spectra can be obtained using various techniques, including KBr pellets, Nujol mulls, or thin films for solids, and solution cells for liquids. For a vapor-phase spectrum, the sample is heated under vacuum to generate a gaseous sample that is then analyzed.
Interpretation of Key Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | -OCH₃ |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-O stretch | Aryl ether |
| Below 1000 | C-Br stretch, Aromatic C-H bending |
-
Trustworthiness of Assignments: The presence of strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ is highly characteristic of an aryl ether. The aromatic C=C stretching bands and C-H stretching vibrations confirm the presence of the biphenyl core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
Mass spectra are typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization (ESI). For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺). Due to the presence of bromine, this peak will be a doublet, with the two peaks having approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). For 3-Bromo-4-methoxybiphenyl, these peaks would be at m/z 262 and 264.[5]
-
Predicted Adducts: In ESI-MS, common adducts are expected, such as [M+H]⁺ at m/z 263 and 265, and [M+Na]⁺ at m/z 285 and 287.[5]
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (•OCH₃) or the bromine atom (•Br), leading to fragment ions that can help to confirm the structure.
Conclusion
The spectroscopic characterization of 3-Bromo-4-methoxybiphenyl relies on a multi-technique approach. While a complete set of experimentally verified spectra may not be readily available in public databases, a thorough understanding of spectroscopic principles, coupled with data from analogous compounds, allows for a confident structural assignment. This guide provides the foundational knowledge and expected spectral features to aid researchers in the identification and quality control of this important chemical entity.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
References
-
PubChem. 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-4'-methoxy-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
PubChemLite. 3-bromo-4-methoxybiphenyl. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-methoxybiphenyl, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document will delve into the theoretical underpinnings of the expected spectral features, present predicted spectral data, and provide a detailed experimental protocol for acquiring high-quality NMR data for this and similar molecules. By combining theoretical predictions with practical considerations, this guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted biphenyls.
Introduction: The Structural Elucidation of 3-Bromo-4-methoxybiphenyl
3-Bromo-4-methoxybiphenyl belongs to the biphenyl class of compounds, which are characterized by two phenyl rings linked by a single bond. This core structure is a common motif in many pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of a bromine atom and a methoxy group on one of the phenyl rings, as seen in 3-Bromo-4-methoxybiphenyl, significantly influences its chemical properties and biological activity.
Accurate structural confirmation is a critical step in the drug discovery and development pipeline. NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides a detailed map of the chemical environment of each atom, allowing for the unambiguous determination of connectivity and stereochemistry. This guide will focus on the interpretation of the one-dimensional ¹H and ¹³C NMR spectra of 3-Bromo-4-methoxybiphenyl.
Theoretical Analysis of the NMR Spectra
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings of 3-Bromo-4-methoxybiphenyl causes characteristic shifts in the signals of nearby protons and carbons.
Substituent Effects on the Aromatic Rings:
-
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This leads to an increase in electron density at the ortho and para positions of the phenyl ring it is attached to, causing the corresponding ¹H and ¹³C signals to shift to a higher field (lower ppm values).
-
Bromine Atom (-Br): Bromine is an electronegative atom and thus an electron-withdrawing group through the inductive effect. However, it is also capable of electron donation through resonance. In aromatic systems, the inductive effect is generally stronger, leading to a net withdrawal of electron density and a downfield shift (higher ppm values) of the signals of nearby nuclei.
-
Biphenyl System: The two phenyl rings in a biphenyl system can exhibit restricted rotation, especially with bulky substituents at the ortho positions. This can lead to distinct signals for otherwise chemically equivalent protons and carbons. In 3-Bromo-4-methoxybiphenyl, the substituents are not in the ortho positions, so free rotation is more likely, but the electronic effects of one ring will still influence the other.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Bromo-4-methoxybiphenyl is expected to show a set of signals in the aromatic region (typically 6.5-8.0 ppm) and a singlet for the methoxy protons.
Aromatic Region: The eight aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.
-
Protons on the Methoxy-substituted Ring: The methoxy group will cause an upfield shift of the protons on this ring. The proton ortho to the methoxy group will be a doublet, and the two protons meta to the methoxy group will also appear as a doublet.
-
Protons on the Bromo-substituted Ring: The bromine atom will cause a downfield shift of the protons on this ring. The proton ortho to the bromine will appear as a doublet, the proton para to the bromine will be a triplet (or more accurately, a doublet of doublets), and the proton meta to the bromine and ortho to the biphenyl linkage will be a doublet.
Methoxy Protons: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 3-Bromo-4-methoxybiphenyl will show distinct signals for each unique carbon atom.
-
Carbons on the Methoxy-substituted Ring: The carbon directly attached to the electron-donating methoxy group will be significantly shielded and appear at a lower chemical shift. The ortho and para carbons will also be shielded, while the meta carbons will be less affected.
-
Carbons on the Bromo-substituted Ring: The carbon atom directly bonded to the electronegative bromine atom will be deshielded and appear at a characteristic downfield chemical shift. The other carbons on this ring will also experience downfield shifts due to the inductive effect of bromine.
-
Quaternary Carbons: The two carbons at the point of the biphenyl linkage (C1 and C1') and the carbons bearing the bromine and methoxy substituents are quaternary and will typically show weaker signals in the ¹³C NMR spectrum due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.
Predicted NMR Data Summary
Table 1: Predicted ¹H NMR Data for 3-Bromo-4-methoxybiphenyl
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 7.6 - 7.8 | d | ~2.0 |
| H-5 | 7.0 - 7.2 | d | ~8.5 |
| H-6 | 7.4 - 7.6 | dd | ~8.5, 2.0 |
| H-2', H-6' | 7.4 - 7.6 | d | ~8.7 |
| H-3', H-5' | 6.9 - 7.1 | d | ~8.7 |
| -OCH₃ | 3.8 - 3.9 | s | - |
Table 2: Predicted ¹³C NMR Data for 3-Bromo-4-methoxybiphenyl
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 138 - 140 |
| C-2 | 130 - 132 |
| C-3 | 111 - 113 |
| C-4 | 155 - 157 |
| C-5 | 112 - 114 |
| C-6 | 133 - 135 |
| C-1' | 131 - 133 |
| C-2', C-6' | 128 - 130 |
| C-3', C-5' | 114 - 116 |
| C-4' | 159 - 161 |
| -OCH₃ | 55 - 56 |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Bromo-4-methoxybiphenyl.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.
-
Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of about 4-5 cm).
NMR Instrument Parameters
The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific optimization may be necessary.
¹H NMR Acquisition:
-
Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm to cover the aromatic and aliphatic regions.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): 8-16 scans are typically adequate for a moderately concentrated sample.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm to encompass the full range of carbon chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required, typically ranging from 1024 to several thousand, depending on the sample concentration.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.
Visualization of Structural-Spectral Correlations
The following diagram illustrates the key structural features of 3-Bromo-4-methoxybiphenyl and their anticipated influence on the NMR spectra.
Caption: Key substituent effects influencing the NMR chemical shifts in 3-Bromo-4-methoxybiphenyl.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of 3-Bromo-4-methoxybiphenyl. By integrating theoretical principles with predicted spectral data and a practical experimental protocol, this document aims to equip researchers with the necessary knowledge to confidently characterize this and related molecules. The ability to accurately interpret NMR spectra is fundamental to advancing research in organic synthesis, drug discovery, and materials science.
References
- At this time, direct experimental NMR data for 3-Bromo-4-methoxybiphenyl is not available in the public domain. The predicted data in this guide is based on established principles of NMR spectroscopy and computational prediction models.
Navigating the Solubility Landscape of 3-Bromo-4-methoxybiphenyl: A Technical Guide for Researchers
In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in physiological systems. This technical guide offers an in-depth exploration of the solubility of 3-Bromo-4-methoxybiphenyl, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a robust framework for researchers to predict, understand, and experimentally determine its solubility in a range of common organic solvents.
Understanding 3-Bromo-4-methoxybiphenyl: A Physicochemical Overview
3-Bromo-4-methoxybiphenyl is an aromatic compound with the chemical formula C₁₃H₁₁BrO.[1] Its structure consists of a biphenyl core, which is two phenyl rings linked by a single bond, substituted with a bromine atom and a methoxy group. These substitutions are key to its chemical personality and, consequently, its solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 263.13 g/mol | [1] |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [1] |
| CAS Number | 74447-73-7 | [1] |
| Predicted XlogP | 4.2 | [1] |
The predicted XlogP value of 4.2 suggests that 3-Bromo-4-methoxybiphenyl is a lipophilic, or "fat-loving," molecule, indicating a preference for non-polar environments over aqueous ones.[1] This is a crucial starting point for understanding its solubility.
The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is heavily influenced by its functional groups.[1][2][3]
Dissecting the Structure of 3-Bromo-4-methoxybiphenyl:
-
Biphenyl Core: The parent biphenyl molecule is non-polar and, as such, is insoluble in water but soluble in many organic solvents.[4][5][6] This large, non-polar hydrocarbon framework is the dominant feature of 3-Bromo-4-methoxybiphenyl and dictates its generally low polarity.
-
Methoxy Group (-OCH₃): The methoxy group introduces some polarity due to the electronegative oxygen atom. It can act as a hydrogen bond acceptor, which can lead to favorable interactions with polar protic solvents. However, the non-polar methyl group slightly counteracts this effect.
-
Bromine Atom (-Br): The bromine atom is an electronegative halogen, which introduces a dipole moment into the molecule, thereby increasing its polarity slightly compared to the unsubstituted biphenyl.
Considering these structural features, 3-Bromo-4-methoxybiphenyl can be classified as a moderately polar to non-polar compound. Its solubility will therefore be highest in solvents of similar polarity.
Predicted Qualitative Solubility Profile
Based on the theoretical principles discussed, a qualitative solubility profile for 3-Bromo-4-methoxybiphenyl in a range of common organic solvents can be predicted. This serves as a valuable starting point for solvent selection in synthesis, purification, and formulation.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Soluble | The non-polar nature of hexane aligns well with the large, non-polar biphenyl backbone. |
| Toluene | Non-polar | Soluble | Similar to hexane, toluene is a non-polar aromatic solvent that can effectively solvate the biphenyl core. |
| Dichloromethane | Polar aprotic | Soluble | Dichloromethane has a moderate polarity that can accommodate both the non-polar and slightly polar features of the molecule. |
| Ethyl Acetate | Polar aprotic | Soluble | The ester functionality of ethyl acetate provides a balance of polarity that should be compatible with the solute. |
| Acetone | Polar aprotic | Soluble | As a polar aprotic solvent, acetone is a good general-purpose solvent for many organic compounds. |
| Ethanol | Polar protic | Sparingly Soluble | The hydroxyl group of ethanol can interact with the methoxy group, but the overall polarity may be too high for optimal solubility. |
| Methanol | Polar protic | Sparingly Soluble | Similar to ethanol, but with a slightly higher polarity, which may further reduce solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | DMSO is a highly polar aprotic solvent and is often a good solvent for a wide range of organic compounds. |
Rigorous by Design: An Experimental Protocol for Determining Equilibrium Solubility
To move from prediction to quantitative data, a well-designed experiment is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5][7][8] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
3-Bromo-4-methoxybiphenyl (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 3-Bromo-4-methoxybiphenyl to a series of scintillation vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 3-Bromo-4-methoxybiphenyl.[6][9][10]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Data Presentation
Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., DMSO | 25 |
Visualizing the Process and Principles
Diagrams can provide a clear and concise representation of complex workflows and concepts.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Caption: "Like Dissolves Like" Principle for 3-Bromo-4-methoxybiphenyl.
Conclusion
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TutorChase. How do functional groups affect solubility in organic compounds? [Link]
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Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]
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ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-methoxybiphenyl
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safety, hazards, and handling protocols for 3-Bromo-4-methoxybiphenyl (CAS No. 74447-73-7). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Physicochemical Properties
3-Bromo-4-methoxybiphenyl is a halogenated aromatic compound. Understanding its fundamental properties is the first step in a thorough risk assessment. Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [1] |
| CAS Number | 74447-73-7 | [1][2] |
| Molecular Formula | C₁₃H₁₁BrO | [1][2] |
| Molecular Weight | 263.13 g/mol | [1][2] |
| Appearance | Off-white to pale cream powder | [3] |
| Melting Point | 48-54 °C | [3] |
| Solubility | Insoluble in water | [4][5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-4-methoxybiphenyl is classified as an irritant.[1] This classification is based on its potential to cause irritation to the skin, eyes, and respiratory system upon exposure.
| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Irritant (!) |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | Irritant (!) |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | Irritant (!) |
Source: PubChem, Alfa Aesar SDS[1][6]
The causality behind these classifications lies in the chemical's ability to interact with and disrupt biological tissues upon direct contact. For the skin and eyes, this manifests as localized inflammation and discomfort.[1][6] If inhaled, the compound can irritate the mucous membranes of the respiratory tract.[1][6]
Laboratory Risk Assessment Workflow
A self-validating system of risk assessment is crucial before any handling of this chemical. The following workflow illustrates a logical progression from hazard identification to the implementation of control measures, ensuring that risks are systematically evaluated and mitigated.
Caption: A logical workflow for assessing and mitigating risks before handling 3-Bromo-4-methoxybiphenyl.
Safe Handling Protocols and Exposure Control
Adherence to rigorous handling protocols is essential to prevent exposure. The following measures are based on the hierarchy of controls, prioritizing engineering solutions and supplementing them with personal protective equipment.
Engineering Controls
-
Ventilation: All weighing and handling of solid 3-Bromo-4-methoxybiphenyl must be conducted within a certified chemical fume hood.[7] This is the primary defense against respiratory exposure by containing dust and preventing its dispersal into the laboratory environment.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[8]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EN166 standards.[9][10] A face shield should be worn over goggles if there is a significant risk of splashing.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.[7][8] Gloves should be inspected before use and changed immediately if contamination occurs.
-
Body Protection: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing.[7][11] Closed-toe shoes made of a non-porous material are also mandatory.[11]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12][13]
-
Contaminated work clothing should be removed and laundered separately before reuse.[6][8]
Emergency Procedures
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures
These procedures are for immediate response; always seek medical attention after an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Get medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6]
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration.[6] Seek medical attention if symptoms occur.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[6] Do not induce vomiting. Get medical attention if symptoms occur.[6]
Accidental Release Measures
The following workflow outlines the appropriate response to a chemical spill.
Caption: Emergency response workflow for a spill of 3-Bromo-4-methoxybiphenyl.
Fire and Explosion Hazards
-
Extinguishing Media: Use extinguishing measures appropriate for the surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Storage, Stability, and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is stable under normal, recommended storage conditions.[4]
-
Disposal: All waste containing 3-Bromo-4-methoxybiphenyl must be treated as hazardous waste.[11] Dispose of contents and containers in accordance with local, state, and federal regulations through an approved waste disposal facility.[11][12] Do not dispose of down the drain.[11][13]
References
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Alfa Aesar. (2024, March 5). SAFETY DATA SHEET: 3-Bromo-4-methoxybiphenyl. Fisher Scientific. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-4-methoxybiphenyl (C13H11BrO). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4'-methoxybiphenyl (C13H11BrO). Retrieved from [Link]
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XiXisys. (2025, October 19). GHS SDS: 3-Bromo-4-methoxybiphenyl. Hangzhou Zhizhua Technology Co., Ltd. Retrieved from [Link]
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Alternative Synthetic Routes for 3-Bromo-4-methoxybiphenyl: An In-depth Technical Guide
Introduction
3-Bromo-4-methoxybiphenyl is a crucial building block in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and materials science sectors. Its substituted biphenyl structure serves as a key scaffold for compounds with significant biological activity and unique photophysical properties. The strategic placement of the bromo and methoxy groups on one of the phenyl rings allows for versatile downstream functionalization, making it a highly sought-after intermediate. This technical guide provides an in-depth exploration of various synthetic strategies for 3-Bromo-4-methoxybiphenyl, moving beyond conventional methods to offer researchers and drug development professionals a comprehensive understanding of alternative and efficient synthetic routes. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable method for a given application.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of 3-Bromo-4-methoxybiphenyl begins with a retrosynthetic analysis. The primary disconnection is the C-C bond between the two phenyl rings, suggesting cross-coupling reactions as a powerful synthetic tool. Alternatively, functional group interconversion on a pre-formed biphenyl skeleton presents another viable pathway.
Caption: Retrosynthetic analysis of 3-Bromo-4-methoxybiphenyl.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for biaryl synthesis.[1][2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1][2]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[2][4]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically facilitated by a base.[2][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2][3]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Approach A: Phenylboronic Acid and a Dibrominated Precursor
This approach utilizes a readily available phenylboronic acid and a custom-synthesized dibrominated anisole derivative.
Step 1: Synthesis of 2,5-Dibromoanisole
Bromination of 4-bromoanisole is a feasible route. The methoxy group is an ortho-, para-director. Since the para position is blocked, bromination will occur at one of the ortho positions.
Experimental Protocol: Bromination of 4-Bromoanisole
-
Dissolve 4-bromoanisole (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Slowly add bromine (1 equivalent) to the solution at room temperature while stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dibromoanisole.
Step 2: Suzuki Coupling
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybiphenyl
-
To a reaction vessel, add 2,5-dibromoanisole (1 equivalent), phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).[2]
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[2]
-
After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-methoxybiphenyl.[6][7][8]
Approach B: 3-Bromo-4-methoxyphenylboronic Acid and Bromobenzene
This alternative Suzuki approach involves the synthesis of a custom boronic acid.
Step 1: Synthesis of 3-Bromo-4-methoxyphenylboronic Acid
This can be achieved via lithiation of 2,5-dibromoanisole followed by reaction with a borate ester.
Experimental Protocol: Synthesis of 3-Bromo-4-methoxyphenylboronic Acid
-
Dissolve 2,5-dibromoanisole (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1 equivalent) and stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl.
-
Extract with an organic solvent, dry, and concentrate to yield the crude boronic acid, which can be purified by recrystallization.[9][10]
Step 2: Suzuki Coupling
The coupling of the synthesized boronic acid with bromobenzene would follow a similar protocol as described in Approach A, Step 2.
Route 2: Palladium-Catalyzed Negishi Coupling
The Negishi coupling is another powerful cross-coupling reaction that utilizes organozinc reagents.[11][12] It is known for its high reactivity and functional group tolerance.[12][13]
Mechanistic Overview
The mechanism of the Negishi coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5] The key difference is the use of an organozinc nucleophile in the transmetalation step.[11]
Caption: Simplified catalytic cycle of the Negishi coupling.
Experimental Protocol: Negishi Coupling for 3-Bromo-4-methoxybiphenyl
-
Preparation of the Organozinc Reagent:
-
React 2-bromo-5-lithioanisole (prepared in situ from 2,5-dibromoanisole and n-BuLi at -78 °C) with anhydrous zinc chloride (1.1 equivalents) in THF.
-
-
Coupling Reaction:
-
In a separate flask, add bromobenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and THF under an inert atmosphere.
-
Add the freshly prepared organozinc solution to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Work-up involves quenching with saturated aqueous ammonium chloride, extraction with an organic solvent, drying, and purification by chromatography.
-
Route 3: Palladium-Catalyzed Stille Coupling
The Stille coupling employs organostannane reagents and is valued for its tolerance of a wide variety of functional groups.[14][15] However, the toxicity of organotin compounds is a significant drawback.[16]
Mechanistic Overview
The Stille coupling follows the same fundamental catalytic cycle of oxidative addition, transmetalation, and reductive elimination as the Suzuki and Negishi reactions.[17]
Caption: Simplified catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling for 3-Bromo-4-methoxybiphenyl
-
Preparation of the Organostannane Reagent:
-
Prepare the Grignard reagent from 2,5-dibromoanisole and magnesium in THF.
-
React the Grignard reagent with tributyltin chloride to form (3-bromo-4-methoxyphenyl)tributylstannane.
-
-
Coupling Reaction:
-
Combine the synthesized organostannane (1 equivalent), bromobenzene (1.2 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), and a solvent such as toluene in a reaction vessel.
-
Heat the mixture under an inert atmosphere at reflux for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and purify directly by column chromatography to remove the tin byproducts and isolate the desired product.
-
Route 4: Classical Sandmeyer Reaction
The Sandmeyer reaction offers a classical, palladium-free approach to introduce a bromine atom onto an aromatic ring via a diazonium salt intermediate.[18][19] This route is particularly useful if 3-amino-4-methoxybiphenyl is a readily available or easily synthesized precursor.[20][21]
Mechanistic Overview
The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[19] The key steps are:
-
Diazotization: An aromatic primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[22][23]
-
Radical Formation: Copper(I) bromide catalyzes the one-electron reduction of the diazonium salt to form an aryl radical with the loss of nitrogen gas.[18][19]
-
Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species to form the final aryl bromide and regenerate the copper(I) catalyst.[19]
Step 1: Synthesis of 3-Amino-4-methoxybiphenyl
This intermediate can be prepared through various methods, including the reduction of a corresponding nitro compound. A plausible synthesis starts from 3-nitro-4-chloroanisole and proceeds via a Suzuki coupling followed by reduction.
Experimental Protocol: Synthesis of 3-Amino-4-methoxybiphenyl
-
Suzuki Coupling: Couple 3-nitro-4-chloroanisole with phenylboronic acid using standard Suzuki conditions to yield 3-nitro-4-methoxybiphenyl.
-
Nitro Reduction: Reduce the nitro group of 3-nitro-4-methoxybiphenyl to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation (H₂/Pd-C) to give 3-amino-4-methoxybiphenyl.[24][25][26]
Step 2: Sandmeyer Reaction
Experimental Protocol: Synthesis of 3-Bromo-4-methoxybiphenyl
-
Dissolve 3-amino-4-methoxybiphenyl (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water (1 equivalent) while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.
A related method, the Gattermann reaction, uses copper powder instead of a cuprous salt, but generally gives lower yields than the Sandmeyer reaction.[27][28]
Comparative Analysis of Synthetic Routes
| Route | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Suzuki Coupling | Aryl halide, Arylboronic acid, Pd catalyst, Base | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron compounds.[1][2] | Cost of palladium catalyst, potential for side reactions (e.g., homocoupling). | Good to Excellent (70-95%) |
| Negishi Coupling | Aryl halide, Arylzinc reagent, Pd or Ni catalyst | High reactivity, good for sterically hindered substrates.[12][13] | Moisture-sensitive organozinc reagents, requires inert atmosphere. | Good to Excellent (70-90%) |
| Stille Coupling | Aryl halide, Arylstannane, Pd catalyst | Excellent functional group tolerance, neutral reaction conditions.[14][15] | Toxicity of organotin reagents and byproducts.[16] | Good to Excellent (65-90%) |
| Sandmeyer Reaction | Aryl amine, NaNO₂, HBr, CuBr | Palladium-free, utilizes readily available starting materials.[18][19] | Diazonium salts can be unstable, potential for side reactions, use of strong acids. | Moderate to Good (50-80%) |
Conclusion
The synthesis of 3-Bromo-4-methoxybiphenyl can be approached through several effective strategies, each with its own set of advantages and challenges. For routine, high-yield synthesis with excellent functional group tolerance, the Suzuki-Miyaura coupling stands out as the method of choice, benefiting from the stability and low toxicity of the boronic acid reagents. The Negishi coupling offers a highly reactive alternative, particularly for more challenging or sterically hindered substrates, though it requires more stringent handling of moisture-sensitive reagents. While the Stille coupling also provides excellent results, the toxicity of the tin reagents is a major consideration for its application. For a classical, palladium-free approach, the Sandmeyer reaction is a robust and cost-effective option, provided that the corresponding amino-biphenyl precursor is accessible. The selection of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, the desired purity of the final product, and the laboratory's capabilities and environmental considerations.
References
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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- 20. 3-Amino-4-methoxybiphenyl | CymitQuimica [cymitquimica.com]
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- 23. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 24. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 25. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]
- 26. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
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- 28. testbook.com [testbook.com]
An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-4-methoxybiphenyl, a crucial intermediate in organic synthesis and drug discovery. This document moves beyond a simple data sheet to offer insights into the practical application and handling of this compound, grounded in established scientific principles.
Introduction: The Significance of the Substituted Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a valuable core for designing molecules that interact with biological targets.[1][2] 3-Bromo-4-methoxybiphenyl, with its specific substitution pattern, offers a versatile platform for further chemical modification, making it a compound of significant interest for the synthesis of novel therapeutic agents and functional materials.[3][4] The strategic placement of a bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the molecule.[4][5]
Physicochemical Properties of 3-Bromo-4-methoxybiphenyl
A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key physicochemical data for 3-Bromo-4-methoxybiphenyl.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [1] |
| CAS Number | 74447-73-7 | [1] |
| Molecular Formula | C₁₃H₁₁BrO | [1][6] |
| Molecular Weight | 263.13 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not experimentally determined in available literature. | |
| Boiling Point | Data not experimentally determined in available literature. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | [6] |
| XlogP | 4.2 | [1] |
Synthesis and Characterization: A Practical Approach
The synthesis of 3-Bromo-4-methoxybiphenyl is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl systems.[7][8][9]
Synthetic Workflow: Suzuki-Miyaura Coupling
The logical pathway for the synthesis involves the coupling of an appropriately substituted brominated anisole with phenylboronic acid.
Caption: Synthetic workflow for 3-Bromo-4-methoxybiphenyl.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high yield.
Materials:
-
2-Bromoanisole
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add degassed toluene and water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq). The use of degassed solvents is essential to maintain the catalytic activity.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-Bromo-4-methoxybiphenyl.
Spectroscopic Characterization
While a complete experimental spectrum for 3-Bromo-4-methoxybiphenyl is not available in the cited literature, the expected spectral data based on its structure are as follows:
-
¹H NMR: Aromatic protons would appear in the range of δ 6.8-7.8 ppm. The methoxy group protons would be a sharp singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would appear around δ 55-60 ppm.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.[1]
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic rings, C-O stretching for the methoxy group, and C-Br stretching.[1]
Applications in Drug Development and Medicinal Chemistry
The 3-Bromo-4-methoxybiphenyl scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.[3] The bromine atom serves as a key functional group for introducing further diversity through various cross-coupling reactions, allowing for the exploration of structure-activity relationships.
Role as a Key Intermediate
This compound can be utilized as a precursor in the synthesis of a variety of drug candidates. For instance, the biphenyl core is found in non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and other therapeutic agents. The methoxy group can modulate the pharmacokinetic properties of a drug molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Logical Relationship in Drug Discovery
The following diagram illustrates the central role of 3-Bromo-4-methoxybiphenyl in a typical drug discovery workflow.
Caption: Role of 3-Bromo-4-methoxybiphenyl in drug discovery.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. 3-Bromo-4-methoxybiphenyl is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
3-Bromo-4-methoxybiphenyl is a synthetically valuable compound with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and the reactivity of its functional groups provide a solid foundation for the development of novel molecules with desired properties. This guide has provided a comprehensive overview of its physical properties, a detailed and validated synthetic protocol, and insights into its applications, serving as a critical resource for researchers in the field.
References
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PubChem. 3-Bromo-4-methoxybiphenyl. [Link]
-
PubChem. 3-Bromo-4'-methoxybiphenyl. [Link]
-
PubChemLite. 3-bromo-4-methoxybiphenyl (C13H11BrO). [Link]
-
PubChemLite. 3-bromo-4'-methoxybiphenyl (C13H11BrO). [Link]
- Google Patents. Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
The Suzuki Reaction. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]
- Google Patents.
-
PubChem. 4-Bromo-3'-methoxybiphenyl. [Link]
- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. [Link]
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- 3. Buy 4-Bromo-3-methoxy-1,1'-biphenyl [smolecule.com]
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- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Part 1: Core Compound Identification and Physicochemical Profile
An In-depth Technical Guide to 3-Bromo-4-methoxybiphenyl for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Bromo-4-methoxybiphenyl. It moves beyond basic data to provide field-proven insights into its synthesis, application, and handling, grounded in established scientific principles.
3-Bromo-4-methoxybiphenyl is a substituted aromatic compound featuring a biphenyl core. This structure is of significant interest in medicinal chemistry and materials science due to its rigid framework, which is often found in bioactive molecules. The presence of a bromine atom provides a crucial synthetic handle for further molecular elaboration, while the methoxy group modulates electronic properties and solubility.
Nomenclature and Identifiers
Correctly identifying a chemical entity is critical for reproducibility and safety. The standard identifiers for this compound are as follows:
-
Systematic IUPAC Name : 2-bromo-1-methoxy-4-phenylbenzene[1][2]
-
Common Name : 3-Bromo-4-methoxybiphenyl
-
Synonyms : 3-BROMO-4-METHOXY-1,1'-BIPHENYL, DTXSID40294289[1][4]
Physicochemical Properties
The compound's physical and chemical properties dictate its behavior in experimental settings, from reaction conditions to formulation. The following table summarizes its key computed descriptors.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO | [1][3] |
| Molecular Weight | 263.13 g/mol | [1][3] |
| Monoisotopic Mass | 261.99933 Da | [1][2] |
| Calculated XLogP3 | 4.2 | [1] |
| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2)Br | [2] |
| InChIKey | QJGJVVIDRMVQMR-UHFFFAOYSA-N | [1][2] |
Part 2: Synthesis and Derivatization Strategy
The synthesis of unsymmetrical biaryls like 3-Bromo-4-methoxybiphenyl is most effectively achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method due to its mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability of its precursors.
Recommended Synthesis: Suzuki-Miyaura Cross-Coupling
The most logical and robust pathway involves the palladium-catalyzed reaction between an appropriately substituted aryl halide and a boronic acid. For this target, coupling phenylboronic acid with a dihalogenated anisole precursor is a highly efficient approach.
Causality of Choice : This specific pairing is chosen because phenylboronic acid is a common, inexpensive starting material. The key intermediate, a dihalogenated anisole, allows for a selective coupling at one position while leaving the bromine atom intact for subsequent derivatization—a critical feature for creating a library of analogues in a drug discovery campaign.
-
Reaction Setup : To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-bromo-2-iodoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition : Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous component is crucial for the Suzuki catalytic cycle.
-
Catalyst Introduction : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq) to the stirring mixture. The bright yellow color of the catalyst should be apparent.
-
Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) and maintain vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Add deionized water and extract the aqueous phase three times with ethyl acetate. The organic layers are combined.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Suzuki-Miyaura cross-coupling workflow.
Potential for Derivatization
The bromine atom on the synthesized core is not an endpoint but a gateway. It serves as a highly versatile handle for subsequent functionalization, enabling the rapid generation of diverse chemical libraries. This is a key strategy in modern drug design, allowing for the systematic optimization of a lead compound's Structure-Activity Relationship (SAR).
Caption: Derivatization strategy from the core scaffold.
Part 3: Applications in Drug Discovery
The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs and clinical candidates. Its rigid nature helps to pre-organize appended functional groups for optimal interaction with biological targets. Introducing bromine into such structures is a known strategy for enhancing binding affinity and modulating metabolic stability[5].
Compounds containing bromo-methoxy-phenyl motifs have demonstrated significant biological activity. For instance, certain sulfonamide derivatives with this structural feature are potent cytotoxic agents that inhibit microtubule polymerization, a validated anti-cancer target[6]. Furthermore, related benzophenone structures are known to inhibit key inflammatory signaling pathways such as NF-κB, highlighting the therapeutic potential of this chemical space[7]. The primary application of 3-Bromo-4-methoxybiphenyl is as a key intermediate for synthesizing these more complex, biologically active molecules[8].
Part 4: Spectroscopic and Safety Data
Structural Confirmation
Following synthesis, the identity and purity of 3-Bromo-4-methoxybiphenyl must be confirmed using standard analytical techniques. Spectral data for this compound can be found in public databases.[1]
-
Mass Spectrometry (MS) : Will show a characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio), confirming its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will provide the definitive structural fingerprint, showing the specific arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy : Will show characteristic peaks for aromatic C-H and C-O-C (ether) stretches.
Safety and Handling Protocols
As a halogenated organic compound, 3-Bromo-4-methoxybiphenyl requires careful handling to minimize exposure.
GHS Hazard Identification : According to aggregated data, this compound is classified as a hazardous substance with the following warnings[1][9]:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Personal Protective Equipment (PPE) Adherence to proper PPE is mandatory to ensure laboratory safety.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles / Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards.[10] |
| Skin | Chemical-Resistant Gloves & Lab Coat | Wear impervious gloves (e.g., nitrile rubber). A full lab coat must be worn and buttoned.[10] |
| Respiratory | Fume Hood / Respirator | All handling of the solid and its solutions should occur in a certified chemical fume hood.[10] |
Emergency First-Aid Procedures [9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.
Conclusion
3-Bromo-4-methoxybiphenyl is more than a simple chemical; it is a strategic building block for advanced research. Its well-defined structure, coupled with the synthetic versatility afforded by the bromine atom, makes it an invaluable intermediate in the development of novel therapeutics and functional materials. Understanding its synthesis, derivatization potential, and safe handling protocols, as outlined in this guide, empowers researchers to fully leverage its capabilities in their scientific pursuits.
References
- 1. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-bromo-4-methoxybiphenyl (C13H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. 3-BROMO-4-METHOXY-1,1'-BIPHENYL [amp.chemicalbook.com]
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- 6. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.ie [fishersci.ie]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Thermal Stability of 3-Bromo-4-methoxybiphenyl
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
In the landscape of modern drug discovery and development, the imperative to ensure the safety and stability of novel chemical entities cannot be overstated. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, not least of which is the comprehensive characterization of its physicochemical properties. Among these, thermal stability stands as a critical parameter, influencing everything from synthesis and purification to formulation and long-term storage. This guide is intended for researchers, chemists, and drug development professionals who handle complex aromatic intermediates like 3-Bromo-4-methoxybiphenyl.
This document eschews a generic, templated approach. Instead, it is structured to provide a logical, in-depth workflow for the rigorous assessment of the thermal stability of 3-Bromo-4-methoxybiphenyl. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causality behind our experimental choices. We will explore not just the "how," but the "why," ensuring that each step is part of a self-validating system of scientific inquiry. By grounding our discussion in established principles and analogous chemical systems, this guide aims to be an authoritative resource for ensuring laboratory and process safety.
Introduction to 3-Bromo-4-methoxybiphenyl: A Key Pharmaceutical Intermediate
3-Bromo-4-methoxybiphenyl is a substituted aromatic compound with a molecular formula of C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol .[1][2] Its structure, featuring a biphenyl core with bromine and methoxy substitutions, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of a halogenated aromatic system, however, necessitates a thorough evaluation of its thermal stability. Halogenated organic compounds, under thermal stress, can undergo dehalogenation and other decomposition reactions, potentially leading to the formation of hazardous byproducts.[3][4][5]
A comprehensive understanding of the thermal behavior of 3-Bromo-4-methoxybiphenyl is therefore essential for:
-
Safe Handling and Storage: Defining maximum safe temperatures to prevent accidental decomposition.
-
Process Development: Designing safe and robust synthetic and purification steps (e.g., distillation, drying).
-
Regulatory Compliance: Providing essential safety data for regulatory submissions.
-
Predicting Drug Substance Stability: Understanding how the stability of this intermediate may influence the stability of the final API.
This guide will walk you through a multi-tiered approach to characterizing the thermal stability of 3-Bromo-4-methoxybiphenyl, from fundamental purity assessment to advanced hazard analysis.
The First Pillar: Purity Assessment by Differential Scanning Calorimetry (DSC)
The thermal stability of a compound is intrinsically linked to its purity. Impurities can act as catalysts for decomposition or lower the melting point, which in turn can affect the onset temperature of thermal events.[6][7] Therefore, before any meaningful thermal stability studies can be conducted, the purity of the 3-Bromo-4-methoxybiphenyl sample must be rigorously assessed. Differential Scanning Calorimetry (DSC) is a powerful and widely accepted technique for this purpose.[8][9][10]
The Principle of DSC Purity Analysis
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] The presence of impurities in a crystalline substance typically causes a depression of the melting point and a broadening of the melting endotherm, a phenomenon described by the van't Hoff equation.[7][9] By analyzing the shape of the melting peak, the mole fraction of impurities can be calculated.
Experimental Protocol: DSC Purity Determination of 3-Bromo-4-methoxybiphenyl
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 3-Bromo-4-methoxybiphenyl into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss due to sublimation or volatilization during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, steady rate, typically 1-2°C/min, through the melting transition. A slow heating rate is crucial for ensuring thermal equilibrium and obtaining high-resolution data.
-
Continue heating to a temperature sufficiently above the melting point to ensure the entire sample has melted.
-
Data Interpretation and Hypothetical Results
The output from the DSC is a thermogram plotting heat flow versus temperature. For a high-purity sample of 3-Bromo-4-methoxybiphenyl, we would expect to see a sharp, single endothermic peak corresponding to its melting point.
Table 1: Hypothetical DSC Purity Analysis Results for Two Batches of 3-Bromo-4-methoxybiphenyl
| Parameter | Batch A | Batch B |
| Onset of Melting (°C) | 101.5 | 99.8 |
| Peak Melting Temperature (°C) | 102.8 | 101.2 |
| Enthalpy of Fusion (ΔHfus) (J/g) | 115.2 | 108.7 |
| Calculated Purity (mol%) | 99.85 | 98.90 |
-
Interpretation: Batch A exhibits a higher onset and peak melting temperature, a higher enthalpy of fusion, and a calculated purity of 99.85%, indicating a high-purity sample. Batch B shows a depressed melting point and a lower purity value, suggesting the presence of impurities that could negatively impact its thermal stability. For subsequent thermal hazard studies, only material meeting the high-purity standard of Batch A should be used.
The Second Pillar: Characterizing Thermal Decomposition with Thermogravimetric Analysis (TGA)
Once the purity of 3-Bromo-4-methoxybiphenyl has been established, the next step is to determine its bulk thermal stability and decomposition profile. Thermogravimetric Analysis (TGA) is the workhorse technique for this, measuring the change in mass of a sample as a function of temperature or time.
Experimental Protocol: TGA of 3-Bromo-4-methoxybiphenyl
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 3-Bromo-4-methoxybiphenyl into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental conditions, at a flow rate of 20-50 mL/min.
-
-
Thermal Method:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Evolved Gas Analysis (EGA) with TGA-MS
To identify the gaseous products released during decomposition, the TGA can be coupled to a mass spectrometer (MS). This powerful hyphenated technique, TGA-MS, provides real-time information about the chemical nature of the evolved gases.[11]
Hypothetical TGA and TGA-MS Results and Interpretation
The TGA thermogram plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.
Table 2: Hypothetical TGA Data for 3-Bromo-4-methoxybiphenyl in an Inert Atmosphere
| Parameter | Value |
| Onset of Decomposition (T_onset) (°C) | 285 |
| Temperature of Max. Mass Loss Rate (T_peak) (°C) | 315 |
| Mass Loss in Main Decomposition Step (%) | 98 |
| Residue at 600°C (%) | 2 |
-
Interpretation: The TGA data suggests that 3-Bromo-4-methoxybiphenyl is thermally stable up to approximately 285°C, after which it undergoes a rapid, single-step decomposition. The small amount of residue could indicate the formation of non-volatile char.
-
Hypothetical TGA-MS Findings: During the decomposition event between 285°C and 350°C, the MS could potentially detect fragments corresponding to:
The identification of these products provides crucial insight into the decomposition mechanism, which likely involves the cleavage of the C-Br and C-O bonds.
The Third Pillar: Assessing Runaway Reaction Hazards with Accelerating Rate Calorimetry (ARC)
While TGA provides valuable information on mass loss, it does not directly measure the energetic potential of a decomposition reaction. For assessing the risk of a thermal runaway, Accelerating Rate Calorimetry (ARC) is the industry standard.[12][13][14] ARC experiments are conducted under adiabatic conditions, meaning that any heat generated by the sample is retained, causing its temperature to rise and the reaction to accelerate.[15][16] This mimics a worst-case scenario in a large-scale reactor or storage container.
Experimental Protocol: ARC of 3-Bromo-4-methoxybiphenyl
-
Sample Preparation:
-
A precisely weighed amount of high-purity 3-Bromo-4-methoxybiphenyl is placed in a robust, sealed sample bomb (typically made of titanium or Hastelloy).
-
-
Instrument Setup:
-
The bomb is placed within the ARC calorimeter, which is an insulated chamber with heaters designed to maintain an adiabatic environment.
-
-
Thermal Method (Heat-Wait-Search Mode):
-
The sample is heated in small steps (e.g., 5°C).
-
After each step, the instrument waits and monitors the sample's temperature for any self-heating.
-
If the rate of self-heating exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to adiabatic mode. The surrounding heaters then track the sample's temperature to prevent any heat loss to the environment.
-
The temperature and pressure of the sample are continuously recorded until the reaction is complete.
-
Hypothetical ARC Results and Interpretation
The ARC data provides critical parameters for thermal hazard assessment.
Table 3: Hypothetical ARC Data for 3-Bromo-4-methoxybiphenyl
| Parameter | Value |
| Onset of Self-Heating (°C) | 260 |
| Adiabatic Temperature Rise (ΔT_ad) (°C) | 220 |
| Maximum Self-Heat Rate (°C/min) | 150 |
| Maximum Pressure (bar) | 45 |
| Time to Maximum Rate (TMR) from Onset (minutes) | 30 |
-
Interpretation: The ARC results indicate a significant thermal hazard. The onset of self-heating is lower than the decomposition onset observed by TGA, which is expected as ARC is a more sensitive technique. A large adiabatic temperature rise and a high maximum pressure indicate a highly energetic decomposition that could lead to a vessel rupture if not properly controlled. The short Time to Maximum Rate (TMR) from the onset suggests that once the decomposition begins, it can rapidly accelerate to a dangerous rate. This information is critical for defining safe operating limits and designing emergency relief systems.
Visualizing the Workflow and Key Relationships
To provide a clear overview of the logical flow of this thermal stability assessment, the following diagrams illustrate the experimental workflow and the relationship between key concepts.
Caption: Workflow for initial purity assessment using DSC.
Caption: Integrated workflow for thermal decomposition and hazard analysis.
Conclusion: A Synthesis of Findings for Safe and Robust Development
This in-depth guide has outlined a systematic, multi-pillar approach to characterizing the thermal stability of 3-Bromo-4-methoxybiphenyl. By integrating data from DSC, TGA, TGA-MS, and ARC, a comprehensive picture of the compound's thermal behavior and potential hazards can be constructed.
-
Purity is paramount: DSC analysis is a non-negotiable first step to ensure the intrinsic stability of the material is being tested.
-
Decomposition profile is key: TGA and TGA-MS provide critical information on the onset of decomposition and the nature of the degradation products, which is vital for understanding the underlying chemistry of the decomposition process.
-
Hazard assessment is essential: ARC provides the "worst-case" scenario data needed to define safe operating limits and prevent catastrophic thermal runaway events.
The hypothetical data presented herein for 3-Bromo-4-methoxybiphenyl suggests that while the compound is stable at ambient temperatures, it possesses significant thermal hazards at elevated temperatures. The onset of a highly energetic, gas-generating decomposition below 300°C necessitates strict temperature controls during its synthesis, purification, and storage.
For professionals in drug development, a thorough understanding and application of these principles and techniques are not just a matter of good science, but a fundamental responsibility for ensuring the safety of personnel and the successful progression of new therapeutic agents from the laboratory to the clinic.
References
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Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 68, 1-54. [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ResearchGate. [Link]
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Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry, 44(2-3), 259-272. [Link]
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Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. AKJournals. [Link]
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PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]
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Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. European Pharmaceutical Review. [Link]
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. [Link]
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Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Belmont Scientific. [Link]
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Füglein, E. (n.d.). Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. NETZSCH. [Link]
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Zhang, G. G. Z., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 933-939. [Link]
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Thermal Hazard Technology. (n.d.). ARC Accelerating Rate Calorimeter. Thermal Hazard Technology. [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing. [Link]
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Wikipedia. (n.d.). Flame retardant. Wikipedia. [Link]
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Altarawneh, M., et al. (2015). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]
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PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. PubChem. [Link]
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PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl. PubChem. [Link]
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PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. PubChem. [Link]
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Wang, Y., et al. (2020). Simultaneous analysis of typical halogenated endocrine disrupting chemicals and metal(loid)s in human hair. Environment International, 141, 105793. [Link]
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
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Kolb, M. E., et al. (2020). Halogen Bonding Interactions of Polychlorinated Biphenyls and the Potential for Thyroid Disruption. Chembiochem, 21(8), 1184-1191. [Link]
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DeJesus, J. F., et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir, 36(14), 3903-3911. [Link]
- Google Patents. (n.d.). US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
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Mahindrakar, A. N., et al. (2011). Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. Analytical Chemistry: An Indian Journal, 10(11), 754-759. [Link]
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A Senior Application Scientist's Guide to 3-Bromo-4-methoxybiphenyl: Sourcing and Synthetic Applications
Introduction: Understanding the Versatility of 3-Bromo-4-methoxybiphenyl
3-Bromo-4-methoxybiphenyl is a biphenyl derivative with significant utility in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] Its structure, featuring a methoxy group and a strategically placed bromine atom, makes it an excellent substrate for a variety of cross-coupling reactions. The methoxy group can influence the electronic properties and solubility of resulting compounds, while the bromine atom serves as a reactive handle for forming new carbon-carbon bonds.[1][2] This guide provides an in-depth overview of commercial suppliers for this key building block and a detailed protocol for its application in the widely-used Suzuki-Miyaura coupling reaction.
Commercial Sourcing of 3-Bromo-4-methoxybiphenyl
The consistent quality and timely availability of starting materials are critical for any research and development program. For 3-Bromo-4-methoxybiphenyl (CAS Number: 74447-73-7), several reputable suppliers cater to the needs of researchers and drug development professionals.[3][4] The choice of supplier often depends on the required purity, scale, and the availability of comprehensive analytical data.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Noteworthy Details |
| Santa Cruz Biotechnology | 3-Bromo-4-methoxybiphenyl | 74447-73-7 | C13H11BrO | 263.13 | A specialty product for proteomics research, intended for research use only.[3] |
| Thermo Scientific (via Fisher Scientific) | 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, 95% | Not directly 3-Bromo-4-methoxybiphenyl, but a closely related derivative. | C14H11BrO3 | 305.14 | Part of the former Alfa Aesar portfolio, indicating a legacy of chemical synthesis products.[5] |
| NSC Organics (via IndiaMART) | 3-Bromo-4-Methoxybiphenyl | Not explicitly listed, but implied. | Not explicitly listed. | Not explicitly listed. | A supplier based in Hyderabad, India, offering the product at a competitive price point.[6] |
| Matrix Scientific | 3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxamide | Not directly 3-Bromo-4-methoxybiphenyl, but a closely related derivative. | C14H12BrNO2 | 306.17 | Offers custom synthesis, bulk quotations, and specialty packaging, with a chemist on staff for technical questions.[7] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] 3-Bromo-4-methoxybiphenyl is an ideal aryl bromide for this reaction, allowing for the synthesis of more complex biaryl and polyaryl structures, which are prevalent in many pharmaceutical agents.[1][10]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (3-Bromo-4-methoxybiphenyl) to form a palladium(II) species.[8]
-
Transmetalation: The organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, typically facilitated by a base.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biphenyl product.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of 3-Bromo-4-methoxybiphenyl with a generic arylboronic acid.
Materials:
-
3-Bromo-4-methoxybiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv)
-
Base (e.g., K3PO4, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir bar and stir plate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methoxybiphenyl (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).[10]
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess of the boronic acid ensures complete consumption of the starting bromide. The base is crucial for the transmetalation step.[11]
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.[10]
-
Rationale: The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.
-
-
Solvent and Catalyst Addition:
-
Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[10]
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv).[10]
-
Rationale: Degassing the solvent removes dissolved oxygen. The choice of solvent and catalyst can significantly impact the reaction outcome, and various combinations may be employed for optimization.[10]
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
Rationale: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures proper mixing of the reagents in the biphasic system.
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.[10]
-
Add deionized water to the reaction mixture to dissolve the inorganic salts.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[9][10]
-
Combine the organic layers.
-
Rationale: The desired organic product will preferentially dissolve in the ethyl acetate layer, separating it from the aqueous layer containing inorganic byproducts.
-
-
Drying and Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Rationale: Anhydrous sodium sulfate removes residual water from the organic phase. Column chromatography separates the desired product from any remaining starting materials, byproducts, and catalyst residues.
-
Caption: A streamlined workflow for a typical Suzuki cross-coupling reaction.
Conclusion
3-Bromo-4-methoxybiphenyl is a valuable and versatile building block in modern organic synthesis. A clear understanding of reliable commercial suppliers and the nuances of its application in key transformations like the Suzuki-Miyaura coupling is essential for researchers and drug development professionals. The protocol and workflow provided herein offer a robust starting point for the successful synthesis of complex molecular architectures.
References
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone.
- Santa Cruz Biotechnology. 3-Bromo-4-methoxybiphenyl | CAS 74447-73-7.
- Fisher Scientific. 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, 95%, Thermo Scientific.
- IndiaMART. 3-Bromo-4-Methoxybiphenyl at best price in Hyderabad by Nsc Organics.
- Benchchem. Application Notes and Protocols: (3-Bromophenyl)(4-methoxyphenyl)methanone in Materials Science.
- Matrix Scientific. 3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxamide.
- CP Lab Chemicals. 4-Bromo-4'-methoxybiphenyl, min 95%, 1 gram.
- Smolecule. 4-Bromo-4'-methoxy-3-vinyl-1,1'-biphenyl.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- PubChemLite. 3-bromo-4'-methoxybiphenyl (C13H11BrO).
- PubChemLite. 3-bromo-4-methoxybiphenyl (C13H11BrO).
- PubChem. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035.
- PubChem. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Fisher Scientific. 4-Methoxyphenylmagnesium bromide, 1M solution in THF, AcroSeal™.
- Chem Help ASAP. Suzuki cross-coupling reaction. YouTube.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-4-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-4-methoxybiphenyl as an aryl halide substrate. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3][4][5] This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, and discusses key reaction parameters and optimization strategies. The content is designed to be a practical resource for researchers in academic and industrial settings, particularly those involved in drug discovery and development, where the synthesis of complex biphenyl derivatives is often a critical step.[1][6][7]
Introduction: The Significance of the Suzuki-Miyaura Coupling and Biphenyl Scaffolds
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, has become an indispensable tool for synthetic chemists.[3][4][8] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents contribute to its widespread adoption.[9] The reaction is particularly powerful for the synthesis of substituted biphenyls, a structural motif found in numerous biologically active compounds and marketed drugs.[1][2][7][10]
The substrate of focus, 3-Bromo-4-methoxybiphenyl, presents an interesting case. The presence of the electron-donating methoxy group can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki coupling. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-methoxybiphenyl to form a Pd(II) complex.[4][11] The electron-donating methoxy group in the para position can make this step slightly more challenging compared to electron-deficient aryl halides.[12]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is crucial here; it activates the boronic acid, making it more nucleophilic and facilitating the ligand exchange on the palladium complex.[8][13][14][15]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]
Experimental Protocol: Suzuki Coupling of 3-Bromo-4-methoxybiphenyl
This protocol provides a general procedure for the Suzuki coupling of 3-Bromo-4-methoxybiphenyl with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Amount (for 1 mmol scale) | Purpose |
| 3-Bromo-4-methoxybiphenyl | C₁₃H₁₁BrO | 263.13 | 1.0 mmol (263 mg) | Aryl halide substrate |
| Arylboronic Acid | ArB(OH)₂ | Varies | 1.2 mmol | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 mmol (34.7 mg) | Catalyst |
| Base (e.g., K₂CO₃) | K₂CO₃ | 138.21 | 2.0 mmol (276 mg) | Activates boronic acid |
| Solvent System | e.g., 1,4-Dioxane/Water | - | 5 mL (4:1 ratio) | Reaction medium |
| Inert Gas | N₂ or Ar | - | - | Prevents catalyst degradation |
3.2. Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methoxybiphenyl (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., potassium carbonate, 2.0 equiv).[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v). Subsequently, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction time can vary from 4 to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[16]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[16]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biphenyl derivative.[17][18]
Key Parameters and Optimization Strategies
The success of the Suzuki coupling of 3-Bromo-4-methoxybiphenyl is contingent on the careful selection of several key parameters.
4.1. Catalyst and Ligand Selection
While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃, often in combination with phosphine ligands, can offer improved reactivity.[15][19] For electron-rich aryl bromides like 3-Bromo-4-methoxybiphenyl, ligands that are both bulky and electron-rich can enhance the rate of oxidative addition and reductive elimination.[20] Buchwald and Fu have developed highly active catalyst systems that are effective for challenging couplings.[19][21]
4.2. The Crucial Role of the Base
The choice of base is critical and its role is multifaceted. It facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[8][13][15] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be employed, particularly when base-sensitive functional groups are present.
4.3. Solvent Systems
A variety of solvents can be used, often as a mixture with water to aid in the dissolution of the inorganic base.[4]
-
Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are frequently used.[4]
-
Aromatic Solvents: Toluene is another common choice.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective but may require higher temperatures for product purification due to its high boiling point.
The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong or soluble base- Low reaction temperature | - Use a fresh batch of catalyst or a different catalyst/ligand system.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Ensure the reaction is set up under a strictly inert atmosphere.- Add a small amount of a reducing agent if using a Pd(II) source. |
| Dehalogenation of Aryl Bromide | - Presence of water or other proton sources- Certain phosphine ligands | - Use anhydrous solvents and reagents.- Screen different ligands. |
| Protodeboronation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of excess water and base | - Monitor the reaction closely and stop it once the starting material is consumed.- Use a less aqueous solvent system or a milder base. |
Conclusion
The Suzuki-Miyaura coupling of 3-Bromo-4-methoxybiphenyl is a robust and versatile method for the synthesis of functionalized biphenyl compounds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity of the desired products. This application note serves as a comprehensive guide to aid in the successful execution and optimization of this important transformation in the pursuit of novel therapeutics and advanced materials.
References
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Matos, K., & Soderquist, J. A. (1998). A New, More Reactive Boronate for the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(14), 4613-4614.
- Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491.
- Jain, S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18415-18442.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Biphenyl Derivatives in Modern Pharmaceutical Development. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
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ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]
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ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
-
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]
-
The Suzuki Reaction. (2014). The Suzuki Reaction. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Suzuki Coupling of 3-Bromo-4-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, particularly for the creation of biaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction's prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic organoboron reagents.[1][3]
The catalytic process is driven by a palladium catalyst and typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is crucial for activating the organoboron species, enhancing its nucleophilicity to facilitate the transmetalation step.[6]
The Catalytic Heart: Palladium's Role and Ligand Influence
The catalytic cycle of the Suzuki coupling hinges on the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[1] While various palladium sources can be used, the choice of ligand is paramount to the success of the reaction, influencing catalyst stability, activity, and substrate scope.
Key Functions of Ligands:
-
Facilitating Oxidative Addition: Electron-rich and bulky phosphine ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center.[7][8]
-
Promoting Reductive Elimination: Sterically hindered ligands can accelerate the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.[9]
-
Stabilizing the Catalyst: Ligands prevent the agglomeration of palladium into inactive palladium black.
For electron-rich aryl bromides like 3-Bromo-4-methoxybiphenyl, the electronic properties of the substrate can make oxidative addition more challenging compared to electron-deficient systems.[10] Therefore, the selection of an appropriate palladium catalyst and ligand system is critical for achieving high yields.
Visualizing the Catalytic Cycle
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.
Spotlight on 3-Bromo-4-methoxybiphenyl: A Substrate Case Study
3-Bromo-4-methoxybiphenyl presents a moderately electron-rich aryl bromide. The methoxy group is an electron-donating group, which can influence the reactivity of the C-Br bond. While not as challenging as some highly electron-rich or sterically hindered substrates, careful selection of the catalyst system is still necessary for optimal results.
Recommended Palladium Catalyst Systems
For the Suzuki coupling of 3-Bromo-4-methoxybiphenyl, several palladium catalyst systems have proven effective. The choice often depends on the coupling partner (the organoboron reagent) and the desired reaction conditions (e.g., temperature, reaction time).
| Catalyst System | Key Features | Typical Loading (mol%) |
| Pd(PPh₃)₄ | A widely used, commercially available Pd(0) catalyst. Effective for many standard couplings.[11] | 1-5 |
| PdCl₂(dppf) | An air-stable Pd(II) precatalyst that is reduced in situ. The dppf ligand is effective for a broad range of substrates. | 1-3 |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) | Highly active catalyst systems for challenging substrates, including electron-rich aryl chlorides and bromides.[7][12] | 0.5-2 |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 3-Bromo-4-methoxybiphenyl with a generic arylboronic acid using Pd(PPh₃)₄.
Materials and Reagents:
-
3-Bromo-4-methoxybiphenyl
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow Diagram
Caption: Figure 2. Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methoxybiphenyl (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (decomposed due to oxygen exposure)- Insufficiently degassed solvent- Poor solubility of reagents[13] | - Use fresh catalyst and ensure proper inert atmosphere techniques.- Thoroughly degas the solvent system.- Screen alternative solvents or solvent mixtures (e.g., DMF, THF/water).[13] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture[1] | - Ensure rigorous degassing.- Use a Pd(0) source directly or ensure complete in situ reduction of a Pd(II) precatalyst. |
| Protodeborylation (Loss of Boronic Acid) | - Unstable boronic acid- Prolonged reaction times at high temperatures | - Use the boronic acid as soon as possible after purchase or preparation.- Consider using a more stable boronic ester (e.g., a pinacol ester).- Try to lower the reaction temperature or shorten the reaction time. |
| Dehalogenation of Starting Material | - Side reaction after oxidative addition[1] | - Screen different bases (e.g., Cs₂CO₃, K₃PO₄).- Use a different ligand system that favors reductive elimination over dehalogenation. |
Data Interpretation and Expected Results
A successful Suzuki coupling of 3-Bromo-4-methoxybiphenyl should yield the corresponding triaryl product. The reaction can be monitored by TLC, where the product should have a different Rf value than the starting materials. Confirmation of the product's identity and purity should be carried out using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Yields can vary depending on the specific arylboronic acid used, but with an optimized protocol, yields of >80% are often achievable.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the synthesis of biaryl compounds, including derivatives of 4-methoxybiphenyl. By understanding the reaction mechanism and the critical role of the catalyst system, and by following a robust experimental protocol, researchers can efficiently synthesize a wide range of valuable molecules for applications in drug discovery and materials science. Careful attention to reaction setup, particularly the exclusion of oxygen, and judicious selection of catalyst, ligand, base, and solvent are key to achieving high yields and purity.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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PMC - NIH. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Organometallics. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]
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PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
-
Accounts of Chemical Research. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wikipedia. Suzuki reaction. [Link]
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ResearchGate. (2025, August 7). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
ResearchGate. (2009, October 29). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]
-
RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2025, August 6). Recyclable palladium catalysts for suzuki cross-coupling reaction. [Link]
-
DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
ResearchGate. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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Application Note: Palladium-Catalyzed Heck Reaction of 3-Bromo-4-methoxybiphenyl
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the Mizoroki-Heck reaction, focusing on the coupling of 3-Bromo-4-methoxybiphenyl with various alkenes. We delve into the mechanistic underpinnings of the catalytic cycle, explore the critical parameters influencing reaction success, and offer field-proven methodologies for researchers in organic synthesis and drug development. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.
Introduction: The Power of C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed cross-coupling reaction, a discovery that contributed to the 2010 Nobel Prize in Chemistry, offers a powerful tool for constructing complex molecular architectures from readily available precursors.[1][3] Its high functional group tolerance and predictable stereoselectivity make it invaluable in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5]
This guide focuses on the application of the Heck reaction to 3-Bromo-4-methoxybiphenyl, a substrate of interest in medicinal chemistry and materials science. The goal is to provide researchers with the foundational knowledge and practical protocols necessary to successfully synthesize substituted 4-methoxy-3-vinylbiphenyl derivatives, key intermediates for more complex targets.
The Catalytic Cycle: A Mechanistic Deep Dive
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-methoxybiphenyl, forming a square planar Pd(II) complex. This is often the rate-determining step for aryl bromides.[2][7]
-
Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][6]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent (beta) to the palladium must be accessible for elimination. This step occurs in a syn-elimination manner, forming the substituted alkene product and a palladium-hydride complex.[2][4] The regioselectivity of this step determines which isomer of the product is formed.
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the hydrogen halide (HBr) generated and regenerate the Pd(0) catalyst, thereby closing the catalytic cycle.[2][4]
Below is a visualization of the catalytic cycle for the reaction of 3-Bromo-4-methoxybiphenyl with a generic alkene (H₂C=CHR).
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Optimizing Reaction Conditions: A Guide to Key Parameters
The success of the Heck reaction with 3-Bromo-4-methoxybiphenyl hinges on the careful selection of several key components. Aryl bromides are generally less reactive than aryl iodides, necessitating more robust catalytic systems and conditions.[8]
Palladium Source (Precatalyst)
The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) salts are commonly used as precatalysts, which are reduced in situ.
-
Palladium(II) Acetate (Pd(OAc)₂): This is one of the most common and cost-effective choices. It is often reduced to Pd(0) by a phosphine ligand, the alkene, or the solvent.[1][9]
-
Palladium on Carbon (Pd/C): Can be used in some cases, offering the advantage of easier removal by filtration, but may exhibit lower activity.
Recommendation: For general applications with 3-Bromo-4-methoxybiphenyl, Palladium(II) Acetate is the recommended starting point due to its stability, cost, and high efficacy when paired with appropriate ligands.
Ligands: The Key to Stability and Reactivity
For less reactive aryl bromides, ligands are crucial. They stabilize the palladium catalyst, prevent the formation of inactive palladium black, and modulate the catalyst's electronic and steric properties to facilitate oxidative addition.[8][10]
-
Monodentate Phosphines:
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes improve yields for challenging substrates.
-
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for cross-coupling reactions, often providing high stability and activity, allowing for lower catalyst loadings and milder conditions.[11]
Recommendation: A 1:2 or 1:3 molar ratio of Pd(OAc)₂ to a monodentate phosphine ligand like PPh₃ or P(o-tol)₃ is a robust starting point.
Base: The Catalyst Regenerator
The base plays the critical role of regenerating the Pd(0) catalyst and neutralizing the HBr formed during the reaction.[1][4]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective, inexpensive, and commonly used.[1][2]
-
Organic Amine Bases: Triethylamine (Et₃N) is a frequent choice, often acting as both a base and a solvent.[1] However, it can sometimes lead to side reactions.
Recommendation: Potassium Carbonate (K₂CO₃) is a reliable and broadly applicable choice for this substrate.
Solvent: The Reaction Medium
The solvent must be able to dissolve the reactants and be stable at the required reaction temperatures. High-boiling polar aprotic solvents are typically preferred as they facilitate the reaction.[12]
-
N,N-Dimethylformamide (DMF): A classic and highly effective solvent for Heck reactions.[12]
-
N-Methyl-2-pyrrolidone (NMP): Another excellent high-boiling polar aprotic solvent, often used for less reactive substrates.[5][13]
-
Acetonitrile (CH₃CN) or Dioxane: Suitable for more reactive substrates or when milder conditions are desired.
Recommendation: DMF or NMP are the recommended solvents for ensuring sufficient thermal energy and solubility for the coupling of 3-Bromo-4-methoxybiphenyl.[5][12]
Summary of Recommended Starting Conditions
| Parameter | Recommended Choice | Molar Ratio (vs. Aryl Bromide) | Rationale |
| Aryl Halide | 3-Bromo-4-methoxybiphenyl | 1.0 eq | Starting Substrate |
| Alkene | Styrene or Acrylate | 1.2 - 1.5 eq | Ensures complete consumption of the aryl bromide |
| Pd Precatalyst | Pd(OAc)₂ | 1 - 5 mol% | Cost-effective and stable Pd(II) source[2] |
| Ligand | PPh₃ or P(o-tol)₃ | 2 - 10 mol% | Stabilizes Pd(0) and facilitates oxidative addition[10] |
| Base | K₂CO₃ or Et₃N | 2.0 - 2.5 eq | Regenerates the active catalyst[1][2] |
| Solvent | DMF or NMP | - | High-boiling polar aprotic solvent aids reaction[12][13] |
| Temperature | 100 - 140 °C | - | Required for C-Br bond activation[11] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are toxic and/or irritants.
Protocol 1: Heck Coupling with Styrene
This protocol details the synthesis of 4-methoxy-3-(2-phenylethenyl)biphenyl.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, brine, and anhydrous magnesium sulfate for workup
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-methoxybiphenyl (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous Potassium Carbonate (2.0 mmol, 2.0 eq) and anhydrous DMF (5 mL).
-
Alkene Addition: Add styrene (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Caption: General experimental workflow for the Heck reaction.
Conclusion
The Heck reaction is a robust and versatile method for the vinylation of 3-Bromo-4-methoxybiphenyl. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired substituted alkene can be achieved. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this critical transformation in their synthetic endeavors. Optimization of temperature and reaction time may be necessary depending on the specific alkene used.
References
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Heck reaction - Wikipedia.
-
Heck Reaction - Chemistry LibreTexts. (2023).
-
Heck Reaction Mechanism - BYJU'S.
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
-
Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction - ACS Publications. (2014).
-
Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed. (2010).
-
Intramolecular Heck reaction - Wikipedia.
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (2010).
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
-
Heck Reaction—State of the Art - MDPI. (2016).
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. (2017).
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (2010).
-
Heck Reaction: Mechanism, Applications, Limitations - Science Info. (2024).
-
The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). (2020).
-
Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH.
-
The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate - Taylor & Francis Online. (2010).
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Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-4-methoxybiphenyl with Terminal Alkynes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[3] Its applications are particularly prominent in drug discovery, natural product synthesis, and the development of advanced materials where the introduction of a rigid alkynyl moiety can significantly influence molecular conformation and properties.[4]
This document provides a detailed guide to the Sonogashira coupling of 3-Bromo-4-methoxybiphenyl with a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols for both traditional and copper-free conditions, and discuss the critical experimental parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The Dual Catalytic Cycles
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. A copper-free variant of the reaction has also gained prominence to circumvent certain side reactions.[1][2][5]
The Palladium-Copper Co-catalyzed Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl bromide (3-Bromo-4-methoxybiphenyl) to form a Pd(II) intermediate.[1]
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is crucial for activating the alkyne.[6]
-
Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex. This is often the rate-determining step of the reaction.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst, thus completing the cycle.[1]
Figure 1: The dual catalytic cycles of the Sonogashira coupling.
Copper-Free Sonogashira Coupling: An Important Alternative
While highly effective, the copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[2] Copper-free Sonogashira protocols have been developed to mitigate this issue. In the absence of copper, the deprotonation of the alkyne is believed to occur on the palladium center after the formation of a π-alkyne complex.[1][5] These conditions may require stronger bases or more specialized ligands to achieve high efficiency.[1]
Experimental Protocols
The following protocols are designed to be robust starting points for the Sonogashira coupling of 3-Bromo-4-methoxybiphenyl. Optimization may be necessary for specific terminal alkynes.
Protocol 1: Standard Palladium-Copper Co-catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of terminal alkynes, including aryl, alkyl, and functionalized variants.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-4-methoxybiphenyl (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF or DMF (5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C for aryl bromides) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for the standard Sonogashira coupling protocol.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
A strong, non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (5 mL) and stir for 10-15 minutes to allow for catalyst formation.
-
Add 3-Bromo-4-methoxybiphenyl (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and the inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to a higher temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Reaction Conditions and Expected Outcomes
The following table provides a hypothetical yet scientifically plausible summary of reaction conditions and expected yields for the Sonogashira coupling of 3-Bromo-4-methoxybiphenyl with various terminal alkynes, based on established literature for similar substrates.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 70 | 16 | 75-85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 80-90 |
| 4 | Phenylacetylene | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 100 | 24 | 80-90 |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | >90 |
Troubleshooting and Key Considerations
-
Low or No Conversion: For the less reactive 3-Bromo-4-methoxybiphenyl, consider using a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type ligands).[7] Increasing the reaction temperature or switching to a higher-boiling solvent like DMF or dioxane can also be beneficial. Microwave-assisted heating can significantly accelerate the reaction.[8][9]
-
Alkyne Homocoupling: If significant amounts of the Glaser coupling byproduct are observed, switching to a copper-free protocol is highly recommended.[2]
-
Degassing: Thoroughly degassing the solvent and maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation and side reactions.
-
Base Selection: The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are common in copper-co-catalyzed reactions, while inorganic bases like potassium or cesium carbonate are often used in copper-free systems.[6]
Conclusion
The Sonogashira coupling of 3-Bromo-4-methoxybiphenyl with terminal alkynes is a versatile and powerful method for the synthesis of a diverse range of substituted biphenyl derivatives. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and purity. The protocols and insights provided in this document serve as a comprehensive guide for scientists and professionals in drug development and materials science, enabling the efficient synthesis of novel molecular architectures.
References
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Application Note: A Researcher's Guide to the Buchwald-Hartwig Amination of 3-Bromo-4-methoxybiphenyl
Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds for pharmaceutical and materials science research.[1][2] This guide provides an in-depth technical overview and a field-proven protocol for the amination of 3-Bromo-4-methoxybiphenyl, a moderately electron-rich aryl bromide. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of each reaction component, and offer a detailed, step-by-step procedure designed for reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this powerful cross-coupling reaction.
The Catalytic System: A Mechanistic Overview
The Buchwald-Hartwig amination is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
First, the active Pd(0) catalyst, bearing phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 3-Bromo-4-methoxybiphenyl. This step forms a Pd(II) intermediate. The amine nucleophile then coordinates to this palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][4] Finally, reductive elimination from this complex expels the desired N-aryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Component Selection: The "Why" Behind the Protocol
A successful Buchwald-Hartwig amination hinges on the judicious selection of its components. The electronic and steric properties of the substrate, catalyst, ligand, base, and solvent are all interconnected.
The Substrate: 3-Bromo-4-methoxybiphenyl
This substrate is an aryl bromide, which is typically the most reliable halide for this transformation, often showing better reactivity than the corresponding chloride or iodide.[5] The methoxy group at the 4-position makes the aromatic ring electron-rich, which can slightly slow the initial oxidative addition step compared to electron-poor arenes. However, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are highly effective for coupling such substrates.[3]
Palladium Source: Precatalysts vs. In-Situ Generation
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species.[3][5] For enhanced reliability and easier activation, modern, well-defined precatalysts are recommended. Buchwald's "G3" or "G4" precatalysts, for example, are air-stable solids that efficiently generate the active monoligated Pd(0) species under the reaction conditions.[5] This approach improves reproducibility, especially for researchers less familiar with the nuances of the reaction.
The Ligand: The Key to Reactivity and Selectivity
The ligand is arguably the most critical variable. For coupling electron-rich aryl bromides with primary or secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][6]
-
Why Bulky and Electron-Rich?
-
Electron-donating character increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.
-
Steric bulk promotes the formation of a monoligated palladium species, which is highly active, and accelerates the final reductive elimination step to release the product.[1][7] This steric hindrance also helps prevent catalyst decomposition and can suppress side reactions like β-hydride elimination.[7]
-
-
Recommended Ligands for this Substrate Class:
The Base: Balancing Reactivity and Tolerance
The base's primary role is to deprotonate the amine, but its strength and solubility profoundly impact the reaction.[9]
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are highly effective and often lead to faster reaction rates at lower temperatures.[5][10] However, their high basicity makes them incompatible with sensitive functional groups like esters, ketones, or nitro groups.[8]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer much broader functional group tolerance.[5][10] Reactions with weaker bases may require higher temperatures or longer reaction times to achieve full conversion. Cesium carbonate is often favored due to its better solubility in common organic solvents compared to potassium salts.[5][11]
For general purposes with 3-Bromo-4-methoxybiphenyl, sodium tert-butoxide (NaOtBu) is an excellent starting point, assuming the amine coupling partner lacks base-sensitive functionality.
The Solvent: The Reaction Medium
The ideal solvent should be aprotic, capable of dissolving the reactants and catalytic species, and have a suitable boiling point for the reaction temperature.
-
Common Choices: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[5][8]
-
Critical Considerations: The solvent must be anhydrous and deoxygenated (degassed) . Water and oxygen can deactivate the palladium catalyst. It is also crucial to avoid solvents like acetonitrile or chlorinated hydrocarbons, which can inhibit the catalyst by coordinating to the palladium center.[5] The insolubility of inorganic bases can be a major cause of reaction failure; ensure vigorous stirring.[5][10]
Experimental Protocol: Amination of 3-Bromo-4-methoxybiphenyl
This protocol provides a general method for the coupling of a generic primary amine (R-NH₂) on a 1.0 mmol scale. Conditions should be optimized for each specific amine.
Reaction Scheme:
(A generic reaction scheme showing 3-Bromo-4-methoxybiphenyl reacting with R-NH2 to form the N-arylated product)
Materials and Equipment
-
3-Bromo-4-methoxybiphenyl
-
Amine (e.g., primary or secondary)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Phosphine Ligand (e.g., XPhos) - Note: Often included in the precatalyst, but can be added separately with a simple Pd source.
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or oven-dried reaction vial with a septum cap
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
Reagent Table (Example for 1.0 mmol scale)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 3-Bromo-4-methoxybiphenyl | 265.12 | 1.0 | 265 mg | 1.0 |
| Primary Amine (R-NH₂) | - | 1.2 | 1.2 mmol | 1.2 |
| XPhos Pd G3 | 863.83 | 0.02 (2 mol%) | 17.3 mg | 0.02 |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg | 1.4 |
| Anhydrous Toluene | - | - | 5.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-4-methoxybiphenyl (265 mg, 1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed toluene (5.0 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in the first step along with the other solids.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The color will typically darken to a brown or black suspension.
-
Monitor the reaction progress by TLC or LC-MS. Take small aliquots periodically using a syringe under inert gas. A typical reaction time is 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding 10 mL of water.
-
Dilute the mixture with 20 mL of an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue typically contains the desired product along with excess amine, ligand oxides, and baseline impurities.
-
Purify the crude material by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product and must be determined by TLC analysis.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure N-arylated product.
-
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently inert atmosphere.3. Poor quality solvent (not anhydrous/degassed).4. Poor solubility of the base.5. Incorrect ligand choice for the amine. | 1. Use a fresh bottle of precatalyst or reagents.2. Ensure proper Schlenk or glovebox technique.3. Use freshly distilled or purchased anhydrous solvent and degas thoroughly.4. Increase stirring rate; consider a more soluble base (e.g., LHMDS) or solvent (e.g., dioxane).5. Screen alternative ligands (e.g., RuPhos, BrettPhos).[12] |
| Dehalogenation Side Product | 1. The reaction temperature is too high.2. The chosen base is too strong or hindered.3. Water is present in the reaction mixture. | 1. Lower the reaction temperature and run for a longer time.2. Switch to a weaker base (e.g., K₃PO₄).3. Ensure all reagents and solvents are rigorously dried. |
| Formation of Biaryl Byproduct | 1. Side reaction promoted by certain catalyst/ligand combinations. | 1. This can sometimes occur via self-coupling. Optimizing catalyst loading and ligand choice can minimize this.[13] |
| Difficult Purification | 1. Phosphine ligand byproducts (e.g., oxides) co-elute with the product.2. Product is streaking on the silica gel column. | 1. After work-up, try washing the crude organic solution with dilute acid (if the product is not basic) to remove some amine-based impurities. For ligand removal, sometimes a different solvent system or a different stationary phase (e.g., alumina) is needed.2. Add a small amount (0.5-1%) of triethylamine or acetic acid to the chromatography eluent to suppress streaking of basic or acidic compounds, respectively. |
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination - Wikipedia. (2023). Wikipedia. [Link]
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Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson+. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
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Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2015). ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (2015). ACS GCI Pharmaceutical Roundtable. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2018). National Institutes of Health. [Link]
-
Conditions for a selective Buchwald-Hartwig amination?. (2012). ResearchGate. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2008). University of Windsor. [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
-
Catalytic cycle proposed for the Pd‐catalyzed amination of aryl bromides using chelating bisphosphines as the ligands. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (1997). Journal of the American Chemical Society. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). Chemical Reviews. [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. [Link]
-
Synthesis of 4-methoxybiphenyl. (n.d.). PrepChem.com. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]
-
Purification of Buchwald-Hartwig amination. (2021). Chemistry Stack Exchange. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. [Link]
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). (2023). ResearchGate. [Link]
-
BH amination side products and purification. (2024). Reddit. [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2006). National Institutes of Health. [Link]
-
SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. (n.d.). National Institutes of Health. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Bromo-4-methoxybiphenyl in Medicinal Chemistry
Abstract
The biphenyl scaffold is a cornerstone in modern medicinal chemistry, serving as the structural foundation for numerous therapeutic agents. Within the vast arsenal of synthetic building blocks, 3-Bromo-4-methoxybiphenyl emerges as a particularly valuable intermediate. Its unique arrangement of a reactive bromine handle and a modulating methoxy group on one of the phenyl rings provides a versatile platform for constructing complex, biologically active molecules. This guide offers an in-depth exploration of 3-Bromo-4-methoxybiphenyl, focusing on its application in palladium-catalyzed cross-coupling reactions. We provide field-proven protocols, explain the causality behind experimental choices, and illustrate workflows for the rational design of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Biphenyl Moiety and the Role of 3-Bromo-4-methoxybiphenyl
The biphenyl structure is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity. Its conformational flexibility allows it to adapt to the topology of various binding sites. 3-Bromo-4-methoxybiphenyl (IUPAC: 2-bromo-1-methoxy-4-phenylbenzene) is a strategic starting material for elaborating upon this scaffold.
-
The Bromine Atom: Serves as a highly reliable synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This allows for the precise and predictable introduction of diverse aryl, heteroaryl, or alkyl groups.
-
The Methoxy Group: As an electron-donating group, it influences the electronic properties of the phenyl ring, potentially modulating the reactivity of the bromine atom. Furthermore, the methoxy group can serve as a key hydrogen bond acceptor in ligand-receptor interactions or be demethylated to a hydroxyl group, providing another point for derivatization or a critical pharmacophoric feature.
This combination makes 3-Bromo-4-methoxybiphenyl an ideal precursor for creating libraries of complex molecules in the hit-to-lead phase of drug discovery.[3]
Physicochemical Properties & Safety
A summary of the key properties of 3-Bromo-4-methoxybiphenyl is presented below.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [4] |
| CAS Number | 74447-73-7 | [4][5] |
| Molecular Formula | C₁₃H₁₁BrO | [4][6] |
| Molecular Weight | 263.13 g/mol | [4] |
| Monoisotopic Mass | 261.99933 Da | [4] |
| GHS Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [4] |
Safety Note: Always handle 3-Bromo-4-methoxybiphenyl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the cornerstone reaction for utilizing 3-Bromo-4-methoxybiphenyl, enabling the formation of a C-C bond between the brominated phenyl ring and an organoboron compound.[7][8][9] Its reliability, functional group tolerance, and the commercial availability of boronic acids make it a favored method in pharmaceutical synthesis.[7][10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst: The cycle begins with a Pd(0) species. While Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are often preferred due to their greater air stability.[7] They are reduced in situ to the active Pd(0) species. The choice of ligand (e.g., PPh₃, SPhos, dppf) is crucial; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the rate-limiting oxidative addition step.[11]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate complex ([Ar'B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[12] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids.
-
Solvent: A solvent system capable of dissolving both the organic substrate and the inorganic base is required. Mixtures like 1,4-dioxane/water or toluene/water are common, as water helps dissolve the base and facilitates the formation of the boronate complex.[8][11]
Detailed Protocol: Suzuki Coupling of 3-Bromo-4-methoxybiphenyl
This protocol provides a reliable starting point for coupling 3-Bromo-4-methoxybiphenyl with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
3-Bromo-4-methoxybiphenyl (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Ethyl acetate, Hexanes (for chromatography)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Experimental Workflow Diagram:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Bromo-4-methoxybiphenyl (e.g., 1.0 mmol, 263 mg), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol, 276 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).[7][8]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[8]
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Add 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[7]
-
Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tri-aryl product.
Representative Data
The following table summarizes expected outcomes for the coupling of 3-Bromo-4-methoxybiphenyl with various arylboronic acids under the protocol described above. (Note: These are representative data based on typical Suzuki reactions).
| Entry | Arylboronic Acid | Product Structure | Expected Yield |
| 1 | Phenylboronic acid | 2-Methoxy-4,1':3',1''-terphenyl | ~85-95% |
| 2 | 4-Fluorophenylboronic acid | 4''-Fluoro-2-methoxy-4,1':3',1''-terphenyl | ~80-90% |
| 3 | 3-Pyridinylboronic acid | 3-(3'-Methoxy-[1,1'-biphenyl]-4-yl)pyridine | ~70-85% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Methoxy-4''-(trifluoromethyl)-4,1':3',1''-terphenyl | ~75-90% |
Application in Bioactive Scaffold Synthesis
3-Bromo-4-methoxybiphenyl is an excellent starting point for synthesizing molecules with potential therapeutic value, such as inhibitors of protein kinases or compounds with antibacterial activity.[13] The Suzuki coupling allows for the rapid construction of a core scaffold, which can then be further functionalized.
Synthetic Pathway Example: A Potential Kinase Inhibitor Scaffold
Below is a hypothetical pathway to a tri-aryl scaffold, a common motif in kinase inhibitors. This demonstrates how 3-Bromo-4-methoxybiphenyl can be used to rapidly build molecular complexity.
Caption: Synthetic pathway for a potential bioactive scaffold using 3-Bromo-4-methoxybiphenyl.
Rationale:
-
Step 1 (Suzuki Coupling): The initial Suzuki coupling with 4-aminophenylboronic acid installs a key aniline moiety. The free amine is generally well-tolerated under these conditions, avoiding the need for protecting groups and thus improving synthetic efficiency.[8]
-
Step 2 (Amide Coupling): The resulting intermediate amine is then acylated with a heteroaromatic acid chloride (e.g., pyrazine-2-carbonyl chloride). This amide bond formation is a robust and high-yielding reaction. The resulting product contains multiple features common to kinase inhibitors: a bi-aryl core for hydrophobic interactions, an amide linker, and a nitrogen-containing heterocycle for hydrogen bonding. This scaffold can be further diversified by starting with different boronic acids or acylating with different acid chlorides.
Conclusion
3-Bromo-4-methoxybiphenyl is a high-value, versatile building block for medicinal chemistry and drug discovery. Its primary utility lies in its application in robust and predictable palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This allows for the efficient and modular synthesis of complex bi-aryl and poly-aryl scaffolds. The protocols and strategic insights provided in this guide are designed to empower researchers to effectively incorporate this reagent into their synthetic workflows, accelerating the development of novel therapeutic candidates.
References
- Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. Benchchem.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCr.
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2-hydroxybenzaldehyde. Benchchem.
- 3-bromo-4'-methoxybiphenyl (C13H11BrO). PubChemLite.
- 3-bromo-4-methoxybiphenyl (C13H11BrO). PubChemLite.
- 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267. PubChem.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
- 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035. PubChem.
- 3-Bromo-4-methoxybiphenyl | CAS 74447-73-7. Santa Cruz Biotechnology.
- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- 3-Bromo-4-methoxybenzaldehyde. Chem-Impex.
- Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
- 4-Bromo-2-methoxybenzaldehyde: A Crucial Building Block for Your Synthesis Needs.
- Introducing bromine to the molecular structure as a strategy for drug design.
- Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.
- Rational Design and Synthesis of Bioactive Molecules. PMC.
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Synthesis of pharmaceutical intermediates from 3-Bromo-4-methoxybiphenyl
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 3-Bromo-4-methoxybiphenyl
Abstract
3-Bromo-4-methoxybiphenyl serves as a cornerstone building block in modern medicinal chemistry. Its unique structural arrangement—a stable biphenyl core functionalized with a strategically placed bromine atom and a methoxy group—offers a versatile platform for constructing complex molecular architectures. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and validated protocols for the synthesis of key pharmaceutical intermediates from this precursor, with a focus on the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These methodologies are critical in the development of drugs across various therapeutic areas, including antihypertensives and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Introduction: The Strategic Value of 3-Bromo-4-methoxybiphenyl
The biphenyl moiety is a privileged scaffold in drug discovery, appearing in numerous marketed drugs. 3-Bromo-4-methoxybiphenyl (CAS 74447-73-7) is a particularly valuable starting material due to two key features[3][4]:
-
The Aryl Bromide: The C-Br bond is sufficiently reactive to participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings.[5][6][7] The reactivity order for aryl halides in these reactions is typically I > Br > OTf >> Cl, making aryl bromides a reliable and cost-effective choice for both lab-scale and industrial synthesis.[7]
-
The Methoxy Group: The -OCH₃ group is an electron-donating group that can influence the electronic properties of the biphenyl system. It can also serve as a synthetic handle for demethylation to reveal a phenol, providing another point for diversification.
These features allow chemists to use 3-Bromo-4-methoxybiphenyl as a linchpin to connect different molecular fragments, a common strategy in the convergent synthesis of complex APIs like Telmisartan.[8][9][10]
Core Application: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and polyaryl structures, which are central to many pharmaceuticals.[11][12][13] The reaction couples an organohalide with an organoboron compound, prized for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[11][14]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The three key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.[7][11]
-
Transmetalation: The organic group from the activated organoboron reagent (R-B(OR)₂) is transferred to the palladium center, displacing the halide.[14]
-
Reductive Elimination: The two organic fragments (Ar-R) are coupled, regenerating the Pd(0) catalyst and releasing the final product.[11][13]
Protocol: Synthesis of 4'-Methoxy-3'-formyl-[1,1'-biphenyl]-4-carbonitrile
This intermediate is a precursor for biphenyl-based angiotensin II receptor antagonists, structurally related to the core of Telmisartan.
Experimental Workflow
Materials & Reagents
| Reagent | M.W. | Equiv. | Mol% | Amount |
| 3-Bromo-4-methoxybiphenyl | 263.13 | 1.0 | - | (e.g., 2.63 g, 10 mmol) |
| 4-Cyanophenylboronic acid | 146.94 | 1.2 | - | (e.g., 1.76 g, 12 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | - | 3 mol% | (e.g., 347 mg, 0.3 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | - | (e.g., 2.76 g, 20 mmol) |
| Toluene | - | - | - | 40 mL |
| Water (deionized) | - | - | - | 10 mL |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-methoxybiphenyl (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed toluene (40 mL) and water (10 mL). Finally, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, hindering or stopping the reaction.[15]
-
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Core Application: Buchwald-Hartwig Amination for C-N Bond Formation
For synthesizing aryl amines, a motif ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is an indispensable tool.[16][17] This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, offering a significant improvement over harsher classical methods like the Ullmann condensation.[16][18][19]
Mechanistic Overview
Similar to the Suzuki coupling, this reaction follows a catalytic cycle. Key differences include the use of a strong, non-nucleophilic base (e.g., NaOt-Bu) to deprotonate the amine and the critical role of specialized phosphine ligands to facilitate the final reductive elimination step, which is often rate-limiting.[16][18]
Protocol: Synthesis of N-benzyl-(4-methoxy-[1,1'-biphenyl]-3-yl)amine
This protocol details the synthesis of a secondary aryl amine, a common structure in kinase inhibitors and other targeted therapies.
Materials & Reagents
| Reagent | M.W. | Equiv. | Mol% | Amount |
| 3-Bromo-4-methoxybiphenyl | 263.13 | 1.0 | - | (e.g., 2.63 g, 10 mmol) |
| Benzylamine | 107.15 | 1.2 | - | (e.g., 1.31 mL, 12 mmol) |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | - | 1.5 mol% | (e.g., 137 mg, 0.15 mmol) |
| Xantphos | 578.68 | - | 4.5 mol% | (e.g., 260 mg, 0.45 mmol) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | - | (e.g., 1.35 g, 14 mmol) |
| Toluene (anhydrous) | - | - | - | 50 mL |
Step-by-Step Protocol
-
Reaction Setup (Inert Atmosphere): In a glovebox, add the palladium precatalyst Pd₂(dba)₃ (1.5 mol%), the phosphine ligand Xantphos (4.5 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Scientist's Note: The catalyst and base are highly sensitive to air and moisture. All initial manipulations must be performed under a strictly inert atmosphere (glovebox or Schlenk line). NaOt-Bu is a strong base required to generate the palladium amide intermediate but is also highly hygroscopic.[1]
-
-
Reagent Addition: Remove the tube from the glovebox. Under a positive flow of argon, add 3-Bromo-4-methoxybiphenyl (1.0 equiv), anhydrous toluene (50 mL), and finally benzylamine (1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the resulting crude oil by flash column chromatography to obtain the desired N-arylated product.
Conclusion and Outlook
3-Bromo-4-methoxybiphenyl is a powerful and versatile starting material for the synthesis of high-value pharmaceutical intermediates. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide reliable and scalable pathways to construct essential C-C and C-N bonds. The protocols detailed herein are robust starting points for laboratory synthesis and can be optimized for process development and large-scale manufacturing. As drug discovery continues to demand increasingly complex molecules, the strategic use of well-designed building blocks like 3-Bromo-4-methoxybiphenyl will remain fundamental to advancing pharmaceutical science.
References
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone.
- Patil, S. A., et al. (2010). Efficient and improved synthesis of Telmisartan. PMC - PubMed Central - NIH.
- Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.
- Martin, A. D., et al. (2015). A flow-based synthesis of telmisartan. SciSpace.
- Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS.
- Kumar, A. S., et al. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc.
- Unknown Author. Suzuki Coupling for Pharmaceutical Intermediates. Unknown Source.
- Wikipedia. Buchwald–Hartwig amination.
- Various Authors. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Benchchem. Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Unknown Author. (2014). The Suzuki Reaction. Unknown Source.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- NINGBO INNO PHARMCHEM CO., LTD. Optimizing Pharmaceutical Synthesis with High-Purity Intermediates.
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
- PubChem. 3-Bromo-4-methoxybiphenyl.
- Unknown Author. Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Unknown Source.
- Santa Cruz Biotechnology. 3-Bromo-4-methoxybiphenyl.
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Leveraging 3-Bromo-4-methoxybiphenyl in the Synthesis of Advanced Organic Light-Emitting Diode (OLED) Materials
An Application Guide for Researchers
Introduction
The advancement of Organic Light-Emitting Diode (OLED) technology, which powers vibrant displays and next-generation lighting, is fundamentally driven by innovations in materials science.[1] An OLED device is a sophisticated multilayer structure built upon a substrate, typically comprising a transparent anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and a metal cathode.[2][3] The performance of these devices—their efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic materials used in each layer.[2][3]
The synthesis of these complex organic molecules relies on versatile and high-purity precursor chemicals.[1][4] 3-Bromo-4-methoxybiphenyl serves as a pivotal building block for a new generation of OLED materials. Its structure is uniquely advantageous: the rigid biphenyl core provides a foundation for high thermal and morphological stability, while the methoxy group (-OCH₃) and the strategically placed bromine atom offer reactive handles for tailored functionalization.[5][6] The bromine atom, in particular, is a versatile site for palladium-catalyzed cross-coupling reactions, enabling the construction of the complex π-conjugated systems essential for charge transport and light emission.[6] This guide provides an in-depth exploration of 3-Bromo-4-methoxybiphenyl, detailing its properties, synthetic utility, and step-by-step protocols for its application in creating high-performance OLED materials.
Physicochemical and Safety Profile
A thorough understanding of the precursor's properties is the foundation of successful and safe synthesis.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | PubChem CID 262267[5] |
| CAS Number | 74447-73-7 | Santa Cruz Biotechnology[7] |
| Molecular Formula | C₁₃H₁₁BrO | PubChem CID 262267[5] |
| Molecular Weight | 263.13 g/mol | PubChem CID 262267[5] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dioxane, Chloroform) | (General knowledge) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem CID 262267[5] |
It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthetic Pathways: Building Complexity from a Core Precursor
The synthetic power of 3-Bromo-4-methoxybiphenyl lies in the reactivity of its C-Br bond. This site allows for the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through well-established palladium-catalyzed cross-coupling reactions. These reactions are the cornerstones of molecular engineering for organic electronics.[6]
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is instrumental for extending the π-conjugated system of the biphenyl core. By coupling with various aryl or heteroaryl boronic acids/esters, chemists can precisely tune the energy levels (HOMO/LUMO), bandgap, and emission color of the resulting material. This pathway is frequently used to synthesize materials for the emissive layer (EML) and electron transport layer (ETL).[6][8][9]
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is the premier method for creating arylamine structures, which are the dominant class of materials used for hole transport (HTL).[6] By coupling 3-Bromo-4-methoxybiphenyl with nitrogen-containing molecules like carbazoles or diarylamines, highly efficient and stable hole-transport materials can be synthesized.[10][11][12]
The diagram below illustrates these two divergent, powerful synthetic routes originating from a single precursor.
Experimental Protocols: Synthesis in Practice
The following protocols are detailed, self-validating procedures for synthesizing representative OLED material precursors.
Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material (HTM) via Buchwald-Hartwig Amination
This protocol details the synthesis of 3-(9H-carbazol-9-yl)-4-methoxybiphenyl , a core structure for advanced hole-transport and host materials.
A. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-4-methoxybiphenyl | 74447-73-7 | 263.13 | 1.00 g | 3.80 |
| Carbazole | 86-74-8 | 167.21 | 0.70 g | 4.18 (1.1 eq) |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 17 mg | 0.076 (2 mol%) |
| Xantphos | 161265-03-8 | 578.68 | 88 mg | 0.152 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 0.55 g | 5.70 (1.5 eq) |
| Anhydrous Toluene | 108-88-3 | 92.14 | 20 mL | - |
B. Experimental Workflow
C. Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-methoxybiphenyl (1.00 g), carbazole (0.70 g), sodium tert-butoxide (0.55 g), Pd(OAc)₂ (17 mg), and Xantphos (88 mg).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon gas three times.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe. Further degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously under a positive pressure of argon. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to elute the product. Combine the pure fractions and remove the solvent to yield the product as a solid.
Protocol 2: Synthesis of an Emissive Core Structure via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-Methoxy-3-(naphthalen-2-yl)biphenyl , a building block for blue-emitting materials.
A. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-4-methoxybiphenyl | 74447-73-7 | 263.13 | 1.00 g | 3.80 |
| 2-Naphthylboronic acid | 32316-92-0 | 171.99 | 0.78 g | 4.56 (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.22 g | 0.19 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.05 g | 7.60 (2.0 eq) |
| Toluene / Ethanol / Water | - | - | 15 mL / 5 mL / 5 mL | - |
B. Step-by-Step Procedure
-
Flask Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-Bromo-4-methoxybiphenyl (1.00 g), 2-naphthylboronic acid (0.78 g), and potassium carbonate (1.05 g).
-
Solvent Addition: Add toluene (15 mL), ethanol (5 mL), and deionized water (5 mL).
-
Degassing: Bubble argon through the mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst (0.22 g).
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously. Monitor the reaction's completion via TLC (typically 8-16 hours).
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous phase with toluene (2 x 20 mL).
-
Washing and Drying: Combine all organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and remove the solvent in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to obtain the pure coupled product.
Characterization and Structure-Property Relationships
Post-synthesis, rigorous characterization is essential to confirm the identity, purity, and relevant photophysical properties of the new materials. High purity is non-negotiable for achieving high-performance, long-lasting OLED devices.[1]
A. Standard Characterization Techniques
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Structural verification and purity assessment. | Confirms the covalent structure by showing expected chemical shifts, integrations, and coupling patterns. Purity is assessed by the absence of impurity signals. |
| HRMS | Exact mass determination. | Provides the exact molecular weight, confirming the elemental composition of the synthesized molecule. |
| PL Spectroscopy | Determines emission properties (for EML materials). | Measures the peak emission wavelength (color) and photoluminescence quantum yield (PLQY), an indicator of emissive efficiency. |
| TGA / DSC | Assesses thermal stability. | Determines the decomposition temperature (Td) and glass transition temperature (Tg), which are critical for device lifetime and stability.[13] |
B. From Precursor Structure to Device Performance
The specific structure of 3-Bromo-4-methoxybiphenyl directly imparts beneficial properties to the final OLED materials.
-
Biphenyl Core: Provides a rigid, thermally stable backbone, which is crucial for preventing material degradation during device operation.[6][13]
-
Methoxy Group: As an electron-donating group, it raises the Highest Occupied Molecular Orbital (HOMO) energy level, which can be tailored to improve charge injection from adjacent layers.
-
3-Position Linkage: The substitution at the 3-position of the biphenyl ring induces a twisted, non-planar molecular geometry. This steric hindrance disrupts intermolecular packing, which helps to prevent crystallization and promote the formation of stable amorphous films—a critical requirement for uniform, large-area OLED fabrication.[13]
Conclusion
3-Bromo-4-methoxybiphenyl is an exceptionally versatile and valuable precursor in the field of organic electronics. Its well-defined structure provides a stable foundation, while its reactive handles enable chemists to build a diverse library of materials through robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and principles outlined in this guide demonstrate its broad utility in systematically designing and synthesizing high-performance materials for hole transport, emissive, and electron transport layers. The continued exploration of derivatives from this core structure will undoubtedly contribute to the development of more efficient, stable, and commercially viable OLED technologies for future displays and solid-state lighting.
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Chen, C.-H., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. [Link]
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OLED-Info. The Chemistry Behind Bright Displays: Understanding OLED Precursors. [Link]
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Chen, C.-H., et al. (2020). (PDF) Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate. [Link]
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Chemistry For Everyone. (2023). How Are OLEDs Made? YouTube. [Link]
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Lin, T.-H., et al. (2015). (PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. ResearchGate. [Link]
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Application Notes: Strategic Derivatization of 3-Bromo-4-methoxybiphenyl for the Synthesis of Advanced Functional Materials
Abstract
This technical guide provides a comprehensive overview of the strategic derivatization of 3-bromo-4-methoxybiphenyl, a versatile building block for the synthesis of high-performance functional materials. We delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation-borylation pathways, offering detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific molecular targets. This document is intended for researchers, scientists, and professionals in drug development and materials science who are focused on creating novel organic electronic and sensory materials.
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl moiety is a foundational structural motif in the design of a wide array of functional organic materials. Its rigid, planar structure provides a conjugated system that can be readily tailored to modulate electronic and photophysical properties. By strategically introducing functional groups onto the biphenyl core, researchers can fine-tune characteristics such as charge transport, luminescence, and receptor binding.[1] This makes biphenyl derivatives highly valuable in the development of Organic Light-Emitting Diodes (OLEDs), chemical sensors, and pharmaceutical agents.[2][3][4]
3-Bromo-4-methoxybiphenyl serves as a particularly useful and commercially available starting material for accessing a diverse range of functionalized biphenyls. The presence of the methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic system. The bromine atom at the 3-position provides a reactive handle for a variety of powerful bond-forming reactions, allowing for the introduction of diverse functionalities.
This guide will focus on three primary derivatization strategies for 3-bromo-4-methoxybiphenyl:
-
Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds to introduce new aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, crucial for creating charge-transporting materials and biologically active compounds.
-
Lithiation-Borylation Sequence: A versatile method to convert the aryl bromide into a boronic ester, which can then participate in further cross-coupling reactions or be used to construct more complex molecules.
Derivatization Strategies and Protocols
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds between an organoboron species and an organic halide.[5][6][7] This reaction is particularly well-suited for the derivatization of 3-bromo-4-methoxybiphenyl, allowing for the extension of the biphenyl system and the introduction of various functionalities.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ is used in conjunction with a phosphine ligand, which forms the active Pd(0) complex in situ. The choice of phosphine ligand is critical and can significantly impact reaction efficiency. Bulky, electron-rich phosphines often enhance the rate of oxidative addition, the first step in the catalytic cycle.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) depends on the specific substrates and the desired reaction conditions.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Methoxy-3-(p-tolyl)biphenyl
| Reagent | Molar Equiv. | Amount | MW ( g/mol ) |
| 3-Bromo-4-methoxybiphenyl | 1.0 | 263 mg (1.0 mmol) | 263.13 |
| 4-Methylphenylboronic acid | 1.2 | 163 mg (1.2 mmol) | 135.96 |
| Pd(PPh₃)₄ | 0.03 | 35 mg (0.03 mmol) | 1155.56 |
| K₂CO₃ | 2.0 | 276 mg (2.0 mmol) | 138.21 |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methoxybiphenyl, 4-methylphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][9][10] This reaction is instrumental in creating materials with charge-transporting properties, which are essential for applications in OLEDs and other organic electronic devices.[1][11]
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. However, the choice of phosphine ligand is even more critical in Buchwald-Hartwig amination.[12] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).[9][12] The choice of base can influence the reaction rate and the tolerance of certain functional groups.[10]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-4-methoxybiphenyl-3-amine
| Reagent | Molar Equiv. | Amount | MW ( g/mol ) |
| 3-Bromo-4-methoxybiphenyl | 1.0 | 263 mg (1.0 mmol) | 263.13 |
| 4-Methoxyaniline | 1.1 | 135 mg (1.1 mmol) | 123.15 |
| Pd₂(dba)₃ | 0.01 | 9 mg (0.01 mmol) | 915.72 |
| XPhos | 0.03 | 14 mg (0.03 mmol) | 476.62 |
| NaOtBu | 1.4 | 135 mg (1.4 mmol) | 96.10 |
| Toluene (anhydrous) | - | 10 mL | - |
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add 3-bromo-4-methoxybiphenyl, 4-methoxyaniline, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired diarylamine.
Lithiation-Borylation for Further Functionalization
Converting the aryl bromide to a boronic ester via a lithiation-borylation sequence opens up a plethora of synthetic possibilities.[13] The resulting boronic ester can then be used in Suzuki-Miyaura couplings with other aryl halides, allowing for the construction of more complex, unsymmetrical biaryl and polyaryl systems.
Causality of Experimental Choices:
-
Lithiation: The C-Br bond is converted to a C-Li bond using an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The resulting aryllithium species is a strong nucleophile that reacts readily with an electrophilic boron source, such as triisopropyl borate or isopropoxy-pinacolborane, to form the boronic ester.
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for this reaction to stabilize the organolithium intermediate.
Workflow for Lithiation-Borylation:
Caption: General workflow for the lithiation-borylation of an aryl bromide.
Detailed Protocol: Synthesis of (4-Methoxy-[1,1'-biphenyl]-3-yl)boronic acid
| Reagent | Molar Equiv. | Amount | MW ( g/mol ) |
| 3-Bromo-4-methoxybiphenyl | 1.0 | 263 mg (1.0 mmol) | 263.13 |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 0.44 mL (1.1 mmol) | 64.06 |
| Triisopropyl borate | 1.2 | 0.28 mL (1.2 mmol) | 188.08 |
| Diethyl ether (anhydrous) | - | 10 mL | - |
| 1 M HCl (aq) | - | 10 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 3-bromo-4-methoxybiphenyl in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude boronic acid, which can often be used in the next step without further purification.
Applications in Functional Materials
The derivatives of 3-bromo-4-methoxybiphenyl are key components in a variety of functional materials.
-
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used as host materials, charge transport materials, and emissive materials in OLEDs.[1][3][14] The ability to tune the electronic properties through derivatization allows for the optimization of device performance, including efficiency and stability. For example, attaching electron-transporting moieties like triazoles to a biphenyl core can create bipolar host materials with balanced charge transport, leading to high-efficiency blue phosphorescent OLEDs.[3][14]
-
Fluorescent Chemosensors: The biphenyl scaffold can be incorporated into molecules designed to detect specific ions.[4][15][16][17] The binding of an analyte can induce a conformational change in the biphenyl system, leading to a change in its fluorescence properties, which can be used for sensing applications. For instance, poly(amine) biphenyl derivatives have been developed as fluorescent sensors for both anions and cations.[4]
Conclusion
3-Bromo-4-methoxybiphenyl is a valuable and versatile starting material for the synthesis of a wide range of functional materials. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and lithiation-borylation sequences, provides researchers with the tools to create novel compounds with tailored electronic and photophysical properties. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and engineers working at the forefront of materials science and drug discovery.
References
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Improved performance of organic light-emitting devices with 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole. (n.d.). ScienceDirect. Retrieved from [Link]
- Chen, Y.-T., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.
- Costero, A. M., et al. (2005). Poly(amine) biphenyl derivatives as fluorescent sensors for anions and cations.
- Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions. (2022). RSC Publishing.
- Chen, Y.-T., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes.
-
Examples of compounds used in organic light emitting diodes (OLED).... (n.d.). ResearchGate. Retrieved from [Link]
-
Biphenyl Containing Amido Schiff base Derivative as a Turn-on Fluorescent Chemosensor for Al3+ and Zn2+ ions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Costero, A. M., et al. (2005). Poly(amine) biphenyl derivatives as fluorescent sensors for anions and cations.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
- Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). IOPscience.
-
Buchwald-Hartwig reaction. (n.d.). chemeurope.com. Retrieved from [Link]
- Buchwald-Hartwig Amin
- Standard Lithiation–Borylation A user's guide. (2017). University of Bristol.
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- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Lithiation- Borylation in Synthesis. (n.d.). University of Bristol.
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
- The Suzuki Reaction. (2014). Stanford University.
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- Lithiation-Borylation Methodology and Its Applic
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
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-
3-Bromo-4-methoxybiphenyl. (n.d.). PubChem. Retrieved from [Link]
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3-Bromo-4'-methoxybiphenyl. (n.d.). PubChem. Retrieved from [Link]
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Application Notes and Protocols: Formation of 4-Methoxybiphenyl-3-ylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formation of the Grignard reagent, 4-methoxybiphenyl-3-ylmagnesium bromide, from 3-bromo-4-methoxybiphenyl. Grignard reagents are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds, a cornerstone of drug discovery and development.[1][2] This guide details the underlying mechanism, a step-by-step laboratory protocol, critical safety considerations, and methods for characterization and troubleshooting.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are indispensable tools in synthetic organic chemistry.[3] Their discovery by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized the field by providing a robust method for creating carbon-carbon bonds.[1][4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[5][6] This allows for reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols, ketones, and carboxylic acids, respectively.[7][8][9]
The target molecule for this protocol, 4-methoxybiphenyl-3-ylmagnesium bromide, is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The biphenyl scaffold is a common motif in drug candidates, and the methoxy group can influence the molecule's electronic properties and metabolic stability.
I. Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[4][6][7] The ether molecules coordinate to the magnesium atom, forming a soluble complex.[1][4]
The mechanism is believed to involve single electron transfer (SET) from the magnesium surface to the aryl halide.[10] This process generates a radical anion, which then fragments to form an aryl radical and a halide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium halide.
Diagram: Mechanism of Grignard Reagent Formation
Caption: The single electron transfer mechanism for Grignard reagent formation.
II. Experimental Protocol
This protocol outlines the formation of 4-methoxybiphenyl-3-ylmagnesium bromide. All glassware must be rigorously dried to prevent the quenching of the highly basic Grignard reagent by water.[5][11][12]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-4-methoxybiphenyl | C₁₃H₁₁BrO | 263.13 | 5.26 g | 20 |
| Magnesium Turnings | Mg | 24.31 | 0.58 g | 24 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - |
Procedure
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[13]
-
Flame-dry all glassware under a stream of inert gas to remove any adsorbed water.[11][14] Allow the apparatus to cool to room temperature.
-
-
Magnesium Activation:
-
Place the magnesium turnings into the cooled flask.
-
Add a few small crystals of iodine. The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[1][3][15]
-
Gently heat the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates, indicating activation.[16] Allow the flask to cool.
-
-
Initiation of the Reaction:
-
Prepare a solution of 3-bromo-4-methoxybiphenyl in 30 mL of anhydrous THF in the dropping funnel.
-
Add approximately 5 mL of this solution to the activated magnesium turnings.
-
The reaction should initiate, as evidenced by gentle bubbling and the formation of a cloudy, grayish solution.[17] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.[15][18]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining 3-bromo-4-methoxybiphenyl solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[17] The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction temperature if it becomes too vigorous.[11][13]
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Diagram: Experimental Workflow for Grignard Reagent Formation
Caption: A streamlined workflow for the preparation of a Grignard reagent.
III. Safety Precautions
-
Fire Hazard: Grignard reactions are highly exothermic and the solvents used (diethyl ether, THF) are extremely flammable.[11][13][19] Always conduct the reaction in a fume hood, away from open flames, and have a fire extinguisher readily available.
-
Moisture Sensitivity: Grignard reagents react violently with water.[1][5] Ensure all reagents and equipment are scrupulously dry.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[13][19]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent.[1][13]
-
Quenching: When the reaction is complete or needs to be stopped, quench the remaining Grignard reagent by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride, at 0 °C.
IV. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impure aryl halide | - Further activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a glass rod.[1][20][21] - Ensure all glassware is flame-dried and the solvent is anhydrous. - Purify the aryl halide before use. |
| Low yield of Grignard reagent | - Incomplete reaction - Side reactions (e.g., Wurtz coupling) | - Increase reaction time or gently heat the mixture. - Add the aryl halide solution slowly to maintain a low concentration and control the temperature to minimize Wurtz coupling.[10][16][22] |
| Formation of a significant amount of biphenyl byproduct (Wurtz coupling) | - High local concentration of aryl halide - Elevated reaction temperature | - Add the aryl halide dropwise and ensure efficient stirring.[16] - Maintain a gentle reflux and use an ice bath to control the exotherm if necessary.[16] |
V. Characterization and Quantification
The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. Titration is a common and reliable method for this purpose.
Titration Protocol
A convenient method involves titration against a standard solution of a proton source, such as sec-butanol or menthol, using an indicator like 1,10-phenanthroline.[23][24]
-
To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of 1,10-phenanthroline.
-
Add a known volume of the Grignard solution to be titrated. The solution should turn a deep color.
-
Titrate with a standardized solution of sec-butanol in xylene or a solution of menthol in THF until the color disappears.
-
The molarity of the Grignard reagent can be calculated based on the amount of titrant used.
Alternatively, potentiometric titration can provide a more precise endpoint determination.[25]
VI. Conclusion
The successful formation of 4-methoxybiphenyl-3-ylmagnesium bromide requires careful attention to anhydrous conditions, proper activation of magnesium, and controlled reaction parameters. This versatile Grignard reagent can then be employed in a multitude of synthetic transformations, making it a valuable tool for researchers in organic synthesis and drug development. Adherence to the detailed protocol and safety guidelines presented in this document will facilitate the reliable and safe preparation of this important chemical intermediate.
References
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]
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Unknown. Formation of Grignard Reagents from Organic Halides. [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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Wikipedia. Grignard reagent. [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. [Link]
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American Chemical Society. Grignard Reaction. [Link]
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ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
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Lin, H. S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications, 24(17), 2503-2506. [Link]
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Unknown. GRIGNARD REACTION. [Link]
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Organic Syntheses. Procedure. [Link]
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ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]
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Rieke, R. D., & Wu, T. C. (1998). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 63(26), 9432-9434. [Link]
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Lab Alley. (2024, October 29). SAFETY DATA SHEET. [Link]
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Wikipedia. Wurtz reaction. [Link]
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ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
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JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
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PubMed. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. [Link]
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University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]
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Springer. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]
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Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
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Semantic Scholar. The determination of grignard reagent concentration by an acidimetric double titration method. [Link]
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Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube. [Link]
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National Institutes of Health. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]
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ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
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Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
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Jasperse, J. Grignard Reaction. [Link]
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National Institutes of Health. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. [Link]
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Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
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OpenStax. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. [Link]
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Unknown. Grignard reagent formation. [Link]
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Federation University - CAD. (2015, August 19). Organic Chemistry: Synthesis of a Grignard Reagent. YouTube. [Link]
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Journal of the American Chemical Society. Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. [Link]
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chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]
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PrepChem.com. Synthesis of 4-methoxyphenylmagnesium bromide. [Link]
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Application Notes & Protocols: Strategic Lithiation of 3-Bromo-4-methoxybiphenyl for Advanced Synthesis
I. Introduction: The Synthetic Utility of Lithiated Biphenyls
The targeted functionalization of biaryl scaffolds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-4-methoxybiphenyl serves as a versatile precursor, offering multiple reaction sites for strategic chemical modification. Lithiation of this substrate opens a gateway to a diverse array of derivatives by transforming a relatively inert C-H or C-Br bond into a highly nucleophilic organolithium species. This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and critical safety measures for the successful lithiation of 3-bromo-4-methoxybiphenyl, tailored for researchers and professionals in drug development and chemical synthesis.
The methoxy group in the substrate plays a crucial role as a directed metalation group (DMG), capable of coordinating with organolithium reagents to facilitate deprotonation at an adjacent ortho position.[1][2] This process, known as Directed ortho-Metalation (DoM), offers high regioselectivity, a feature highly sought after in complex molecule synthesis.[1][3] However, the presence of a bromine atom introduces a competitive reaction pathway: lithium-halogen exchange.[4][5] The choice of organolithium reagent, solvent, and temperature will dictate the delicate balance between these two pathways, ultimately determining the final product distribution.
II. Mechanistic Insights: A Tale of Two Pathways
The lithiation of 3-bromo-4-methoxybiphenyl can proceed via two primary, competing mechanisms: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange. Understanding the nuances of each is paramount for achieving the desired synthetic outcome.
A. Pathway 1: Directed ortho-Metalation (DoM)
The methoxy group, with its Lewis basic oxygen atom, can coordinate to the Lewis acidic lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi).[1][6] This coordination brings the butyl anion in close proximity to the C-H bond at the C5 position (ortho to the methoxy group), facilitating its deprotonation.[1] This "Complex Induced Proximity Effect" is the cornerstone of DoM, leading to the regioselective formation of the 3-bromo-4-methoxy-5-lithiobiphenyl intermediate.[6] The use of coordinating solvents like tetrahydrofuran (THF) or additives such as tetramethylethylenediamine (TMEDA) can accelerate this process by breaking down the oligomeric aggregates of the organolithium reagent and increasing its basicity.[4][5]
B. Pathway 2: Lithium-Halogen Exchange
Alternatively, the organolithium reagent can react with the bromine atom at the C3 position in a lithium-halogen exchange reaction.[4] This pathway is particularly favored with more sterically hindered and basic organolithiums like tert-butyllithium (t-BuLi), and for aryl bromides in general.[4][5] The reaction proceeds through an "ate" complex, leading to the formation of 4-methoxy-3-lithiobiphenyl and the corresponding alkyl bromide (e.g., n-butyl bromide or t-butyl bromide).[7] The rate of lithium-halogen exchange is often significantly faster than deprotonation, especially at low temperatures.[4][5]
Diagram 1: Competing Lithiation Pathways
Caption: Competing pathways for the lithiation of 3-bromo-4-methoxybiphenyl.
III. Experimental Protocols
This section provides detailed protocols for the selective lithiation of 3-bromo-4-methoxybiphenyl via both Directed ortho-Metalation and Lithium-Halogen Exchange, followed by trapping with a generic electrophile (e.g., an aldehyde or ketone).
A. General Considerations & Safety Precautions
Organolithium reagents such as n-BuLi and t-BuLi are highly pyrophoric and react violently with water.[8][9][10] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[11][12] All glassware must be rigorously dried in an oven and cooled under an inert atmosphere prior to use.[11]
Mandatory Personal Protective Equipment (PPE):
Emergency Preparedness:
-
A Class D fire extinguisher (for combustible metals) or dry sand should be readily accessible.[11] Do NOT use a water or carbon dioxide extinguisher on an organolithium fire. [9]
-
Know the location of the nearest safety shower and eyewash station.[11]
-
Never work alone when handling pyrophoric reagents.[11]
B. Protocol 1: Directed ortho-Metalation and Electrophilic Quench
This protocol favors the formation of the C5-lithiated species.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Electrophile (e.g., dry benzaldehyde or acetone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-4-methoxybiphenyl (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium intermediate.
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Aqueous Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.[15]
C. Protocol 2: Lithium-Halogen Exchange and Electrophilic Quench
This protocol favors the formation of the C3-lithiated species.
Materials:
-
Same as Protocol 1, but with tert-butyllithium (t-BuLi, typically 1.7 M in pentane) in place of n-BuLi.
Procedure:
-
Reaction Setup and Dissolution: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the solution to -78 °C.
-
Addition of t-BuLi: Slowly add t-butyllithium (2.1 eq) dropwise. The use of two equivalents is often necessary as the first equivalent performs the exchange and the second reacts with the generated t-butyl bromide.[4][5] Maintain the temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench, Workup, and Purification: Follow steps 6-11 from Protocol 1.
Diagram 2: Experimental Workflow for Lithiation
Caption: General experimental workflow for the lithiation and electrophilic quench.
IV. Key Parameters and Data Summary
The outcome of the lithiation is highly dependent on the chosen parameters. The following table summarizes the key variables and their expected influence on the reaction.
| Parameter | Directed ortho-Metalation (DoM) | Lithium-Halogen Exchange | Rationale |
| Organolithium Reagent | n-BuLi | t-BuLi or n-BuLi | n-BuLi is less sterically hindered, favoring coordination and deprotonation. t-BuLi is a stronger base and bulkier, often favoring the faster halogen exchange pathway.[16][17] |
| Stoichiometry | 1.0 - 1.2 eq | > 2.0 eq (for t-BuLi) | A slight excess of n-BuLi ensures complete reaction. For t-BuLi, a second equivalent is consumed by the t-BuBr byproduct.[4] |
| Solvent | THF, Diethyl Ether | THF, Diethyl Ether, Hexanes | Coordinating solvents like THF stabilize the organolithium intermediate and can accelerate both pathways.[4][5][18] |
| Temperature | -78 °C | -78 °C to -100 °C | Low temperatures are crucial to prevent side reactions and decomposition of the thermally unstable organolithium intermediates.[5][18] |
| Additive | TMEDA (optional) | None typically required | TMEDA can chelate the lithium cation, increasing the basicity of the organolithium reagent and accelerating DoM.[6][19] |
| Primary Product | 5-substituted-3-bromo-4-methoxybiphenyl | 3-substituted-4-methoxybiphenyl | The position of lithiation dictates the final product structure after quenching with an electrophile. |
V. Troubleshooting and Advanced Considerations
-
Low Yield: This can be due to moisture in the reaction vessel or reagents, impure organolithium reagent, or insufficient reaction time. Ensure all glassware is meticulously dried and reagents are of high quality. Titration of the organolithium reagent is recommended for accurate stoichiometry.
-
Mixture of Products: If a mixture of C3 and C5 substituted products is obtained, it indicates that both pathways are competitive. To favor DoM, ensure slow addition of n-BuLi at very low temperatures. To favor exchange, switch to t-BuLi. The solvent system can also be tuned; for instance, some exchange reactions proceed cleanly in ether/hexane mixtures.[18]
-
Decomposition of Intermediate: Aryllithium species can be unstable, even at low temperatures.[18] Ensure the electrophile is added promptly after the lithiation step is complete.
-
Trapping Experiments: To confirm the formation of a specific lithiated intermediate, it can be "trapped" with a simple electrophile like carbon dioxide (from dry ice) to form the corresponding carboxylic acid, which can be readily characterized.[20][21]
VI. Conclusion
The lithiation of 3-bromo-4-methoxybiphenyl is a powerful and versatile transformation that provides access to a wide range of functionalized biaryl compounds. By carefully selecting the organolithium reagent, solvent, and reaction temperature, chemists can selectively steer the reaction towards either Directed ortho-Metalation or Lithium-Halogen Exchange. The protocols and mechanistic insights provided herein serve as a robust guide for researchers to harness the full synthetic potential of this important building block, while adhering to the stringent safety protocols required when handling these highly reactive reagents.
VII. References
-
nbutyl lithium safety - YouTube. (2024). Retrieved from
-
STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved from
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Friesen, C. (1996). Directed Ortho-Metalation of the Three Methyl Anisoles in Various Media. Masters Theses & Specialist Projects. Retrieved from [Link]
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Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]
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On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. (1997). The Journal of Organic Chemistry. Retrieved from [Link]
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ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
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Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Method for purifying biphenyl - Google Patents. (n.d.). Retrieved from
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed Central. (n.d.). Retrieved from [Link]
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Purification of polybrominated biphenyl congeners - PubMed. (n.d.). Retrieved from [Link]
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n-Butyllithium - Wikipedia. (n.d.). Retrieved from [Link]
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Why do we use t-BuLi instead of sec-BuLi and n-BuLi? : r/chemhelp - Reddit. (2025). Retrieved from [Link]
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The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]
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nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? - Chemistry Stack Exchange. (2021). Retrieved from [Link]
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Retrieved from [Link]
-
Synthesis and characterization of biphenyl-based lithium solvated electron solutions - PubMed. (2012). Retrieved from [Link]
-
Process for purifying biphenyl - Google Patents. (n.d.). Retrieved from
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Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C - ResearchGate. (2025). Retrieved from [Link]
-
Method for preparing high-purity biphenyl from crude biphenyl - Google Patents. (n.d.). Retrieved from
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Organolithium reagent - Wikipedia. (n.d.). Retrieved from [Link]
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Trapping of Transient Organolithium Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Trapping of the short‐lived organolithium in a flow microreactor. - ResearchGate. (n.d.). Retrieved from [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016). Retrieved from [Link]
-
Optimization of Organolithium Reactions. (2020). Retrieved from [Link]
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Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides | Organic Process Research & Development - ACS Publications. (2014). Retrieved from [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Retrieved from [Link]
-
Organolithium Reactions (IOC 16) - YouTube. (2022). Retrieved from [Link]
-
Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube. (2024). Retrieved from [Link]
-
Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds - YouTube. (2019). Retrieved from [Link]
-
Synthesis and Characterization of Biphenyl-Based Lithium Solvated Electron Solutions | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Model biphenyl reaction - ResearchGate. (2018). Retrieved from [Link]
-
Direct catalytic cross-coupling of organolithium compounds - SciSpace. (2013). Retrieved from [Link]
-
Synthesis of 3-methoxyphenyl lithium - PrepChem.com. (n.d.). Retrieved from [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015). Retrieved from [Link]
-
3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem. (n.d.). Retrieved from [Link]
-
Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene - ACG Publications. (n.d.). Retrieved from [Link]
-
Lithium, (4-methoxyphenyl)- | C7H7LiO | CID 11789170 - PubChem. (n.d.). Retrieved from [Link]
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Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents. (n.d.). Retrieved from
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Conductivity and applications of Li-biphenyl-1,2-dimethoxyethane solution for lithium ion batteries - Chin. Phys. B. (n.d.). Retrieved from [Link]
-
Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene - ResearchGate. (n.d.). Retrieved from [Link]
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Stille Coupling Protocols for 3-Bromo-4-methoxybiphenyl: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of Stille Coupling in Biaryl Synthesis
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This reaction, which couples an organostannane with an organic electrophile, has proven invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] For drug development professionals, the Stille coupling offers a robust method for constructing biaryl scaffolds, a privileged motif in numerous therapeutic agents.
This application note provides a detailed guide to the Stille coupling of 3-Bromo-4-methoxybiphenyl, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, present optimized protocols, and discuss key experimental considerations to ensure successful and reproducible outcomes. The methoxy and biphenyl functionalities of the target substrate introduce electronic and steric factors that necessitate careful optimization of reaction parameters. This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize the Stille coupling for the synthesis of novel 3-aryl-4-methoxybiphenyl derivatives.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the Stille coupling's catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide (3-Bromo-4-methoxybiphenyl) to a Pd(0) complex, typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. The electron-donating nature of the methoxy group on the aryl bromide can influence the rate of this step.
-
Transmetalation: This is often the rate-determining step of the cycle.[4] The organostannane reagent exchanges its organic group (e.g., a phenyl group from tributylphenylstannane) with the bromide on the palladium center. The choice of ligands on the palladium catalyst is crucial here; bulky, electron-rich ligands can accelerate this step.[5]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Optimized Protocols for the Stille Coupling of 3-Bromo-4-methoxybiphenyl
The following protocols have been designed to provide a robust starting point for the Stille coupling of 3-Bromo-4-methoxybiphenyl with a representative organostannane, tributyl(phenyl)stannane.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol utilizes the widely available and effective catalyst, tetrakis(triphenylphosphine)palladium(0).
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
-
Anhydrous, degassed dimethylformamide (DMF) (optional, for challenging couplings)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add 3-Bromo-4-methoxybiphenyl (1.0 equiv), tributyl(phenyl)stannane (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least one hour. A precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of celite.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-phenyl-4-methoxybiphenyl.
Protocol 2: Enhanced Reactivity with a Copper(I) Co-catalyst
For less reactive coupling partners or to accelerate the reaction, the addition of a copper(I) salt can be beneficial. The "copper effect" is thought to facilitate the transmetalation step.[5]
Materials:
-
All materials from Protocol 1
-
Copper(I) iodide (CuI)
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add 3-Bromo-4-methoxybiphenyl (1.0 equiv), tributyl(phenyl)stannane (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) (to achieve a concentration of ~0.1 M).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring, Work-up, and Purification: Follow steps 4-6 as described in Protocol 1. The work-up may require an additional wash with a saturated aqueous solution of ammonium chloride to remove copper salts.
Data Presentation: A Guide to Reaction Optimization
The following table summarizes key parameters that can be varied to optimize the Stille coupling of 3-Bromo-4-methoxybiphenyl.
| Parameter | Variation | Rationale and Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a reliable choice. Pd₂(dba)₃ with an added phosphine ligand can be more active. Pd(II) sources require in situ reduction. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich ligands like P(t-Bu)₃ and biaryl phosphines (XPhos, SPhos) can accelerate the reaction, especially for hindered substrates.[6] |
| Solvent | Toluene, Dioxane, DMF, THF | Toluene and dioxane are common non-polar solvents. DMF, a polar aprotic solvent, can enhance the rate of reaction but may be harder to remove. |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition and side reactions. |
| Additive | CuI, CsF, LiCl | CuI can accelerate transmetalation.[5] Fluoride sources like CsF can activate the organostannane. LiCl can facilitate the oxidative addition step.[7] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yields are low, consider increasing the temperature, switching to a more polar solvent like DMF, or using a more active ligand such as XPhos or SPhos. The addition of CuI is also a primary strategy to improve yield.[5]
-
Homocoupling of the Organostannane: This is a common side reaction.[3] It can be minimized by ensuring the reaction is performed under strictly anaerobic conditions and by using the organostannane in a slight excess (1.1-1.2 equivalents).
-
Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal from the final product.[3] A KF wash is highly effective.[8] Alternatively, purification by flash chromatography on silica gel treated with triethylamine can be employed.
-
Reagent Purity: The purity of the aryl bromide, organostannane, and solvent is critical for a successful reaction. Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Conclusion
The Stille coupling is a powerful and versatile tool for the synthesis of 3-aryl-4-methoxybiphenyl derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and optimization strategies presented in this application note provide a solid foundation for the successful implementation of the Stille coupling in drug discovery and development programs.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Littke, A. F.; Fu, G. C. A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.1999 , 38 (16), 2411–2413. [Link]
-
Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. On the Nature of the “Copper Effect” in the Stille Cross-Coupling. J. Org. Chem.1994 , 59 (20), 5905–5911. [Link]
-
Milstein, D.; Stille, J. K. A General, Selective, and Facile Method for Ketone Synthesis from Acid Chlorides and Organotin Compounds Catalyzed by Palladium. J. Am. Chem. Soc.1978 , 100 (11), 3636–3638. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Casanova, N.; Goti, A.; Brandi, A. Stille Reaction in the Synthesis of Natural Products. Chem. Rev.2008 , 108 (5), 1484–1529. [Link]
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Wikipedia. Stille reaction. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115 Handout. [Link]
-
Harris, P. A.; et al. Discovery of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib), a Potent VEGFR2 and MET Inhibitor. J. Med. Chem.2011 , 54 (13), 4662–4677. [Link]
-
Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. J. Am. Chem. Soc.1986 , 108 (11), 3033–3040. [Link]
-
Williams, R. M.; et al. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth.2011 , 88, 197-213. [Link]
-
Ragan, J. A.; et al. Development of a Scaleable Synthesis of a Potent VEGFR Kinase Inhibitor. Org. Process Res. Dev.2003 , 7 (5), 676–683. [Link]
-
Maleczka, R. E., Jr.; Gallagher, W. P. Stille Couplings Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Org. Lett.2001 , 3 (26), 4173–4176. [Link]
-
Chemeurope.com. Stille reaction. [Link]
-
Magano, J.; Dunetz, J. R. Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]
-
ResearchGate. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]
-
Maleczka, R. E., Jr.; Terstiege, I. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. J. Am. Chem. Soc.2001 , 123 (14), 3197–3203. [Link]
-
YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
-
IONiC/VIPEr. The Stille Reaction. [Link]
-
ResearchGate. Recycling of 1 in the Stille reaction of 4-bromoanisole. [Link]
-
University of Rochester. Removing Tin. [Link]
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Application Notes and Protocols: Negishi Coupling Involving 3-Bromo-4-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Negishi Coupling and Biphenyl Scaffolds
The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction's versatility is showcased in its ability to couple organic halides or triflates with organozinc compounds.[1][2] A key advantage of the Negishi coupling is its high functional group tolerance, a direct result of the moderate reactivity of organozinc reagents, which minimizes side reactions often seen with more reactive organometallics.[3][4] This attribute makes it particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and natural products.[1][2][5]
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[6][7] The 3-bromo-4-methoxybiphenyl structure, in particular, offers a versatile platform for further chemical elaboration. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the bromine atom serves as a reactive handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). This strategic placement of functional groups makes 3-bromo-4-methoxybiphenyl a valuable building block in the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the Negishi coupling involving 3-bromo-4-methoxybiphenyl, from the underlying mechanistic principles to detailed, field-proven protocols.
Mechanistic Insights: The Catalytic Cycle of Negishi Coupling
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, 3-bromo-4-methoxybiphenyl) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[2] The reactivity of the halide follows the order I > Br > Cl.[1]
-
Transmetalation: The next step is the transfer of the organic group from the organozinc reagent to the palladium(II) complex. This process, known as transmetalation, displaces the halide ion and forms a new diorganopalladium(II) complex. The presence of salts like lithium chloride can sometimes accelerate this step by breaking up organozinc aggregates.[8]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8]
Figure 1. Catalytic cycle of the Negishi coupling.
Experimental Protocols
Protocol 1: Preparation of the Organozinc Reagent
The successful execution of a Negishi coupling hinges on the quality of the organozinc reagent. These reagents can be prepared through several methods, with the choice often depending on the nature of the organic group and the functional groups present. A common and reliable method involves the transmetalation of an organolithium or Grignard reagent with a zinc halide.[3]
Materials:
-
Aryl or alkyl halide (R-X)
-
Magnesium turnings or n-butyllithium
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Grignard/Organolithium Formation:
-
For Grignard: Under an inert atmosphere, add the aryl or alkyl halide to a stirred suspension of magnesium turnings in anhydrous THF. Gentle heating may be required to initiate the reaction.
-
For Organolithium: Under an inert atmosphere, add n-butyllithium to a cooled (-78 °C) solution of the aryl or alkyl halide in anhydrous THF.
-
-
Transmetalation to Organozinc:
-
Prepare a solution of anhydrous zinc chloride in anhydrous THF.
-
Slowly add the freshly prepared Grignard or organolithium reagent to the zinc chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete transmetalation. The resulting organozinc reagent is typically used directly in the subsequent coupling reaction.
-
Causality Behind Choices:
-
Inert Atmosphere: Organozinc reagents are sensitive to air and moisture, making an inert atmosphere crucial to prevent their decomposition.[9]
-
Anhydrous Solvents: The use of anhydrous THF is critical as water will quench the highly reactive Grignard or organolithium intermediates and the resulting organozinc reagent.
-
Temperature Control: Low temperatures during the formation of the organolithium reagent are necessary to prevent side reactions. The addition of the organometallic reagent to the zinc chloride solution at 0 °C helps to control the exothermicity of the transmetalation reaction.
Protocol 2: Negishi Coupling of 3-Bromo-4-methoxybiphenyl
This protocol details a general procedure for the palladium-catalyzed Negishi coupling of 3-bromo-4-methoxybiphenyl with a pre-formed organozinc reagent.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Organozinc reagent (prepared as in Protocol 1)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, XPhos)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-4-methoxybiphenyl (1.0 eq) in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand to the reaction mixture.
-
Organozinc Addition: Slowly add the solution of the organozinc reagent (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted 4-methoxybiphenyl derivative.
Figure 2. Experimental workflow for Negishi coupling.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the Negishi coupling is highly dependent on the choice of catalyst, ligand, solvent, and temperature. The following table summarizes typical conditions and their impact on the reaction outcome.
| Parameter | Typical Conditions | Rationale and Impact on Yield |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Palladium catalysts generally offer high yields and broad functional group tolerance.[1] The choice of catalyst can influence the rate of oxidative addition and reductive elimination. |
| Ligand | PPh₃, dppe, XPhos, SPhos | Electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps, often leading to improved yields, especially with less reactive aryl chlorides.[1][10] |
| Solvent | THF, Dioxane, DMF, NMP | Polar aprotic solvents are typically used to solubilize the reactants and catalyst. The choice of solvent can influence the rate of transmetalation.[8] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. Optimization is often necessary. |
| Organozinc Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the organozinc reagent is often used to ensure complete consumption of the starting aryl bromide. |
Applications in Drug Discovery and Materials Science
The biphenyl derivatives synthesized via the Negishi coupling of 3-bromo-4-methoxybiphenyl have potential applications in various fields:
-
Drug Discovery: The resulting scaffolds can be further functionalized to develop novel inhibitors for a range of biological targets, including kinases and G-protein coupled receptors.[11] The biphenyl core is a common feature in many approved drugs.[6]
-
Materials Science: Substituted biphenyls are key components in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[7] The ability to precisely control the substitution pattern through cross-coupling reactions is crucial for tuning the material's properties.
Conclusion
The Negishi coupling is a powerful and reliable method for the synthesis of substituted biphenyls from 3-bromo-4-methoxybiphenyl. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully employ this versatile reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.
References
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Negishi coupling - Wikipedia. [Link]
- Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724.
-
The Negishi Cross-Coupling Reaction - Denmark Group. [Link]
-
Negishi cross-coupling reaction - YouTube. [Link]
- Han, C., & Buchwald, S. L. (2009). A General and Efficient Method for the Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.
- Ren, T., et al. (2008). Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. Organometallics, 27(8), 1729-1732.
- Billingsley, K. L., & Buchwald, S. L. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(22), 7840–7843.
- Brittain, W. D. G., & Simpkins, N. S. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9789-9799.
- El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043-19080.
- Aikawa, K., & Mikami, K. (2012). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters, 14(16), 4238–4241.
- Jyothi, K., et al. (2023). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
-
Negishi Coupling - Organic Chemistry Portal. [Link]
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Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. [Link]
-
Negishi Coupling | OpenOChem Learn. [Link]
- Meiries, S., et al. (2013). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 42(20), 7385-7401.
-
3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem. [Link]
- Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 844-850.
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. [Link]
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Application Notes & Protocols: Strategic Synthesis of Substituted Biphenyls Utilizing 3-Bromo-4-methoxybiphenyl
Abstract
Substituted biphenyl moieties are a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to their unique conformational properties and ability to engage with biological targets.[1][2][3] This guide provides an in-depth exploration of synthetic strategies for creating diverse biphenyl libraries starting from the versatile building block, 3-Bromo-4-methoxybiphenyl. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the efficient construction of complex, pharmacologically relevant molecules.[4][5]
The Strategic Importance of 3-Bromo-4-methoxybiphenyl
The biphenyl scaffold is considered a "privileged structure" in drug discovery, appearing in a wide array of approved drugs with activities ranging from antihypertensive to anticancer.[2][6] The value of 3-Bromo-4-methoxybiphenyl lies in its specific substitution pattern. The methoxy group acts as a subtle electronic modulator and provides a potential metabolic site or hydrogen bond acceptor. The bromine atom, positioned at the 3-locus, serves as an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the controlled and predictable introduction of diverse chemical functionalities. This strategic placement enables the synthesis of non-symmetrical biphenyls, which is crucial for exploring structure-activity relationships (SAR).
Physicochemical and Safety Profile
Before commencing any synthetic work, a thorough understanding of the reagent's properties and hazards is paramount.
| Property | Value | Reference |
| CAS Number | 74447-73-7 | [7][8] |
| Molecular Formula | C₁₃H₁₁BrO | [7][8] |
| Molecular Weight | 263.13 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | |
| IUPAC Name | 2-bromo-1-methoxy-4-phenylbenzene | [7] |
Safety and Handling: 3-Bromo-4-methoxybiphenyl is classified as an irritant.[7]
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). In case of contact, wash skin thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the most robust and versatile tools for constructing the C(sp²)-C(sp²) bond central to biphenyl synthesis.[10][11] The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[10]
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is arguably the most widely employed method for biphenyl synthesis due to its mild conditions, exceptional functional group tolerance, and the use of commercially available, stable, and generally non-toxic organoboron reagents.[10][12][13]
Causality Behind the Method: The key to the Suzuki reaction's success is the activation of the organoboron species by a base. This activation forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating the crucial transmetalation step where the organic moiety is transferred to the palladium center.[14][15]
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
This protocol is a representative example and may require optimization for different boronic acids.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 3-Bromo-4-methoxybiphenyl (1.0 equiv., e.g., 263 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., e.g., phenylboronic acid, 146 mg, 1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv., 276 mg, 2.0 mmol).[12]
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 5 mL).[16] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. A common choice is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv., 35 mg, 0.03 mmol). Alternatively, a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand can be used.[17]
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the substituted biphenyl.
The Stille Coupling: Orthogonal Reactivity
The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent.[18] Its primary advantage is the stability and inertness of organostannanes to many reaction conditions, allowing for complex, multi-step syntheses where the stannane is carried through several steps before the final coupling.
Causality Behind the Method: The transmetalation step in the Stille coupling does not require a base for activation, unlike the Suzuki reaction.[19] However, the reaction is often accelerated by the addition of additives like lithium chloride (LiCl) or copper(I) salts, which facilitate the transfer of the organic group from the tin atom to the palladium center.[20][21] The main drawback is the high toxicity of organotin compounds and byproducts, which necessitates careful handling and purification.[18][20]
Caption: General catalytic cycle for the Stille coupling.
-
Reagent Preparation: In a Schlenk tube, dissolve 3-Bromo-4-methoxybiphenyl (1.0 equiv., 263 mg, 1.0 mmol) and the organostannane reagent (1.1 equiv., e.g., Tributyl(phenyl)stannane, 406 mg, 1.1 mmol) in anhydrous and degassed toluene (10 mL).[22]
-
Inert Atmosphere: Subject the tube to three pump-purge cycles with argon to thoroughly remove oxygen.
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv., 18 mg, 0.02 mmol) and a phosphine ligand like P(o-tol)₃ (Tri(o-tolyl)phosphine) (0.04 equiv., 12 mg, 0.04 mmol) under an argon counterflow.[22]
-
Reaction: Seal the tube and heat the mixture at 90-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress via TLC or LC-MS (typically 12-16 hours).[22]
-
Work-up: After cooling to room temperature, the solvent is removed under vacuum. The residue can be treated with an aqueous potassium fluoride (KF) solution to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration through celite.
-
Purification: The filtrate is extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.
The Heck Reaction: Coupling with Alkenes
The Heck (or Mizoroki-Heck) reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene.[23][24] While not directly forming a biphenyl, reacting 3-Bromo-4-methoxybiphenyl with styrene, for example, produces a stilbene derivative, which is a key pharmacophore and a precursor to more complex cyclic systems.
Causality Behind the Method: Unlike the previous two reactions, the Heck catalytic cycle does not involve transmetalation. Instead, after oxidative addition, the alkene coordinates to the palladium complex and undergoes a migratory insertion into the Palladium-Aryl bond. The final step is a β-hydride elimination, which forms the product double bond and regenerates a palladium hydride species that, upon reaction with a base, reforms the active Pd(0) catalyst.[10][23]
Caption: General catalytic cycle for the Heck reaction.
-
Reagent Preparation: To a sealable pressure tube, add 3-Bromo-4-methoxybiphenyl (1.0 equiv., 263 mg, 1.0 mmol), the alkene (1.5 equiv., e.g., styrene, 156 mg, 1.5 mmol), a palladium pre-catalyst such as Pd(OAc)₂ (0.02 equiv., 4.5 mg, 0.02 mmol), and a phosphine ligand (e.g., tri-o-tolylphosphine, 0.04 equiv., 12 mg, 0.04 mmol).
-
Solvent and Base: Add a polar aprotic solvent like anhydrous Dimethylformamide (DMF) (5 mL) and a hindered organic base such as triethylamine (Et₃N) (2.0 equiv., 202 mg, 2.0 mmol).[25]
-
Reaction: Seal the tube tightly and heat in an oil bath at 100-120 °C. The reaction is typically run under a slight positive pressure due to solvent vapor.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an ether/ethyl acetate mixture. The organic base will be removed during the aqueous wash.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting stilbene derivative by column chromatography or recrystallization.
General Experimental Workflow & Troubleshooting
A successful synthesis relies on a systematic workflow from setup to analysis.
Workflow Diagram
Caption: Standard workflow for cross-coupling synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Ineffective base (Suzuki).4. Low reaction temperature. | 1. Use fresh catalyst/ligand. Ensure an inert atmosphere is maintained.2. Degas solvents thoroughly (sparge with Ar/N₂ or freeze-pump-thaw).3. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or ensure base is dry and fresh.4. Increase temperature in 10 °C increments. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve inert atmosphere technique.2. Use a more robust ligand (e.g., SPhos, XPhos) that protects the Pd center. |
| Protodeboronation (Suzuki) | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a carefully controlled amount of water.2. Monitor reaction closely and stop once starting material is consumed.[10] |
| Formation of Palladium Black | 1. Catalyst decomposition.2. Ligand degradation or insufficient ligand. | 1. Lower the reaction temperature.2. Increase ligand-to-palladium ratio. Switch to a more thermally stable ligand. |
Conclusion
3-Bromo-4-methoxybiphenyl is a highly effective and strategically valuable starting material for the synthesis of diverse substituted biphenyls. Through the mastery of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Heck couplings, researchers can efficiently access a vast chemical space critical for drug discovery and materials science. The choice of reaction depends on the desired final structure, available coupling partners, and tolerance for specific reagents. By following the detailed protocols and troubleshooting guidance provided herein, scientists can confidently employ these powerful synthetic tools to accelerate their research programs.
References
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem.
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- 3-Bromo-4-methoxybiphenyl - SAFETY DATA SHEET.
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters - ACS Publications.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Biological deeds of Biphenyl derivatives - A short Review - IJSDR.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing.
- Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF - ResearchGate.
- 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem.
- 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem - NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
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- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate.
- Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone - Benchchem.
- Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels | Journal of Medicinal Chemistry - ACS Publications.
- XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 74447-73-7 Name: 3-Bromo-4-methoxybiphenyl - 杭州智化科技有限公司.
- 4-BROMO-3'-METHOXYBIPHENYL - Safety Data Sheet - ChemicalBook.
- Heck reaction - Wikipedia.
- Heck Reaction - Organic Chemistry Portal.
- 3-bromo-4-methoxybiphenyl (C13H11BrO) - PubChemLite.
- 3-bromo-4'-methoxybiphenyl (C13H11BrO) - PubChemLite.
- (IUCr) Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Stille Coupling - Organic Chemistry Portal.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
- Stille reaction - Wikipedia.
- Org. Synth. 2011, 88, 197.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Heck Reaction—State of the Art - MDPI.
- Heck reaction – Knowledge and References - Taylor & Francis.
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals.
- RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents.
- Stille Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- The design and synthesis of substituted biphenyl libraries - PubMed.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed - NIH.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-methoxybiphenyl
Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of 3-Bromo-4-methoxybiphenyl as a substrate. As an electron-rich aryl bromide, this substrate presents unique challenges that require careful optimization of reaction parameters to achieve high yields.
Frequently Asked Questions (FAQs)
This section addresses common initial problems encountered during the Suzuki coupling of 3-Bromo-4-methoxybiphenyl.
Q1: My reaction shows no product formation. What are the first things I should check?
A1: A complete lack of product typically points to a fundamental issue with one of the core components of the reaction. Perform these initial checks:
-
Catalyst Activity: Ensure your palladium source is active. Palladium(0) catalysts are sensitive to oxygen.[1][2] If using a Pd(II) precatalyst, ensure it's from a reliable source and stored correctly. Phosphine ligands are also prone to oxidation.[2]
-
Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is readily oxidized and deactivated by oxygen.[1][3] Confirm that your solvents were properly degassed and that the reaction was conducted under a robust inert atmosphere (Argon or Nitrogen) from start to finish.
-
Reagent Integrity: Verify the purity of your 3-Bromo-4-methoxybiphenyl and, crucially, the boronic acid coupling partner. Boronic acids can slowly dehydrate to form cyclic boroxine trimers, which are often less reactive.[1]
Q2: My yield is consistently low (<50%). What is the most common bottleneck for a substrate like 3-Bromo-4-methoxybiphenyl?
A2: Low yields with electron-rich aryl bromides often stem from a sluggish catalytic cycle. The most critical factors to re-evaluate are your catalyst-ligand system and the base.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be inadequate. The electron-donating methoxy group on your substrate can make the crucial oxidative addition step slower. Switching to a more electron-rich and bulky "Buchwald-type" ligand (e.g., SPhos, XPhos) can dramatically accelerate the reaction.[4][5]
-
Base and Solvent Compatibility: The base is essential for activating the boronic acid to facilitate transmetalation.[6][7] However, its effectiveness is highly dependent on its solubility. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have poor solubility in purely organic solvents. Using a mixed solvent system, such as 1,4-Dioxane/water or Toluene/water, is often necessary to enable the base to function effectively.[1][8]
Q3: I'm observing significant side products. What are they and how can I minimize them?
A3: The two most common side reactions in Suzuki coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile.[2][3] It is often exacerbated by high temperatures and the presence of water. To mitigate this, consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), minimizing reaction time, or using a more stable boronic ester (e.g., a pinacol ester) which slowly hydrolyzes to the active boronic acid in situ.[2][9][10]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[3] Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere are the best ways to prevent this.[3]
-
Dehalogenation: Less common but possible is the replacement of the bromine on your starting material with a hydrogen. This can be influenced by the choice of base, solvent, and ligand.[11] If this is a major issue, screening alternative bases or ligands is recommended.
In-Depth Troubleshooting Guide
Use this section to diagnose and resolve more persistent issues with your reaction.
Problem: Low or No Conversion of 3-Bromo-4-methoxybiphenyl
If your starting material remains largely unreacted, the catalytic cycle is likely stalled. The following decision tree can help pinpoint the issue.
Caption: Troubleshooting Decision Tree for Low Conversion.
Catalyst and Ligand Selection: The Key to Success
The oxidative addition of an electron-rich aryl bromide like 3-Bromo-4-methoxybiphenyl to a Pd(0) center can be slow. The ligand's job is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.
-
Why Standard Ligands Fail: Triphenylphosphine (PPh₃) can be a poor choice here. It is not electron-rich enough to promote efficient oxidative addition with this substrate, leading to slow reaction rates.
-
The Power of Bulky, Electron-Rich Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos, are designed to tackle these challenging substrates.[4] Their bulkiness promotes the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating character speeds up both the oxidative addition and the final reductive elimination step.[12]
| Ligand Type | Example(s) | Suitability for 3-Bromo-4-methoxybiphenyl | Rationale |
| Basic Triarylphosphine | PPh₃ | Low | Often too slow for electron-rich aryl bromides. |
| Bulky, Electron-Rich | SPhos, XPhos, RuPhos | High (Recommended) | Accelerates oxidative addition and reductive elimination.[4] |
| N-Heterocyclic Carbene | IPr, SIMes | High | Strong σ-donors that create highly active and stable catalysts.[7] |
Table 1: Ligand Selection Guide.
The Critical Role of the Base and Solvent
The base has multiple roles in the Suzuki coupling, but its primary function is to form a boronate species ([R-B(OH)₃]⁻) from the boronic acid.[6][13][14] This boronate is significantly more nucleophilic and readily participates in the transmetalation step.
-
Base Strength and Type: A common misconception is that a stronger base is always better. For sensitive substrates, a strong base can promote side reactions. A systematic screening is often the best approach.
-
Solubility is Paramount: The reaction is often a multiphasic system (organic substrate, aqueous-soluble base). Efficient mixing and a solvent system that facilitates interaction between all components are crucial. This is why mixed solvents like Dioxane/H₂O, THF/H₂O, or Toluene/H₂O are so common.[1][8] The water helps to dissolve the base and activate the boronic acid.[3]
| Base | Typical Solvent System | Key Characteristics |
| Na₂CO₃ | Toluene/Ethanol/H₂O | A mild, inexpensive base. Can be slow. |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O | A common and effective choice. More soluble than Na₂CO₃. |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A moderately strong base, often excellent for challenging couplings and minimizing protodeboronation.[2] |
| Cs₂CO₃ | Dioxane/H₂O | A strong base with high solubility, often provides faster reaction rates but is more expensive.[2] |
Table 2: Common Base and Solvent Combinations.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three main steps.
Sources
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- 11. benchchem.com [benchchem.com]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Suzuki Reactions of 3-Bromo-4-methoxybiphenyl
Welcome to the technical support hub for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the common challenges and side product formations encountered when utilizing 3-bromo-4-methoxybiphenyl as a substrate. Here, we delve into the mechanistic underpinnings of these side reactions and provide actionable, field-proven strategies to optimize your synthetic outcomes.
Introduction: The Suzuki-Miyaura Coupling Landscape
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[1][3]
However, the seemingly straightforward nature of this reaction belies a complex interplay of factors that can lead to undesired side products. The substrate in focus, 3-bromo-4-methoxybiphenyl, possesses electronic and steric features that can influence the delicate balance of the catalytic cycle, making a thorough understanding of potential pitfalls essential for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: My reaction is producing a significant amount of a symmetrical biaryl derived from my boronic acid. What is this byproduct and how can I prevent it?
Answer: You are observing homocoupling of your boronic acid reagent. This is a common side reaction in Suzuki couplings that diminishes the yield of your desired cross-coupled product and introduces a structurally similar impurity that can complicate purification.[4][5]
Mechanism of Homocoupling:
Homocoupling is primarily driven by two pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[4][5] These Pd(II) species can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating the Pd(0) catalyst.[4][5][6]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to generate the homocoupled product, particularly at the onset of the reaction before the catalytic cycle is fully established.[5][6]
Troubleshooting Strategies for Homocoupling:
| Strategy | Rationale | Recommended Protocol |
| Rigorous Degassing | To minimize the presence of dissolved oxygen, which is a key culprit in catalyst oxidation and subsequent homocoupling.[4][7] | Prior to adding the catalyst, thoroughly degas the reaction mixture (solvents and reagents) by employing techniques such as freeze-pump-thaw (at least three cycles) or by bubbling an inert gas (argon or nitrogen) through the solution for a sufficient duration.[7] |
| Choice of Palladium Source | Using a Pd(0) source directly or a precatalyst that rapidly generates Pd(0) can minimize the concentration of Pd(II) species that promote homocoupling. | Consider using Pd(PPh₃)₄ or Pd₂(dba)₃ as the catalyst. If using a Pd(II) precatalyst, the addition of a mild reducing agent can sometimes be beneficial.[7] |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[8][9] | Screen ligands such as SPhos, XPhos, or other Buchwald-type ligands, which are known to promote efficient cross-coupling.[8] |
| Controlled Reagent Addition | Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction. | Prepare a solution of the boronic acid in the reaction solvent and add it dropwise to the reaction flask containing the aryl halide, base, and catalyst over a period of time. |
Visualizing the Competing Pathways:
Caption: Competing pathways: Suzuki coupling vs. Homocoupling.
Question 2: I am observing a byproduct that corresponds to my starting boronic acid with the boronic acid group replaced by a hydrogen atom. What is happening?
Answer: This side product results from a process called protodeboronation . It is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your nucleophilic partner and reducing the overall yield.[10][11]
Mechanism of Protodeboronation:
Protodeboronation can be influenced by several factors, including the reaction pH, temperature, and the electronic nature of the boronic acid.[11] For many arylboronic acids, the reaction is often promoted by the presence of base and a proton source (like water).[12] The mechanism can be complex, but it generally involves the protonolysis of the C-B bond.[11]
Troubleshooting Strategies for Protodeboronation:
| Strategy | Rationale | Recommended Protocol |
| Use of Boronic Esters or Trifluoroborates | These derivatives are generally more stable towards protodeboronation than the corresponding boronic acids.[2][11][13][14] They can act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[10][11][14] | Consider using the pinacol ester (BPin), MIDA boronate, or potassium trifluoroborate salt of your desired coupling partner.[10][11][13] |
| Optimize the Base and Solvent System | The choice of base and the presence of water can significantly impact the rate of protodeboronation.[15][16] | Screen weaker bases such as K₂CO₃ or K₃PO₄.[17] If possible, minimizing the amount of water in the reaction by using anhydrous solvents and bases may be beneficial, though some water is often necessary for the Suzuki reaction. |
| Increase Catalyst Efficiency | A more active catalyst system can accelerate the desired cross-coupling, making it more competitive with the slower protodeboronation pathway.[11] | Employ highly active ligand systems, such as those based on Buchwald phosphines or N-heterocyclic carbenes (NHCs), to increase the rate of the Suzuki coupling.[8] |
| Lower Reaction Temperature | Protodeboronation is often more prevalent at higher temperatures. | If the desired reaction proceeds at a reasonable rate, consider running the reaction at a lower temperature to disfavor the protodeboronation side reaction. |
Visualizing the Protodeboronation Pathway:
Caption: The fate of the boronic acid: Suzuki coupling vs. protodeboronation.
Question 3: My mass spectrum indicates the presence of 4-methoxybiphenyl, which is my starting material without the bromine atom. What is this side reaction?
Answer: You are observing dehalogenation (specifically, hydrodehalogenation) of your starting material, 3-bromo-4-methoxybiphenyl. In this side reaction, the bromine atom is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[18]
Mechanism of Dehalogenation:
Dehalogenation typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-Br complex can, instead of undergoing transmetalation, react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst.[6] Potential hydride sources can include the solvent (especially alcohols), the base, or even trace impurities.[18]
Troubleshooting Strategies for Dehalogenation:
| Strategy | Rationale | Recommended Protocol |
| Solvent Selection | Alcoholic solvents can be a source of hydrides through oxidation by the palladium complex.[18] | Avoid using alcohol-based solvents if dehalogenation is a significant issue. Consider using ethereal solvents like 1,4-dioxane or THF, or aromatic solvents like toluene. |
| Ligand Choice | Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[18] | Screen ligands known to facilitate efficient cross-coupling, such as Buchwald-type phosphine ligands.[8] |
| Base Selection | Certain bases may be more prone to generating hydride species. | Evaluate different bases. For instance, if you are using an alkoxide base in a non-alcoholic solvent, consider switching to a carbonate or phosphate base. |
| Purity of Reagents | Ensure all reagents and solvents are of high purity and free from contaminants that could act as hydride sources. | Use freshly distilled solvents and high-purity reagents. |
Visualizing the Dehalogenation Pathway:
Caption: Post-oxidative addition: Transmetalation vs. dehalogenation.
Summary of Key Recommendations
| Issue | Primary Cause(s) | Key Solutions |
| Homocoupling | Oxygen, Pd(II) species | Rigorous degassing, use of Pd(0) catalysts, bulky ligands. |
| Protodeboronation | C-B bond cleavage by a proton source | Use of boronic esters/trifluoroborates, weaker bases, more efficient catalyst. |
| Dehalogenation | Hydride transfer to the Pd(II) complex | Avoid alcoholic solvents, use bulky ligands, ensure reagent purity. |
By understanding the mechanistic origins of these common side products and systematically applying the troubleshooting strategies outlined above, you can significantly improve the yield and purity of your Suzuki-Miyaura cross-coupling reactions involving 3-bromo-4-methoxybiphenyl.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. doi:10.26434/chemrxiv-2021-l5j2w
- Poater, A., Solà, M., & Cavallo, L. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2106-2114. doi:10.1021/acs.organomet.7b00216
-
Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]
- Sigman, M. S., & Norrby, P.-O. (2019). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 9(10), 9139-9147. doi:10.
- Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5429-5438. doi:10.1021/om300449q
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(11), 1486-1499. doi:10.1021/ar800036s
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. doi:10.1021/jo300437t
- Miller, W. D., & DeShong, P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 437-441. doi:10.1021/op060251i
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Retrieved from [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16548-16551. doi:10.1021/ja206254a
-
How can I solve my problem with Suzuki coupling? | ResearchGate. (2014). Retrieved from [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]
-
3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025). Retrieved from [Link]
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- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-4-methoxybiphenyl by Recrystallization
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4-methoxybiphenyl via recrystallization. Given the absence of a standardized, publicly available protocol for this specific compound, this guide synthesizes first principles of crystallization, data from analogous structures, and field-proven troubleshooting strategies to empower you to develop a robust and effective purification method.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the recrystallization of 3-Bromo-4-methoxybiphenyl.
1. What are the key physicochemical properties of 3-Bromo-4-methoxybiphenyl to consider for recrystallization?
Understanding the molecule's properties is the foundation for developing a purification strategy. 3-Bromo-4-methoxybiphenyl (C₁₃H₁₁BrO) is a solid at room temperature with a molecular weight of approximately 263.13 g/mol .[1][2] Its structure, featuring two aromatic rings, a methoxy group, and a bromine atom, renders it a moderately polar molecule. This polarity is a critical factor in selecting an appropriate solvent system, based on the principle of "like dissolves like."[3]
2. How do I select a suitable solvent for recrystallizing 3-Bromo-4-methoxybiphenyl?
The ideal solvent should exhibit high solubility for 3-Bromo-4-methoxybiphenyl at elevated temperatures and low solubility at cooler temperatures.[4][5] This temperature-dependent solubility is the driving force for crystallization. A systematic approach to solvent selection is recommended:
-
Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.
-
Polarity Matching: Given the moderate polarity of 3-Bromo-4-methoxybiphenyl, solvents of intermediate polarity, such as ethanol, isopropanol, or ethyl acetate, are excellent starting points. Highly non-polar solvents like hexanes may be suitable as an anti-solvent in a mixed-solvent system.
-
Mixed Solvents: If no single solvent provides the desired solubility profile, a mixed-solvent system (e.g., ethanol/water) can be highly effective.[6]
3. What are the essential characteristics of a good recrystallization solvent?
A well-chosen solvent is crucial for successful recrystallization. The key criteria are:
-
The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6]
-
The solvent should not react chemically with the compound.[4]
-
The solvent should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[6]
-
The solvent's boiling point must be lower than the melting point of the compound to prevent "oiling out."[6]
4. When should I consider using a mixed-solvent system?
A mixed-solvent system is often employed when a single solvent fails to meet the required criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible with each other.[6] For 3-Bromo-4-methoxybiphenyl, a common and effective pairing would be a polar "good" solvent like ethanol with water as the "anti-solvent."
Proposed Recrystallization Protocol: A Rational Starting Point
This protocol provides a logical starting point for the purification of 3-Bromo-4-methoxybiphenyl. It is designed to be a self-validating system, with checkpoints for optimization.
Objective: To purify crude 3-Bromo-4-methoxybiphenyl using a single-solvent or mixed-solvent recrystallization.
Materials:
-
Crude 3-Bromo-4-methoxybiphenyl
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 3-Bromo-4-methoxybiphenyl in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the mixture to a boil while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.[7] Note: Using the absolute minimum amount of solvent is critical for achieving a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. To prevent premature crystallization, use a pre-heated funnel and receiving flask.
-
-
Inducing Crystallization (Mixed-Solvent Variation):
-
If using a mixed-solvent system, keep the ethanol solution hot and add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[7]
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper or in a desiccator to remove any residual solvent.
-
Visualizing the Workflow
Caption: General workflow for the recrystallization of 3-Bromo-4-methoxybiphenyl.
Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered during the recrystallization of 3-Bromo-4-methoxybiphenyl.
| Problem | Potential Causes | Solutions & Explanations |
| No Crystals Form Upon Cooling | 1. Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, which keeps the compound in solution even at low temperatures.[8][9] 2. Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, yet no crystals have formed.[7] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.[10] 2. Induce Crystallization: a. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[7] b. Seeding: Introduce a single, pure crystal of 3-Bromo-4-methoxybiphenyl (if available) into the solution. This "seed" crystal acts as a template for further crystallization.[7] |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | 1. Low Melting Point: If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid instead of a solid. This is more likely with impure compounds, as impurities can depress the melting point.[10][11] 2. Rapid Cooling: Cooling the solution too quickly can also lead to oiling out. | 1. Re-dissolve and Adjust Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., ethanol) to lower the saturation temperature.[10][11] 2. Slow Down Cooling: Allow the flask to cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help. 3. Vigorous Stirring: As the solution cools, vigorous stirring can sometimes break up the oil into smaller droplets, which may then serve as nuclei for crystallization.[9] |
| Low Crystal Yield | 1. Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[7][10] 2. Premature Crystallization: Crystals forming during hot filtration will be lost.[11] 3. Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[7] | 1. Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the solid.[7] 2. Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent cooling and premature crystallization. 3. Use Ice-Cold Washing Solvent: Always rinse the crystals with a minimal amount of ice-cold solvent.[7] |
| Crystals are Colored or Appear Impure | 1. Colored Impurities: The crude material may contain colored impurities that are co-crystallizing with the product. 2. Incomplete Purification: The chosen solvent may not be effective at separating the impurities. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Use sparingly, as excessive charcoal can also adsorb the desired product.[10] 2. Re-crystallize: A second recrystallization may be necessary to achieve the desired level of purity. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Solvent Properties for Consideration
The following table provides data on potential solvents for the recrystallization of 3-Bromo-4-methoxybiphenyl.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A good starting point for moderately polar compounds. Often used in a mixed-solvent system with water. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Polar | Another good option with a slightly higher boiling point than ethanol. |
| Ethyl Acetate | 77 | Moderately Polar | May be a suitable single solvent. |
| Toluene | 111 | Non-polar | Less likely to be a good primary solvent but could be useful in specific cases. Biphenyl compounds can sometimes crystallize well from toluene.[12] |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Likely to be a poor solvent, but potentially useful as an "anti-solvent" in a mixed-solvent system with a more polar solvent. |
| Water | 100 | Very Polar | Unlikely to dissolve 3-Bromo-4-methoxybiphenyl on its own but is an excellent "anti-solvent" with alcohols.[12] |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization I. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Brainly. (2019, October 14). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were.... Retrieved from [Link]
-
LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybiphenyl. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4'-methoxybiphenyl (C13H11BrO). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-4'-methoxybiphenyl. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-4'-methoxybiphenyl. PubChem Compound Database. Retrieved from [Link]
Sources
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- 4. mt.com [mt.com]
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- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Recrystallization [wiredchemist.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification of 3-Bromo-4-methoxybiphenyl
Welcome to the technical support center for the purification of 3-Bromo-4-methoxybiphenyl via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific purification process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful isolation of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of 3-Bromo-4-methoxybiphenyl, providing explanations and actionable solutions.
Question: Why am I getting poor separation between 3-Bromo-4-methoxybiphenyl and my impurities?
Answer:
Poor separation is a common issue that can stem from several factors related to your chromatographic conditions. 3-Bromo-4-methoxybiphenyl, being a moderately polar aromatic compound, requires a well-optimized system for effective purification.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent is critical. If the solvent is too polar, both your product and impurities will travel quickly down the column, resulting in co-elution. Conversely, a solvent that is not polar enough will lead to broad, slow-moving bands that are difficult to resolve.
-
Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for 3-Bromo-4-methoxybiphenyl on a Thin Layer Chromatography (TLC) plate.[1][2] A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[3][4] Experiment with different ratios (e.g., 9:1, 8:2 hexanes:ethyl acetate) to achieve the desired Rf. For difficult separations, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be highly effective.[5]
-
-
Incorrect Stationary Phase: While silica gel is the most common choice for compounds like 3-Bromo-4-methoxybiphenyl, its acidic nature can sometimes cause issues.[6] For halogenated aromatic compounds, interactions between the bromine atom and the stationary phase can also influence retention.[7]
-
Solution: Standard silica gel (60 Å pore size, 230-400 mesh) is generally suitable. If you suspect your compound is acid-sensitive, you can use deactivated (neutralized) silica gel, which can be prepared by washing with a solvent containing a small amount of triethylamine.[2][5] For highly challenging separations involving isomers, alternative stationary phases like alumina or those with different surface chemistries could be explored.[1][2]
-
-
Column Overloading: Loading too much crude sample onto the column is a frequent cause of poor separation.[8] An overloaded column leads to broad, overlapping bands that are impossible to resolve.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For a more precise estimation, aim for a sample-to-sorbent ratio of 1:20 to 1:100, depending on the difficulty of the separation.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven flow of the mobile phase, leading to band broadening and a significant loss of resolution.
-
Solution: Ensure your column is packed uniformly. The "wet slurry" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally reliable for achieving a homogenous packing.[2][9] Gently tapping the column during packing can help settle the silica and remove air bubbles.
-
Question: My 3-Bromo-4-methoxybiphenyl is not eluting from the column. What should I do?
Answer:
If your target compound is not coming off the column, it is likely due to one of the following reasons:
Possible Causes and Solutions:
-
Solvent Polarity is Too Low: The chosen eluent may not be polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of your mobile phase. If you started with 10% ethyl acetate in hexanes, try increasing it to 20%, 30%, and so on. Monitor the fractions diligently using TLC.
-
-
Compound Decomposition on Silica: Although 3-Bromo-4-methoxybiphenyl is generally stable, some compounds can degrade on the acidic surface of silica gel.[1]
-
Solution: Before running the column, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it.[1] If you observe streaking or the appearance of new spots, your compound may be degrading. In this case, using a deactivated silica gel or a different stationary phase like alumina is recommended.[2]
-
-
Irreversible Adsorption: In rare cases, a compound can bind so strongly to the stationary phase that it does not elute.
-
Solution: This is less likely for 3-Bromo-4-methoxybiphenyl with standard silica gel. However, if you suspect this, you can try flushing the column with a very polar solvent like methanol. If the compound still doesn't elute, it may have decomposed.
-
Question: The fractions containing my product are still impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities in your final product often originate from the preceding synthetic step. Assuming the 3-Bromo-4-methoxybiphenyl was synthesized via a Suzuki-Miyaura coupling, common impurities include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the boronic acid starting material.[10][11]
-
Starting materials: Unreacted 3-bromo-4-methoxyphenylboronic acid (or its ester) and the coupling partner.
-
Catalyst residues: Palladium complexes can sometimes be carried through the workup.
Solutions:
-
Re-chromatography: If the impurities are close in polarity to your product, a second column with a shallower solvent gradient or a different solvent system might be necessary for complete separation.
-
Recrystallization: If the purified product is a solid and of sufficient purity (>90-95%), recrystallization can be an excellent final purification step to remove minor impurities and obtain highly pure material.
-
Aqueous Wash: Before chromatography, ensure your workup procedure was effective. A wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like residual boronic acids.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying 3-Bromo-4-methoxybiphenyl?
For most applications, standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) is the ideal choice.[6] It offers a good balance between resolution and flow rate. The selection of the stationary phase is primarily based on the polarity of the analyte.[12][13] As 3-Bromo-4-methoxybiphenyl is a moderately polar compound, silica gel provides the necessary polar surface for effective interaction and separation.
Q2: How do I develop an optimal solvent system for my column?
The best practice is to first use Thin Layer Chromatography (TLC) to identify a suitable solvent system.[6][14] The goal is to find a solvent or solvent mixture that moves your desired compound to an Rf value of approximately 0.3-0.4.[2] This generally provides the best separation on a column.
Step-by-step guide for TLC solvent screening:
-
Start with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.
-
Test different ratios on a TLC plate (e.g., 9:1, 4:1, 7:3 hexanes:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
The ideal system will show good separation between your product spot and any impurity spots, with the product spot at an Rf of ~0.3.
| Compound Polarity | Suggested Starting Solvent System |
| Non-polar | 100% Hexanes or Heptane |
| Moderately Polar | 10-30% Ethyl Acetate in Hexanes |
| Polar | 50-100% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane |
Q3: What is the difference between dry loading and wet loading, and which should I use?
Wet Loading: The crude sample is dissolved in a minimal amount of the eluent and then carefully added to the top of the packed column.[15] This method is suitable for samples that are readily soluble in the mobile phase.
Dry Loading: The crude sample is dissolved in a suitable solvent, and then silica gel is added to this solution. The solvent is then removed under reduced pressure to yield a free-flowing powder of the sample adsorbed onto the silica.[5][15] This powder is then carefully added to the top of the packed column.
When to use Dry Loading:
-
When your compound has poor solubility in the column's mobile phase.[15]
-
To improve the resolution of difficult separations, as it often results in a more uniform application of the sample to the column.
For 3-Bromo-4-methoxybiphenyl, which is generally soluble in common organic solvents, either method can be effective. However, for achieving the highest possible resolution, dry loading is often preferred.
Q4: My purified compound is a yellow oil/solid, but the literature reports it as white. What could be the issue?
A yellow or brown discoloration often indicates the presence of trace impurities. These could be:
-
Residual Palladium Catalyst: Palladium catalysts from the coupling reaction can be dark in color and are a common source of discoloration.
-
Oxidation/Degradation Products: Minor byproducts from the reaction or slight degradation of the product on the column can also impart color.
Solution:
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through a pad of Celite.
-
Recrystallization: If the product is a solid, recrystallization is often very effective at removing colored impurities.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation in column chromatography.
Caption: A logical workflow for troubleshooting poor separation.
References
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). HPLC Guide to Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4'-methoxybiphenyl (C13H11BrO). Retrieved from [Link]
-
Chromatography Online. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Columbia University. (2007). Column chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification Strategies for 3-Bromo-4-methoxybiphenyl
Welcome to the Technical Support Center for professionals engaged in the synthesis of 3-Bromo-4-methoxybiphenyl. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of common homocoupling byproducts. As your dedicated scientific resource, this center offers practical, field-proven insights to enhance the purity and yield of your target compound.
Introduction
The synthesis of 3-Bromo-4-methoxybiphenyl, a valuable intermediate in the development of pharmaceuticals and functional materials, is often accomplished via Suzuki-Miyaura cross-coupling reactions. While this method is highly effective for forming the desired carbon-carbon bond, it is frequently plagued by the formation of homocoupling byproducts. These impurities, arising from the self-coupling of the starting aryl halide or the organoboron reagent, can present significant purification challenges due to their structural similarity to the desired product.
This guide will specifically address the identification and removal of two primary homocoupling byproducts:
-
4,4'-dimethoxy-3,3'-biphenyl: Arising from the homocoupling of the 3-bromo-4-methoxyphenyl starting material.
-
Biphenyl: Resulting from the homocoupling of the phenylboronic acid reagent.
Our goal is to equip you with the knowledge to not only troubleshoot and remove these impurities but also to optimize your reaction conditions to minimize their formation from the outset.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in my 3-Bromo-4-methoxybiphenyl synthesis?
A1: Homocoupling in Suzuki-Miyaura reactions is predominantly caused by two factors: the presence of molecular oxygen and the use of Palladium(II) catalyst precursors.[1] Oxygen can facilitate the oxidative homocoupling of the boronic acid.[2] Additionally, Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst by oxygen, can promote the homocoupling of the boronic acid.[1][3]
Q2: How can I minimize the formation of homocoupling byproducts during the reaction?
A2: To suppress homocoupling, it is crucial to maintain an inert atmosphere throughout the reaction. This can be achieved by:
-
Thorough Degassing: Deoxygenate all solvents and water by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (at least three cycles) for more rigorous oxygen removal.[1]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[1]
Q3: How can I monitor the progress of my reaction and detect the formation of byproducts?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside standards of your starting materials, you can observe the consumption of reactants and the appearance of new spots corresponding to the product and byproducts. Staining with a potassium permanganate solution can help visualize non-UV active compounds. For more detailed analysis, TLC can be coupled with mass spectrometry (TLC/CMS) to identify the components of each spot.[4][6]
Q4: What are the chemical structures of the target compound and its main homocoupling byproducts?
A4: The structures are visualized in the diagram below. Understanding these structures is key to devising a separation strategy based on differences in polarity and crystal packing.
Sources
Technical Support Center: Preventing Dehalogenation of 3-Bromo-4-methoxybiphenyl in Cross-Coupling Reactions
Welcome to the technical support guide for troubleshooting dehalogenation in cross-coupling reactions, with a specific focus on the electron-rich substrate, 3-Bromo-4-methoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common side reaction of hydrodehalogenation, which can significantly lower yields and complicate product purification.[1]
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant problem with a substrate like 3-Bromo-4-methoxybiphenyl?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom (in this case, bromine) on the aryl halide is replaced by a hydrogen atom.[1][2] This results in the formation of 4-methoxybiphenyl as a byproduct, reducing the yield of the desired cross-coupled product.
3-Bromo-4-methoxybiphenyl is particularly susceptible to this side reaction due to its electron-rich nature. The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the biphenyl ring system. This can make the aryl halide more reactive towards certain side reactions and can be problematic with highly active catalyst systems.[1][3]
Q2: What is the primary mechanism leading to hydrodehalogenation?
The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This reactive intermediate can arise from several sources within the reaction mixture, including:
-
Bases: Certain bases can react with the palladium complex to generate Pd-H.
-
Solvents: Protic solvents, such as alcohols, can serve as hydride sources.[2][4]
-
Water: Even trace amounts of water can contribute to the formation of Pd-H species.[4][5]
Once formed, the Pd-H species can participate in a competing catalytic cycle where it transfers a hydride to the aryl-palladium intermediate, leading to the dehalogenated byproduct.
Q3: I'm observing significant formation of 4-methoxybiphenyl in my Suzuki-Miyaura coupling. What are the most likely causes?
Several factors in a Suzuki-Miyaura coupling can promote dehalogenation:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling steps versus side reactions. A ligand that is not sufficiently bulky or electron-rich may not effectively promote the desired reductive elimination over the dehalogenation pathway.[4]
-
Incorrect Base Selection: The choice of base is critical. A base that is too strong or one that can act as a hydride source can accelerate the formation of Pd-H species.[4]
-
Suboptimal Solvent: The use of protic solvents or even aprotic solvents that are not rigorously dried can be a source of protons or hydrides leading to dehalogenation.[4]
-
Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center (transmetalation) is slow, it allows more time for the competing dehalogenation reaction to occur.[4]
Troubleshooting Guide: Minimizing Dehalogenation of 3-Bromo-4-methoxybiphenyl
If you are experiencing significant dehalogenation, a systematic approach to optimizing your reaction conditions is necessary. The following sections provide detailed guidance on key reaction parameters.
Parameter Optimization Strategy
A logical workflow for troubleshooting involves the sequential optimization of the ligand, base, and solvent, followed by other reaction parameters.
Caption: A stepwise approach to troubleshooting dehalogenation.
Ligand Selection: The First Line of Defense
The choice of phosphine ligand is arguably the most critical factor in suppressing hydrodehalogenation. For electron-rich aryl bromides like 3-Bromo-4-methoxybiphenyl, bulky and electron-rich ligands are generally preferred. These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[2][4]
Recommended Ligands:
-
Buchwald's Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often highly effective for these types of substrates.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be very effective and are known to form highly active and stable palladium complexes.[4][6][7]
| Ligand Type | Key Characteristics | Recommended Examples |
| Biaryl Phosphines | Bulky, electron-rich, promote reductive elimination. | SPhos, XPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable catalysts. | IPr, IMes |
| Ferrocenyl Phosphines | Robust, good for a range of substrates. | dppf |
Base Optimization: Finding the Right Balance
The base plays a multifaceted role in cross-coupling reactions, including activating the boronic acid in Suzuki couplings.[8] However, it can also be a primary source for the formation of unwanted palladium-hydride species.
Base Selection Strategy:
-
Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, can sometimes promote dehalogenation, especially at higher temperatures.[6][9]
-
Favor Weaker Inorganic Bases: For Suzuki couplings, weaker inorganic bases are often a better choice to minimize dehalogenation.[4]
-
Consider Phosphates and Carbonates: These bases are generally milder and less likely to act as hydride sources.
| Base | Type | Recommendation for 3-Bromo-4-methoxybiphenyl |
| K₃PO₄ | Phosphate | Highly Recommended. Often provides a good balance of reactivity and low dehalogenation.[4] |
| Cs₂CO₃ | Carbonate | Recommended. A good alternative to K₃PO₄.[4] |
| K₂CO₃ | Carbonate | Good starting point. Milder than Cs₂CO₃.[4] |
| NaOtBu | Alkoxide | Use with caution. May be necessary for some couplings (e.g., Buchwald-Hartwig) but can increase dehalogenation risk.[9] |
Solvent and Additives: Controlling the Reaction Environment
The reaction solvent can influence catalyst stability and be a potential source of protons or hydrides.
Solvent Recommendations:
-
Aprotic Solvents are Preferred: Use anhydrous aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene to minimize potential hydride sources.[4][10]
-
Control Water Content: While some Suzuki reactions benefit from aqueous conditions, excessive water can promote dehalogenation.[4] If using a biphasic system (e.g., toluene/water), carefully optimize the water ratio. For anhydrous reactions, ensure all reagents and solvents are rigorously dried.
The Role of Additives:
In some challenging cases, small amounts of coordinating additives can suppress side reactions. For instance, in couplings of dihalogenated substrates, additives like DMSO have been shown to minimize over-functionalization, a mechanistically related issue.[11] While not a primary solution for dehalogenation, it is a parameter that can be explored in difficult cases.
Catalytic Cycle and Dehalogenation Pathway
The following diagram illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the competing hydrodehalogenation pathway.
Caption: The desired Suzuki catalytic cycle versus the competing dehalogenation pathway.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of 3-Bromo-4-methoxybiphenyl, designed to minimize dehalogenation.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Anhydrous Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-4-methoxybiphenyl, the arylboronic acid, and K₃PO₄.[4]
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this to the main reaction flask.
-
Add the anhydrous toluene and water.
-
Thoroughly degas the reaction mixture. This can be done by bubbling an inert gas through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3317–3328. Available from: [Link]
- How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Cross-Coupling Reactions Guide. Millipore Sigma.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]
-
Wang, D., & Engle, K. M. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(1), 129-139. Available from: [Link]
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides. Benchchem.
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Available from: [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available from: [Link]
-
significant dehalogenation in stille coupling. Reddit. Available from: [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. ResearchGate. Available from: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available from: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space. Available from: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Chemistry. Macmillan Group. Available from: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available from: [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. jmcct.com [jmcct.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 3-Bromo-4-methoxybiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Bromo-4-methoxybiphenyl in catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring robust and reproducible synthetic outcomes.
Introduction: The Challenge of Catalyst Stability
3-Bromo-4-methoxybiphenyl is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions to construct more complex molecular architectures.[1][2][3] However, the success of these transformations is critically dependent on the stability and activity of the catalyst. Catalyst deactivation, a process where the catalyst loses its efficacy, is a frequent cause of low yields, incomplete conversions, and failed reactions.[4][5] This guide is designed to help you diagnose, troubleshoot, and prevent common catalyst deactivation pathways.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with 3-Bromo-4-methoxybiphenyl has stalled. What are the likely causes of catalyst deactivation?
A1: A stalled Suzuki-Miyaura reaction is a common issue that often points to catalyst deactivation. The primary culprits for palladium catalyst deactivation in this context include:
-
Formation of Palladium Black: High reaction temperatures or the presence of oxygen can cause the active Pd(0) catalyst to aggregate into inactive palladium black.[4] This is often observed as a black precipitate in the reaction flask.
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium center, can degrade at elevated temperatures or in the presence of certain reagents, leaving the palladium prone to aggregation.
-
Inhibition by Reactants or Products: While less common for this specific substrate, the product's structure could potentially coordinate to the palladium center, inhibiting further catalytic turnover.[5]
-
Insufficient Base: The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][6] If the base is too weak, consumed by side reactions, or not sufficiently soluble, the cycle can be interrupted, leading to catalyst inactivation.
Q2: I'm observing a significant amount of homocoupling of my boronic acid reagent. Is this related to catalyst deactivation?
A2: Yes, the formation of biaryl byproducts from the homocoupling of the boronic acid can be indicative of issues within the catalytic cycle that may be related to catalyst deactivation. This side reaction is often favored when the rate of transmetalation and reductive elimination is slow compared to the side reactions of the organoboron reagent. This can occur if the oxidative addition of 3-Bromo-4-methoxybiphenyl to the Pd(0) center is sluggish, potentially due to an already partially deactivated catalyst.
Q3: Can the methoxy group on 3-Bromo-4-methoxybiphenyl influence catalyst stability in Buchwald-Hartwig amination?
A3: The electron-donating nature of the methoxy group can influence the reactivity of the aryl bromide.[7] While it doesn't typically "poison" the catalyst directly, it makes the C-Br bond slightly less reactive towards oxidative addition compared to an unsubstituted aryl bromide. This may necessitate slightly higher temperatures or more active catalyst systems (e.g., using sterically hindered, electron-rich phosphine ligands), which in turn can increase the risk of thermal degradation of the catalyst if not carefully controlled.[4][7]
Q4: My reaction mixture turned black, and the reaction stopped. What happened, and can I salvage the reaction?
A4: The black precipitate is likely palladium black, an inactive, aggregated form of palladium.[4] This indicates that the Pd(0) catalyst, which is the active species in the catalytic cycle, has come out of the solution. This is a common form of catalyst "death."
Salvaging the reaction at this stage is difficult. The best course of action is to restart the reaction after addressing the potential causes:
-
Ensure a scrupulously inert atmosphere: Oxygen is a known culprit in the formation of palladium black.[4] Thoroughly degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen.
-
Optimize the temperature: High temperatures can accelerate catalyst decomposition.[4] Try running the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Check your ligand-to-metal ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[4] A slight excess of the ligand may be beneficial.
Part 2: Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Conversion in Suzuki-Miyaura Coupling
Issue: You are attempting a Suzuki-Miyaura coupling between 3-Bromo-4-methoxybiphenyl and an arylboronic acid, but you observe low conversion to the desired biaryl product.
Caption: Troubleshooting workflow for low conversion.
If you suspect catalyst deactivation, a systematic re-optimization is recommended.
1. Reagent and Solvent Purity Check:
-
Ensure the purity of 3-Bromo-4-methoxybiphenyl and the boronic acid. Impurities can sometimes act as catalyst poisons.
-
Use anhydrous, degassed solvents. Oxygen and water can deactivate the catalyst.[4]
2. Base and Solvent Screening:
-
The choice of base is critical.[1] For a stalled reaction, consider switching to a stronger or more soluble base.
-
Table 1: Recommended Base and Solvent Combinations for Suzuki-Miyaura Coupling
Base Solvent(s) Typical Temperature (°C) Notes K₂CO₃ Toluene/Water, Dioxane/Water 80-110 A common and effective choice. K₃PO₄ Toluene, Dioxane 80-110 A stronger base, often good for less reactive substrates.[4] | Cs₂CO₃ | Dioxane, Toluene | 80-110 | Highly effective but more expensive. |
3. Ligand Screening:
-
If catalyst deactivation is suspected, screening different phosphine ligands can identify a more robust system.
-
Table 2: Suggested Ligands for Difficult Suzuki-Miyaura Couplings
Ligand Catalyst Precursor Characteristics SPhos Pd₂(dba)₃ or Pd(OAc)₂ Bulky, electron-rich, often provides high stability and activity. XPhos Pd₂(dba)₃ or Pd(OAc)₂ Similar to SPhos, very effective for challenging couplings.[7] P(t-Bu)₃ Pd₂(dba)₃ A highly electron-donating and sterically hindered ligand. | Pd(PPh₃)₄ | N/A (pre-formed) | A classic catalyst, but may be less stable at higher temperatures.[1] |
Guide 2: Addressing Catalyst Deactivation in Buchwald-Hartwig Amination
Issue: An attempted Buchwald-Hartwig amination of 3-Bromo-4-methoxybiphenyl with a primary or secondary amine results in a low yield of the desired arylamine.
Caption: Key steps and deactivation pathways in Buchwald-Hartwig amination.
1. Base Selection is Crucial:
-
Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine or the amine-palladium complex.[8][9]
-
Commonly used bases include Sodium tert-butoxide (NaOt-Bu) and Lithium bis(trimethylsilyl)amide (LiHMDS).
-
If your reaction is failing, ensure your base is fresh and has been handled under inert conditions. Bases like NaOt-Bu are hygroscopic and will be quenched by moisture.
2. Ligand Choice and Catalyst Loading:
-
The electron-rich nature of 3-Bromo-4-methoxybiphenyl may require a more robust catalyst system.
-
Consider using advanced, sterically hindered biarylphosphine ligands such as XPhos or RuPhos, which are known to stabilize the palladium catalyst and promote efficient reductive elimination.[7]
-
While it may seem counterintuitive, sometimes decreasing the catalyst loading can prevent the formation of off-cycle, inactive species. However, a more common approach for a stalled reaction is to try a slightly higher catalyst loading (e.g., from 1 mol% to 2 mol%).
3. Temperature Control:
-
While heating is often necessary, excessive temperatures can lead to β-hydride elimination from the palladium-amido intermediate, an unproductive side reaction that deactivates the catalyst.[8]
-
Monitor the reaction by TLC or LC-MS and use the minimum temperature required for a steady conversion rate.
Part 3: Catalyst Regeneration
Q5: Can I regenerate my deactivated palladium catalyst?
A5: In a research laboratory setting, in-situ regeneration of a deactivated homogeneous catalyst is generally not practical or recommended for achieving reliable and reproducible results. The deactivation pathways, such as ligand degradation or the formation of stable off-cycle complexes, are often irreversible under the reaction conditions.
For heterogeneous catalysts like Palladium on Carbon (Pd/C) that may have been poisoned, regeneration is more feasible but requires specific procedures that are typically performed on a larger scale. These can include washing with solvents or acids, or calcination (high-temperature treatment in air).[10][11][12][13][14]
For the homogeneous palladium catalysts typically used for coupling reactions with 3-Bromo-4-methoxybiphenyl, the most effective strategy is to prevent deactivation in the first place through careful optimization of reaction conditions.
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem.
- Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production - Science Signpost Publishing Inc.
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene - ResearchGate.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
- Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - ResearchGate.
- Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone - Benchchem.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Buchwald–Hartwig amination - Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Cross-Coupling Reactions | NROChemistry.
- Cross-Coupling Reactions - YouTube.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. ss-pub.org [ss-pub.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in 3-Bromo-4-methoxybiphenyl Heck Reactions
Welcome to the technical support center for palladium-catalyzed Heck reactions. This guide is specifically tailored to researchers, scientists, and drug development professionals encountering challenges with low conversion rates in reactions involving 3-bromo-4-methoxybiphenyl. As an electron-rich aryl bromide, this substrate presents unique challenges, primarily a slower rate of oxidative addition to the palladium(0) catalyst. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Understanding the Challenge: The Role of the Methoxy Group
The methoxy group (-OCH₃) on the biphenyl ring is electron-donating, which increases the electron density of the aromatic system. While this can be beneficial in some reactions, in the context of the Heck reaction, it deactivates the aryl bromide towards the initial, often rate-limiting, oxidative addition step.[1][2] This electronic effect necessitates carefully optimized reaction conditions to achieve high conversion.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-bromo-4-methoxybiphenyl is showing little to no conversion. What is the most common culprit?
A1: The most frequent issue is an insufficiently reactive catalytic system. Standard Heck conditions, often employing ligands like triphenylphosphine (PPh₃), may not be effective for electron-rich aryl bromides.[1] The electron-donating nature of the methoxy group slows the oxidative addition of the C-Br bond to the Pd(0) center. To overcome this, a more electron-rich and sterically bulky ligand is often required to promote the formation of the active catalytic species.[1][2]
Q2: I see a significant amount of my starting material being converted into 4-methoxybiphenyl (dehalogenation). How can I prevent this?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3] This typically occurs via a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[3] To minimize dehalogenation:
-
Ensure anhydrous conditions: Use dry solvents and reagents.
-
Choose your base carefully: Weakly coordinating bases or inorganic carbonates are often preferred over strong organic amine bases which can more readily form Pd-H species.
-
Optimize the ligand: Some ligands are more prone to processes that generate hydrides. Experiment with different ligand types.
Q3: My reaction mixture is turning black, and the conversion has stalled. What is happening?
A3: The formation of a black precipitate is indicative of palladium black, which is finely divided, catalytically inactive palladium metal. This occurs when the Pd(0) catalyst aggregates and falls out of the catalytic cycle. This can be caused by:
-
High temperatures: While elevated temperatures are often needed for deactivated substrates, excessive heat can promote catalyst decomposition.
-
Inappropriate ligand concentration: A low ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Slow oxidative addition: If the oxidative addition step is too slow, the Pd(0) species has more time to decompose.
To mitigate this, consider using more robust ligands like N-heterocyclic carbenes (NHCs) or bulky biarylphosphines, and carefully control the reaction temperature.
Systematic Troubleshooting Guide
If you are experiencing low conversion, a systematic approach to troubleshooting is crucial. The following guide breaks down the key reaction parameters and provides actionable solutions.
The Catalytic System: Palladium Source and Ligand
The heart of the Heck reaction is the palladium catalyst. For a deactivated substrate like 3-bromo-4-methoxybiphenyl, the choice of both the palladium precursor and the ligand is critical.
Problem: Inefficient oxidative addition due to the electron-rich nature of the aryl bromide.
Solutions:
-
Palladium Precursor: While Pd(OAc)₂ is a common and effective choice that is reduced in situ to the active Pd(0) species, for particularly challenging reactions, a pre-formed Pd(0) source like Pd₂(dba)₃ might offer more consistent results.
-
Ligand Selection: This is the most critical parameter to optimize.
-
Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphine ligands (e.g., SPhos, XPhos) are known to accelerate the oxidative addition of deactivated aryl halides.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable complexes with palladium, making them highly effective for cross-coupling reactions of challenging substrates.[4][5]
-
Comparative Ligand Performance for Electron-Rich Aryl Bromides
| Ligand Type | General Characteristics | Typical Performance with Electron-Rich Substrates |
| Triphenylphosphine (PPh₃) | Standard, less electron-rich | Often results in low to moderate conversion. |
| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically demanding | Significantly improves reaction rates and yields. |
| Biaryl Phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich, pre-catalysts available | Excellent performance, often allowing for lower catalyst loading and milder conditions. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust catalysts | High thermal stability and excellent activity for deactivated substrates. |
The Base: A Critical but Nuanced Role
The base in a Heck reaction serves to neutralize the H-X acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.[6][7] The choice of base can significantly impact the reaction outcome.
Problem: The base is either too weak to effectively regenerate the catalyst or too strong, leading to side reactions.
Solutions:
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often good choices for electron-rich aryl bromides. They are generally effective at neutralizing the acid without promoting significant side reactions.
-
Organic Amine Bases: While common in Heck reactions, bases like triethylamine (Et₃N) can sometimes contribute to the formation of palladium-hydride species, leading to dehalogenation.[3] If using an amine base, consider a more sterically hindered one like N,N-diisopropylethylamine (DIPEA).
Base Selection Guide for Heck Reactions of Methoxy-Substituted Aryl Bromides
| Base | Type | Typical Observations |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Generally reliable, good yields, minimizes dehalogenation. |
| K₃PO₄ | Inorganic Phosphate | Stronger inorganic base, can be very effective, especially with challenging substrates. |
| Triethylamine (Et₃N) | Organic Amine | Can be effective, but may increase the risk of dehalogenation. |
| DIPEA | Hindered Organic Amine | Less likely to coordinate to palladium, can reduce side reactions compared to less hindered amines. |
The Solvent: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species. Polar aprotic solvents are most commonly used in Heck reactions.[8][9]
Problem: The chosen solvent does not adequately solvate the reaction components or negatively impacts catalyst stability.
Solutions:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for elevated reaction temperatures.[8][9]
-
Ethereal and Aromatic Solvents: Dioxane and toluene can also be effective, particularly when paired with certain ligand and base combinations.
Impact of Solvent Polarity on Heck Reactions of Deactivated Aryl Bromides
| Solvent | Polarity | Boiling Point (°C) | General Suitability |
| DMF | High | 153 | Excellent, widely used. |
| DMAc | High | 165 | Excellent, similar to DMF. |
| NMP | High | 202 | Excellent, allows for higher reaction temperatures. |
| Dioxane | Moderate | 101 | Good, often used with specific catalyst systems. |
| Toluene | Low | 111 | Can be effective, but less common for these substrates. |
Reaction Temperature and Time
Due to the slower oxidative addition with 3-bromo-4-methoxybiphenyl, higher reaction temperatures are generally required compared to more activated aryl halides.
Problem: The reaction temperature is too low for efficient conversion, or too high, leading to catalyst decomposition.
Solutions:
-
Temperature Optimization: Start with a temperature around 100-120 °C and gradually increase it if conversion is low. Monitor the reaction for signs of decomposition (e.g., formation of palladium black).
-
Microwave Irradiation: Microwave-assisted heating can often accelerate the reaction and lead to higher yields in shorter times.[10]
-
Reaction Time: Reactions with deactivated substrates may require longer reaction times (12-24 hours) to reach completion. Monitor the reaction progress by techniques like TLC, GC, or LC-MS.
Visualizing the Process
The Heck Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Low conversion often points to a bottleneck in one of these steps, most commonly the initial oxidative addition for substrates like 3-bromo-4-methoxybiphenyl.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving low conversion issues.
Caption: A decision tree for troubleshooting low conversion in Heck reactions.
Experimental Protocol Example
This protocol is a starting point for the Heck reaction of 3-bromo-4-methoxybiphenyl with an acrylate. Optimization will likely be necessary.
Reaction: 3-bromo-4-methoxybiphenyl with n-butyl acrylate
Materials:
-
3-bromo-4-methoxybiphenyl
-
n-butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-4-methoxybiphenyl (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add K₂CO₃ (2.0 equiv) and n-butyl acrylate (1.5 equiv).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Cesar, V., & Bellemin-Laponnaz, S. (2014). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 17(7-8), 729-743.
- von Schenck, H., Åkermark, B., & Svensson, M. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 21(11), 2248-2253.
- Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Sinha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22867-22895.
- Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Sinha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. University of Oklahoma Libraries.
- Dandia, A., Singh, P., & Sharma, A. (2010). Heck Reaction—State of the Art.
- Bhat, A. A., et al. (2020). A Review on Palladium Catalyzed Coupling Reactions. American Journal of PharmTech Research, 8(4).
- McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in the Heck reaction. Chemical Society Reviews, 38(8), 2447-2464.
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (2016).
-
Heck reaction. (2023). In Wikipedia. Retrieved from [Link]
- Troubleshooting High Levels of Dehalogenated Byproduct in Suzuki Coupling. (2025). BenchChem.
- Palladium used As A Catalyst: A Review. (2020).
- Sharma, S., & Kumar, A. (2014). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. University of Oklahoma Libraries.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Ye, J., et al. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Newman, S. G., et al. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- Troubleshooting a difficult Heck reaction. (2024). Reddit.
- Heck reaction of olefins and aryl halides: Scope of substrate. a (continued). (2013).
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (2015).
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2007).
- de Léséleuc, M., et al. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction (pp. 1-46). John Wiley & Sons, Ltd.
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. (2021). YouTube.
- Werner, E. W., & Sigman, M. S. (2011). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(21), 8201-8204.
- Simple and Practical Reductive Heck Protocol for Terminal Alkenes. (2018). The Macmillan Group.
- Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (2008). Journal of the American Chemical Society, 130(43), 14092-14093.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2011). Molecules, 16(5), 3786-3797.
- Optimization of conditions for the Heck reaction. (2021).
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009).
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2013). The University of Liverpool Repository.
- Heck coupling reaction between bromo/iodoanisoles and acrylates. (2020).
- Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... (2018).
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- 2. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins | Semantic Scholar [semanticscholar.org]
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- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Improving regioselectivity in the synthesis of 3-Bromo-4-methoxybiphenyl
Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxybiphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explore alternative strategies to enhance regioselectivity and overall yield. Our goal is to equip you with the scientific rationale behind the experimental choices, enabling you to optimize your synthetic route with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 3-Bromo-4-methoxybiphenyl via direct bromination of 4-methoxybiphenyl?
The principal challenge is controlling the regioselectivity of the electrophilic aromatic substitution (EAS) reaction. The starting material, 4-methoxybiphenyl, has two aromatic rings with competing directing effects. The methoxy group (-OCH₃) on one ring is a strong activating group and an ortho, para-director.[1][2] The phenyl group is also an ortho, para-director, though weaker than the methoxy group. Since the desired product is the 3-bromo isomer (bromination ortho to the methoxy group), the main hurdle is preventing the formation of the thermodynamically favored para-bromo isomer and other side products.
Q2: Why is the para-substituted isomer often the major product in electrophilic aromatic substitution on anisole derivatives?
While the methoxy group directs electrophiles to both the ortho and para positions, the para position is often favored due to reduced steric hindrance.[1][2][3] The incoming electrophile (e.g., Br⁺) experiences less spatial repulsion from the methoxy group when it attacks the para position compared to the more crowded ortho positions.[2]
Q3: Are there alternative synthetic routes to 3-Bromo-4-methoxybiphenyl that offer better regioselectivity?
Yes, multi-step synthetic pathways can provide greater control over regioselectivity. The two most common alternatives are:
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction can be used to form the biphenyl bond with precise control.[4][5] For example, one could couple 2-bromo-4-methoxyphenylboronic acid with benzene or phenylmagnesium bromide, or couple 4-methoxyphenylboronic acid with 1,3-dibromobenzene.
-
Sandmeyer Reaction: This method involves the conversion of an amino group into a diazonium salt, which is then displaced by a bromine atom, often using a copper(I) bromide catalyst.[6][7] Starting with 3-amino-4-methoxybiphenyl, this reaction can be a highly regioselective way to introduce the bromine at the 3-position.
Q4: What are the key safety precautions to consider during the bromination of 4-methoxybiphenyl?
Bromine (Br₂) is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It is also advisable to have a quenching agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), readily available to neutralize any excess bromine.[8]
Troubleshooting Guide: Direct Bromination of 4-Methoxybiphenyl
This section addresses specific issues you may encounter during the direct bromination of 4-methoxybiphenyl.
Problem 1: Low Yield of the Desired 3-Bromo Isomer and Predominance of the para-Bromo Isomer
Root Cause Analysis:
The formation of a mixture of isomers is a classic problem in electrophilic aromatic substitution on substituted benzenes. The methoxy group strongly activates both the ortho (3 and 5) and para (relative to the phenyl group, which is not the desired outcome) positions.[9][2] The phenyl group also directs to its ortho and para positions. The interplay of these directing effects, coupled with steric factors, often leads to a mixture of products.
Corrective Actions:
-
Choice of Brominating Agent: The reactivity of the brominating agent can influence the ortho/para ratio.
-
N-Bromosuccinimide (NBS): Often considered a milder source of electrophilic bromine, NBS can sometimes improve ortho-selectivity, especially when used with a silica gel catalyst in a non-polar solvent.[8]
-
Molecular Bromine (Br₂): This is a highly reactive brominating agent. Using it in a non-polar solvent at low temperatures can help to increase the kinetic control of the reaction, potentially favoring the ortho product.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the product distribution.
-
Non-polar solvents (e.g., CCl₄, CH₂Cl₂): These solvents are generally preferred for direct bromination as they do not significantly solvate the electrophile, which can lead to higher reactivity and sometimes better selectivity.
-
Protic solvents (e.g., acetic acid): These solvents can participate in the reaction and may lead to the formation of byproducts.
-
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) can enhance the kinetic control of the reaction, which may favor the formation of the less sterically hindered ortho product over the more thermodynamically stable para product.
Experimental Protocol: Improving ortho-Selectivity in Bromination
-
Dissolve 4-methoxybiphenyl (1.0 eq) in a suitable anhydrous, non-polar solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture dropwise over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Problem 2: Formation of Dibrominated and Other Polybrominated Byproducts
Root Cause Analysis:
The methoxy group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic attack.[10] If the reaction conditions are too harsh or if an excess of the brominating agent is used, polybromination can occur, leading to a complex mixture of products and a lower yield of the desired monobrominated compound.
Corrective Actions:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure complete consumption of the starting material while minimizing the risk of polybromination.
-
Slow Addition: Add the brominating agent slowly and in a controlled manner to maintain a low concentration of the electrophile in the reaction mixture at any given time.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to stop the reaction as soon as the starting material has been consumed.
Problem 3: Alternative Synthetic Strategy - Suzuki-Miyaura Coupling
For applications where high purity of the 3-bromo isomer is critical, a Suzuki-Miyaura coupling approach is highly recommended.[4][5] This method builds the biphenyl core with the bromine atom already in the desired position, thus avoiding the issue of regioselectivity in the final step.
Conceptual Workflow for Suzuki-Miyaura Synthesis
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki-Miyaura Synthesis of 3-Bromo-4-methoxybiphenyl
-
To a flame-dried round-bottom flask, add 2-bromo-1-methoxy-4-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene and water, 4:1) and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 eq).[4]
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield Range |
| Direct Bromination | One-step, atom-economical | Poor regioselectivity, formation of isomers, difficult purification | 20-50% (for the desired isomer) |
| Suzuki-Miyaura Coupling | Excellent regioselectivity, high purity | Multi-step, requires catalyst, more expensive starting materials | 70-95% |
| Sandmeyer Reaction | Excellent regioselectivity | Multi-step, requires handling of diazonium salts (potentially unstable) | 60-80% |
Mechanistic Insight: Directing Effects in Bromination
The regiochemical outcome of the bromination of 4-methoxybiphenyl is determined by the stability of the Wheland intermediate (also known as the arenium ion) formed upon electrophilic attack.
Caption: Stability of Wheland intermediates in bromination.
Attack at the ortho and para positions relative to the methoxy group allows for resonance stabilization of the positive charge by the lone pairs on the oxygen atom.[2][11] This significantly lowers the activation energy for the formation of these intermediates compared to attack at the meta position. While electronic effects favor both ortho and para attack, steric hindrance from the methoxy group can make the para position more accessible, often leading to a mixture of products.[3]
References
- A Comparative Study: Unraveling the Directing Effects of Butoxy and Methoxy Groups in Electrophilic Aromatic Substitution. Benchchem.
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions Using (3-Bromophenyl)(4-methoxyphenyl)methanone. Benchchem.
-
Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. Available at: [Link]
-
16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Available at: [Link]
-
RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. ResearchGate. Available at: [Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]
- challenges in the scale-up synthesis of 3-Bromo-4-methoxy-1-naphthonitrile. Benchchem.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Explain why bromination of biphenyl occurs at the ortho and para positions rather than at the... Homework.Study.com. Available at: [Link]
-
A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Indian Academy of Sciences. Available at: [Link]
-
3-Bromo-4-methoxybiphenyl. PubChem. Available at: [Link]
-
Studies in the Biphenyl Series. V. Bromination of 4-Methoxybiphenyl. ACS Publications. Available at: [Link]
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Google Patents.
-
Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]
-
Methoxy-bromination and alkylation problems. Reddit. Available at: [Link]
-
Ortho, Para, Meta - Chemistry Steps. Available at: [Link]
- The Suzuki Reaction. Andrew G Myers Research Group.
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]
-
Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
- Preparation of 4-bromobiphenyl. Google Patents.
-
Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Available at: [Link]
-
3-Bromo-4'-methoxybiphenyl. PubChem. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]
-
A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. Available at: [Link]
-
para vs meta vs ortho addition?? Reddit. Available at: [Link]
-
3-bromo-4-methoxybiphenyl (C13H11BrO). PubChemLite. Available at: [Link]
-
3-bromo-4'-methoxybiphenyl (C13H11BrO). PubChemLite. Available at: [Link]
Sources
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Technisches Support-Center: NMR-Analyse von 3-Brom-4-methoxybiphenyl
Answering in German. Absolut! Hier ist eine detaillierte technische Anleitung zur Identifizierung von Verunreinigungen in 3-Brom-4-methoxybiphenyl mittels NMR, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Dieses Handbuch dient als Ressource zur Fehlerbehebung bei der Identifizierung von Verunreinigungen in 3-Brom-4-methoxybiphenyl mittels Kernmagnetresonanz (NMR)-Spektroskopie. Es ist als eine Reihe von gezielten Fragen und Antworten strukturiert, um Forschern bei der Interpretation ihrer Spektraldaten und der Lösung häufiger Probleme zu helfen, die während der Synthese und Reinigung auftreten.
Häufig gestellte Fragen (FAQs)
F1: Was sind die erwarteten ¹H- und ¹³C-NMR-chemischen Verschiebungen für reines 3-Brom-4-methoxybiphenyl?
Die genauen chemischen Verschiebungen können je nach verwendetem deuteriertem Lösungsmittel und der Konzentration der Probe leicht variieren. Die folgende Tabelle fasst jedoch die typischen ¹H- und ¹³C-NMR-Daten für 3-Brom-4-methoxybiphenyl zusammen, wenn sie in Chloroform-d (CDCl₃) analysiert werden. Die Nummerierung der Atome entspricht der unten gezeigten Struktur.

Tabelle 1: Erwartete NMR-chemische Verschiebungen für 3-Brom-4-methoxybiphenyl in CDCl₃
| Atomposition | ¹H Chemische Verschiebung (ppm) | Multiplizität | J (Hz) | ¹³C Chemische Verschiebung (ppm) |
| 2 | ~7.65 | d | ~2.2 | ~133.5 |
| 4 | - | - | - | ~156.0 |
| 5 | ~6.95 | d | ~8.5 | ~112.0 |
| 6 | ~7.40 | dd | ~8.5, 2.2 | ~130.8 |
| 1' | - | - | - | ~139.5 |
| 2'/6' | ~7.50 | d | ~8.8 | ~128.0 |
| 3'/5' | ~7.00 | d | ~8.8 | ~114.5 |
| 4' | - | - | - | ~159.8 |
| OMe | ~3.85 | s | - | ~55.4 |
| 3 (C-Br) | - | - | - | ~111.8 |
Anmerkung: Die genauen Werte können je nach experimentellen Bedingungen variieren. Diese Daten dienen als Referenz.
F2: Was sind die häufigsten Quellen für Verunreinigungen in einer Probe von 3-Brom-4-methoxybiphenyl?
Verunreinigungen stammen typischerweise aus der Syntheseroute, die zur Herstellung des Biphenylgerüsts verwendet wird. Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-[1][2] oder Ullmann-Kupplung[3][4] sind übliche Methoden.
Potenzielle Verunreinigungen umfassen:
-
Nicht umgesetzte Ausgangsmaterialien: Wie z.B. 1,3-Dibrom-4-methoxybenzol oder 4-Methoxyphenylboronsäure.
-
Homokupplungs-Nebenprodukte: Die Reaktion eines Ausgangsmaterials mit sich selbst, was zu symmetrischen Biphenylen wie 4,4'-Dimethoxybiphenyl führt.[5]
-
Katalysator- und Ligandenrückstände: Phosphinliganden, die in Palladiumkatalysatoren verwendet werden, können zu Triphenylphosphinoxid (TPPO) oxidieren, einer sehr häufigen Verunreinigung.[6][7]
-
Lösungsmittel aus der Aufarbeitung: Restlösungsmittel aus der Extraktion oder Chromatographie (z.B. Ethylacetat, Hexane, Dichlormethan) sind oft vorhanden.
-
Reduktiv dehalogeniertes Material: Ersatz des Bromatoms durch ein Wasserstoffatom, was zu 4-Methoxybiphenyl führt.
F3: Wie bereite ich meine Probe ordnungsgemäß für die NMR-Analyse vor?
Eine ordnungsgemäße Probenvorbereitung ist entscheidend für die Erzielung hochwertiger Spektren.[8] Eine schlecht vorbereitete Probe kann zu breiten Linien, schlechter Auflösung und Schwierigkeiten beim Shimmen führen.[9][10]
-
Material abwiegen: Wiegen Sie 5-25 mg Ihrer gereinigten Verbindung für ein ¹H-NMR-Spektrum ab. Für ein ¹³C-NMR-Spektrum werden aufgrund der geringeren Empfindlichkeit typischerweise 50-100 mg benötigt.[9][11]
-
Lösungsmittel wählen: Wählen Sie ein geeignetes deuteriertes Lösungsmittel (z.B. CDCl₃, DMSO-d₆), in dem Ihre Verbindung gut löslich ist. Verwenden Sie ein Volumen von 0,6-0,7 mL.[12]
-
Auflösen: Geben Sie das Lösungsmittel zu Ihrer Probe in einem kleinen Fläschchen. Mischen Sie vorsichtig (durch Schwenken oder Vortexen), um eine vollständige Auflösung zu gewährleisten.
-
Filtrieren (falls erforderlich): Wenn feste Partikel vorhanden sind, filtrieren Sie die Lösung durch einen kleinen Pfropfen Glaswolle in einem Pasteur-Pipette in ein sauberes, trockenes NMR-Röhrchen. Feste Partikel stören die Homogenität des Magnetfeldes.[10]
-
Übertragen: Übertragen Sie die klare Lösung in ein sauberes, unzerkratztes 5-mm-NMR-Röhrchen.
-
Verschließen und Beschriften: Verschließen Sie das Röhrchen fest und beschriften Sie es deutlich mit einer eindeutigen Kennung.
Anleitung zur Fehlerbehebung
F4: Ich sehe zusätzliche aromatische Signale in meinem ¹H-NMR-Spektrum. Was könnten sie sein?
Zusätzliche aromatische Signale deuten oft auf unreagierte Ausgangsmaterialien oder Nebenprodukte der Kupplungsreaktion hin.
-
Unreagierte Ausgangsmaterialien: Vergleichen Sie Ihr Spektrum mit den NMR-Spektren der Ausgangsmaterialien. Zum Beispiel würde 1,3-Dibrom-4-methoxybenzol ein anderes aromatisches Aufspaltungsmuster aufweisen.
-
Homokupplungs-Nebenprodukt: Ein häufiges Nebenprodukt ist 4,4'-Dimethoxybiphenyl, das aus der Selbstkupplung von 4-Methoxyphenylboronsäure resultiert. Diese symmetrische Verbindung würde zwei Dubletts im aromatischen Bereich (ähnlich den Signalen 2'/6' und 3'/5' des Produkts) und ein Methoxysignal bei ~3,8 ppm zeigen.[13] Sein Vorhandensein kann durch Integration bestätigt werden; das Verhältnis des Methoxysignals zu den aromatischen Signalen wird sich von dem Ihres Produkts unterscheiden.
-
Dehalogeniertes Produkt: Das Vorhandensein von 4-Methoxybiphenyl würde ein komplexeres Multiplett im Bereich von 7,3-7,6 ppm aufgrund der zusätzlichen Phenylprotonen einführen.[14]
F5: In meinem ¹H-NMR-Spektrum befinden sich Signale zwischen 7,4 und 7,8 ppm, die nicht zu meinem Produkt passen. Was sind das?
Breite Multipletts in diesem Bereich sind ein klassisches Anzeichen für Triphenylphosphinoxid (TPPO) .[6][15] TPPO ist ein häufiges und oft schwer zu entfernendes Nebenprodukt, das bei Reaktionen entsteht, die Palladiumkatalysatoren mit Triphenylphosphinliganden verwenden (z.B. Pd(PPh₃)₄).[16]
-
Identifizierung: TPPO erscheint typischerweise als zwei Multipletts im ¹H-NMR-Spektrum, die den ortho-, meta- und para-Protonen der Phenylringe entsprechen.[15] Ein ³¹P-NMR-Spektrum kann seine Anwesenheit definitiv bestätigen, mit einem charakteristischen Signal um +25 bis +30 ppm in CDCl₃.[7][17]
Tabelle 2: NMR-Daten für häufige Verunreinigungen
| Verunreinigung | Typische ¹H-NMR-Verschiebungen (ppm, in CDCl₃) | Typische ¹³C-NMR-Verschiebungen (ppm, in CDCl₃) |
| Triphenylphosphinoxid (TPPO) | ~7.45-7.80 (m) | ~128.7, 131.9, 132.2, 132.5 (d) |
| 4,4'-Dimethoxybiphenyl | ~7.45 (d), ~6.95 (d), ~3.83 (s) | ~158.9, 133.5, 127.8, 114.2, 55.3 |
| 4-Methoxybiphenyl | ~7.30-7.60 (m), ~6.98 (d), ~3.85 (s) | ~159.2, 140.8, 133.8, 128.8, 128.2, 126.8, 114.3, 55.4 |
| Dichlormethan | ~5.30 (s) | ~53.8 |
| Ethylacetat | ~4.12 (q), ~2.05 (s), ~1.26 (t) | ~171.1, ~60.5, ~21.1, ~14.2 |
F6: Wie kann ich die Anzahl der an jeden Kohlenstoff gebundenen Protonen in einer vermuteten Verunreinigung bestätigen?
Um die Multiplizität von Kohlenstoffsignalen (d.h. C, CH, CH₂, CH₃) zu bestimmen, ist das DEPT-135 (Distortionless Enhancement by Polarization Transfer) -Experiment das Werkzeug der Wahl.[18][19] Es ist weitaus informativer als ein standardmäßiges breitbandentkoppeltes ¹³C-NMR-Spektrum.
-
DEPT-135 Ergebnisse:
-
CH₃ (Methyl)-Gruppen: Erscheinen als positive (nach oben gerichtete) Signale.
-
CH₂ (Methylen)-Gruppen: Erscheinen als negative (nach unten gerichtete) Signale.[20]
-
CH (Methin)-Gruppen: Erscheinen als positive (nach oben gerichtete) Signale.[21]
-
Quartäre (C) Kohlenstoffe: Sind in DEPT-Spektren unsichtbar.[22]
-
Durch den Vergleich des DEPT-135-Spektrums mit dem standardmäßigen ¹³C-Spektrum können Sie die Signale, die zu quartären Kohlenstoffen gehören, leicht identifizieren und die CH/CH₃-Signale von den CH₂-Signalen unterscheiden.
-
Probenvorbereitung: Bereiten Sie eine relativ konzentrierte Probe vor (mindestens 20-50 mg), um ein gutes Signal-Rausch-Verhältnis zu gewährleisten.[18]
-
Instrumenten-Setup: Sperren und shimmen Sie die Probe wie für ein standardmäßiges ¹³C-Experiment.
-
Pulssequenz laden: Wählen Sie das DEPT-135-Pulssequenzprogramm aus der Softwarebibliothek des Spektrometers.
-
Parameter einstellen: Die Standardparameter sind in der Regel für die meisten kleinen Moleküle ausreichend. Stellen Sie sicher, dass die spektrale Breite alle erwarteten ¹³C-Signale abdeckt und die Relaxationsverzögerung (d1) auf 1-2 Sekunden eingestellt ist.[18]
-
Akquisition: Erfassen Sie die Daten. DEPT-Experimente sind relativ schnell und erfordern oft weniger Scans als ein vollständiges ¹³C-Experiment.
-
Verarbeitung: Verarbeiten Sie die Daten mit einer Fourier-Transformation und einer Phasenkorrektur. Stellen Sie sicher, dass die CH₂-Signale deutlich negativ sind.
F7: Die Signale meiner Verunreinigung überlappen sich mit den Signalen meines Produkts. Wie kann ich sie auflösen?
Wenn eine signifikante Signalüberlappung in 1D-Spektren auftritt, sind zweidimensionale (2D) NMR-Techniken von unschätzbarem Wert.[23][24]
-
COSY (Correlation Spectroscopy): Dieses Experiment zeigt Korrelationen zwischen Protonen, die über zwei oder drei Bindungen miteinander gekoppelt sind (J-Kopplung). Es hilft, zusammenhängende Spin-Systeme zu identifizieren. Wenn die aromatischen Signale einer Verunreinigung überlappen, kann ein COSY-Spektrum zeigen, welche Protonen miteinander gekoppelt sind, und so helfen, das Aufspaltungsmuster zu entwirren.
-
HSQC (Heteronuclear Single Quantum Coherence): Dieses Experiment korreliert jedes Proton direkt mit dem Kohlenstoff, an den es gebunden ist.[25][26] Es ist extrem leistungsfähig, um überlappende ¹H-Signale aufzulösen, indem die Korrelationen über die ¹³C-Dimension verteilt werden. Wenn Sie ein Protonsignal bei 7,4 ppm haben, das sowohl vom Produkt als auch von einer Verunreinigung stammt, wird das HSQC-Spektrum wahrscheinlich zwei verschiedene Kreuzpeaks bei 7,4 ppm auf der ¹H-Achse zeigen, aber bei unterschiedlichen ¹³C-chemischen Verschiebungen, was eine eindeutige Zuordnung ermöglicht.
Referenzen
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Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Sample Preparation. Abgerufen von [Link]
-
Scribd. (n.d.). NMR Sample Prep. Abgerufen von [Link]
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University of Leicester. (n.d.). How to Prepare Samples for NMR. Abgerufen von [Link]
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Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Abgerufen von [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Abgerufen von [Link]
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Abgerufen von [Link]
-
Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide. Abgerufen von [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra of palladium complexes(2 and 4). Abgerufen von [Link]
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Tecmag. (n.d.). DEPT - 135. Abgerufen von [Link]
-
Royal Society of Chemistry. (n.d.). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Abgerufen von [Link]
-
OSTI.gov. (n.d.). 2D HSQC Chemical Shifts of Impurities from Biomass Pretreatment. Abgerufen von [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Abgerufen von [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Abgerufen von [Link]
-
University of Oxford. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Abgerufen von [Link]
-
ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Abgerufen von [Link]
-
PubChem. (n.d.). Triphenylphosphine Oxide. Abgerufen von [Link]
-
ResearchGate. (n.d.). Figure S38 31 P NMR spectra of triphenylphosphine oxide in CDCl3. Abgerufen von [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Abgerufen von [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Abgerufen von [Link]
-
National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Abgerufen von [Link]
-
SlidePlayer. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. Abgerufen von [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Abgerufen von [Link]
-
ResearchGate. (2015). How does NMR sample impurity impact HSQC quality?. Abgerufen von [Link]
-
National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Abgerufen von [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Abgerufen von [Link]
-
ResearchGate. (n.d.). 1H NMR of spectra and their interpretation Ligands 3a,b. Abgerufen von [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Abgerufen von [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Abgerufen von [Link]
-
PubChem. (n.d.). 3-bromo-4'-methoxybiphenyl. Abgerufen von [Link]
-
PubChem. (n.d.). 3-bromo-4-methoxybiphenyl. Abgerufen von [Link]
-
National Institutes of Health. (n.d.). 3-Bromo-4'-methoxybiphenyl. Abgerufen von [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Abgerufen von [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Abgerufen von [Link]
-
Stanford University. (2014). The Suzuki Reaction. Abgerufen von [Link]
-
ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Abgerufen von [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Abgerufen von [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Abgerufen von [Link]
-
Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Abgerufen von [Link]
-
Beilstein Journals. (n.d.). Supporting Information. Abgerufen von [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Abgerufen von [Link]
-
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Abgerufen von [Link]
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Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-methoxybiphenyl
Welcome to the technical support center for the synthesis of 3-Bromo-4-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis and scale-up of this important biphenyl derivative.
Overview of Synthetic Strategies
The synthesis of 3-Bromo-4-methoxybiphenyl (CAS 74447-73-7)[1], a compound with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol [2][3][4], typically involves the formation of a carbon-carbon bond between a brominated methoxybenzene derivative and a phenyl group. The most common and scalable methods employed for this synthesis are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and to a lesser extent, copper-catalyzed Ullmann coupling or Grignard-based approaches. Each method presents its own set of challenges and optimization parameters that are critical for achieving high yield and purity on a larger scale.
This guide will focus on providing practical solutions to common problems encountered during these synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Suzuki-Miyaura coupling is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yield.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) species, rendering it inactive.[5][6] Purge your solvent and reaction vessel thoroughly before adding the catalyst.
-
Ligand Choice: For electron-rich aryl bromides, the oxidative addition step can be challenging.[7] Consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can facilitate this step.[7][8]
-
Catalyst Loading: While typically low, you may need to empirically determine the optimal catalyst loading. Start with 1-3 mol % and adjust as needed.
-
-
Base and Solvent System: The choice of base and solvent is crucial for the transmetalation step and overall reaction kinetics.
-
Base Strength and Solubility: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role. K₃PO₄ is often effective in anhydrous conditions with the addition of a small amount of water, which can be crucial for reproducibility.[7] Ensure the base is finely powdered for maximum surface area.[7]
-
Solvent System: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is common.[5][8] The water is necessary to dissolve the inorganic base. Experiment with different solvent ratios to ensure adequate solubility of all reactants.
-
-
Boronic Acid Quality: The stability of the boronic acid is a key factor.
-
Protodeboronation: Phenylboronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen. This side reaction is often promoted by high temperatures and certain bases.[6] Minimize reaction time at elevated temperatures and consider using milder bases.
-
Purity: Ensure the purity of your phenylboronic acid, as impurities can interfere with the reaction.
-
Q2: I am attempting a Grignard-based synthesis, but my yield is consistently low, and I observe the formation of significant byproducts. What is going wrong?
A2: Grignard reactions are notoriously sensitive to reaction conditions. Here are the primary areas to troubleshoot:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including water and alcohols.[9][10]
-
Grignard Reagent Formation: The initiation of Grignard reagent formation can be sluggish.
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction.[9] Activating the magnesium with a small crystal of iodine or by crushing the turnings can initiate the reaction.[9]
-
Initiation: A few drops of 1,2-dibromoethane can also be used to initiate the reaction.[12]
-
-
Side Reactions:
-
Homocoupling (Biphenyl Formation): A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[9][11] This is favored by higher concentrations of the aryl halide and elevated temperatures.[11] Slow addition of the aryl halide to the magnesium can minimize this.
-
Wurtz Reaction: The Grignard reagent can also react with the starting aryl halide to form a homocoupled product.
-
Impurity Profile and Purification Challenges
Q3: My crude product contains significant impurities that are difficult to separate by column chromatography. What are these impurities and how can I minimize their formation?
A3: Difficult-to-separate impurities often have similar polarities to the desired product. Common impurities include:
-
Homocoupled Products:
-
4,4'-Dimethoxybiphenyl: From the coupling of two molecules of the methoxy-containing starting material.
-
Biphenyl: From the coupling of two phenyl groups.
-
Minimization: In Suzuki couplings, an excess of the boronic acid can sometimes lead to homocoupling.[6] Optimize the stoichiometry of your reactants. For Grignard reactions, slow addition and controlled temperature are key.[6][9]
-
-
Starting Materials: Unreacted starting materials can co-elute with the product.
-
Monitoring Reaction Completion: Use TLC or GC to monitor the reaction until the limiting reagent is consumed.
-
-
Protodeboronated/Dehalogenated Byproducts:
-
Anisole: From the protodeboronation of a methoxyphenylboronic acid or dehalogenation of a bromoanisole.
-
Benzene: From the protodeboronation of phenylboronic acid.
-
Minimization: Ensure anhydrous conditions and an inert atmosphere.[6]
-
Q4: Recrystallization of the final product is proving difficult. What solvents should I consider?
A4: Finding a suitable recrystallization solvent system often requires some experimentation.
-
Solvent Screening: Start with common solvents like hexane, heptane, ethanol, isopropanol, or mixtures thereof. The goal is to find a solvent or solvent pair where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Trituration: If recrystallization is challenging, consider trituration. This involves washing the crude solid with a solvent in which the product is insoluble, but the impurities are soluble.[11] Petroleum ether can be effective for removing nonpolar impurities like biphenyl.[11]
Frequently Asked Questions (FAQs)
Q: What is the optimal reaction temperature for the Suzuki-Miyaura synthesis of 3-Bromo-4-methoxybiphenyl?
A: The optimal temperature is a balance between reaction rate and side reactions. Generally, temperatures between 80-100°C are effective.[6] However, excessively high temperatures can lead to catalyst decomposition and increased formation of byproducts like homocoupled products and protodeboronated species.[6] It is recommended to start at a lower temperature (e.g., 80°C) and monitor the reaction progress.
Q: Which is a better synthetic route for large-scale synthesis: Suzuki-Miyaura or Ullmann coupling?
A: For large-scale synthesis, the Suzuki-Miyaura coupling is generally preferred. It typically proceeds under milder conditions, has a broader functional group tolerance, and the catalysts and reagents are more readily available and less toxic than those used in traditional Ullmann couplings.[13] Classical Ullmann reactions often require harsh conditions (high temperatures) and stoichiometric amounts of copper.[14][15]
Q: How can I effectively monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) and gas chromatography (GC) are the most common methods for monitoring reaction progress.
-
TLC: Allows for a quick, qualitative assessment of the consumption of starting materials and the formation of the product.
-
GC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, product, and byproducts.
Q: What are the key safety precautions I should take when synthesizing 3-Bromo-4-methoxybiphenyl?
A: Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.[16]
-
Handling of Reagents:
-
Brominated Compounds: These can be irritating to the skin, eyes, and respiratory system.[2][16] Avoid inhalation and skin contact.[16]
-
Palladium Catalysts: While generally used in small quantities, they can be toxic and should be handled with care.
-
Bases: Strong bases like potassium carbonate can be corrosive.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[17]
Experimental Protocols & Data
Representative Suzuki-Miyaura Protocol
This is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
3-Bromo-4-methoxyphenylboronic acid (or 1-bromo-2-methoxy-4-iodobenzene and phenylboronic acid)
-
Phenylboronic acid (or the corresponding aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
Procedure:
-
To a reaction flask equipped with a condenser and magnetic stirrer, add the aryl halide, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.[5]
-
Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to extract the product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Example Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-3 mol % | Balances reaction rate and cost. |
| Ligand to Pd Ratio | 1:1 to 2:1 | Ensures catalyst stability and activity. |
| Base Equivalents | 2-3 eq. | Drives the reaction to completion. |
| Temperature | 80-100 °C | Optimizes reaction rate while minimizing side reactions. |
| Solvent Ratio | Toluene:Water (5:1 to 10:1) | Ensures solubility of both organic and inorganic components. |
Visualizing the Workflow
Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura synthesis of 3-Bromo-4-methoxybiphenyl.
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
Caption: A decision tree to diagnose and solve low yield issues in Suzuki coupling reactions.
References
- 1. scbt.com [scbt.com]
- 2. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 2757035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-bromo-4-methoxybiphenyl (C13H11BrO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. leah4sci.com [leah4sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-4-methoxybiphenyl
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromo-4-methoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the nuances of this transformation, with a particular focus on the critical role of base selection.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] The reaction's broad utility is particularly valuable in pharmaceutical and materials science, where arylamines are common structural motifs.[3][4] However, the success of this reaction is highly dependent on the careful selection of reaction parameters, with the choice of base being of paramount importance. The base not only facilitates the deprotonation of the amine nucleophile but also plays a crucial role in the catalytic cycle.[5][6]
The substrate, 3-bromo-4-methoxybiphenyl, presents its own set of considerations due to its electronic and steric properties. This guide will provide a comprehensive overview of how different bases can influence the outcome of the Buchwald-Hartwig amination with this specific substrate, empowering you to optimize your reactions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the Buchwald-Hartwig amination?
The base in a Buchwald-Hartwig amination serves multiple functions. Its primary role is to deprotonate the amine, forming the more nucleophilic amide. It also facilitates the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[7] The strength and nature of the base can significantly impact the reaction rate, yield, and the prevalence of side reactions. A base that is too weak may result in slow or incomplete conversion, while an overly strong base can lead to undesired side reactions or decomposition of sensitive functional groups.[1]
Q2: What are the most common bases used for the amination of 3-bromo-4-methoxybiphenyl?
Commonly employed bases for the Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][8] For 3-bromo-4-methoxybiphenyl, the optimal base will depend on the specific amine coupling partner and the desired reaction conditions.
Q3: Can the base affect the functional group tolerance of the reaction?
Absolutely. Strong alkoxide bases like NaOtBu are often incompatible with base-sensitive functional groups such as esters and nitro groups.[1] In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred to avoid undesired side reactions.[1]
Q4: How does the solvent choice interact with the selected base?
The choice of solvent and base are often intertwined. For instance, in nonpolar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[6][9] Some bases, like cesium carbonate, can lead to higher yields in polar aprotic solvents like DMF, while others perform better in nonpolar solvents.[10] It's crucial to consider the solubility of the base in the chosen solvent system.
Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination of 3-bromo-4-methoxybiphenyl, with a focus on base-related issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base: The amine is not being effectively deprotonated. | Switch to a stronger base, such as NaOtBu or KOtBu. |
| Poor base solubility: The base is not sufficiently dissolved in the reaction solvent to be effective. | Consider a different solvent or a base known to be more soluble in your current solvent. For example, Cs₂CO₃ often shows good performance in various solvents.[10] | |
| Catalyst inhibition: The base or its counterion may be inhibiting the palladium catalyst. | Screen a variety of bases with different counterions (e.g., Na⁺, K⁺, Cs⁺). The "cesium effect" has been noted to improve yields in some cases.[10] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Base-promoted side reactions: The base may be promoting undesired pathways like β-hydride elimination.[5] | Switch to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] |
| Reaction temperature is too high: Elevated temperatures can favor side reactions. | Try running the reaction at a lower temperature, which may require a stronger base or a more active catalyst system to maintain a reasonable reaction rate. | |
| Decomposition of Starting Material or Product | Base sensitivity of functional groups: The substrate or product contains a functional group that is not stable to the chosen base. | Use a milder base such as Cs₂CO₃ or K₃PO₄.[1] For particularly sensitive substrates, sodium trimethylsilanolate (NaOTMS) can be a good option.[11] |
| Reaction is Sluggish or Stalls | Weak base: The chosen base may not be strong enough to drive the reaction to completion. | While avoiding overly strong bases, a moderately stronger base might be necessary. A careful screening of bases is recommended. |
| Inappropriate solvent: The solvent may not be optimal for the chosen base and substrates. | Experiment with different solvents. Toluene, dioxane, and THF are common choices.[1][12] |
Troubleshooting Logic Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. compunetics.net [compunetics.net]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-methoxybiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in modulating the reactivity of 3-Bromo-4-methoxybiphenyl, a common building block in synthetic chemistry. As application scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring your experiments are both successful and reproducible.
Section 1: Core Principles & General FAQs
This section addresses fundamental questions about why solvent choice is a critical parameter in planning and executing cross-coupling reactions with 3-Bromo-4-methoxybiphenyl.
Q1: Why is solvent selection so critical for palladium-catalyzed cross-coupling reactions involving 3-Bromo-4-methoxybiphenyl?
A1: The solvent is not merely an inert medium; it is an active participant that profoundly influences nearly every aspect of a palladium-catalyzed reaction.[1] Its roles are multifaceted:
-
Solubility: The solvent must dissolve a diverse range of components, including the lipophilic aryl bromide (3-Bromo-4-methoxybiphenyl), the often polar organometallic coupling partner (e.g., boronic acids), and inorganic bases.[1] Poor solubility of any reactant can lead to a heterogeneous mixture and drastically reduce reaction rates.
-
Catalyst Speciation and Stability: Solvents can coordinate with the palladium center, affecting the nature and stability of the active catalytic species.[2][3] For instance, coordinating solvents can compete with ligands, while others can help generate the active Pd(0) species from a Pd(II) precatalyst.[1][4]
-
Influence on Reaction Mechanism: The solvent's polarity and coordinating ability can stabilize or destabilize transition states for key steps like oxidative addition and reductive elimination.[5][6] Highly polar solvents, for example, can accelerate the oxidative addition of aryl triflates by stabilizing a polar transition state.[6]
-
Modulation of Base Activity: The effectiveness of a base is highly dependent on the solvent system. The solvent influences the base's solubility and its ability to deprotonate reagents or interact with the catalyst complex.[1]
Q2: How do polar protic, polar aprotic, and non-polar solvents typically affect the reactivity of an aryl bromide like 3-Bromo-4-methoxybiphenyl?
A2: The choice between these solvent classes depends on the specific cross-coupling reaction being performed.
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[7][8] In Suzuki couplings, water is often used as a co-solvent to facilitate the dissolution of the inorganic base (like K₃PO₄) and accelerate the crucial transmetalation step.[9][10] However, in other reactions, they can be detrimental by deactivating strong nucleophiles through hydrogen bonding or promoting side reactions like hydrodehalogenation.[11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents have a significant dipole moment but lack O-H or N-H bonds.[7][12] They are excellent at dissolving a wide range of organic compounds and salts. Solvents like DMF and acetonitrile can stabilize charged palladium species, which in some cases can even invert the selectivity of a reaction if multiple reactive sites are present. However, at high temperatures, amide solvents like DMF can decompose and act as a source of hydrides, leading to unwanted hydrodehalogenation byproducts.[13]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Dioxane, Hexane): These solvents have low dielectric constants and are generally poor at solvating charged species.[1] Toluene and 1,4-dioxane are workhorse solvents for many Suzuki and Buchwald-Hartwig reactions.[9][14][15] They provide good solubility for the aryl halide and are less likely to coordinate strongly to the palladium catalyst, often leading to predictable reactivity and fewer side reactions.[1]
Section 2: Troubleshooting Guide for Common Issues
This section is formatted to address specific problems you may encounter during your experiments, with a focus on solvent-related causes and solutions.
Problem: Low or No Product Yield
Q3: My Suzuki coupling of 3-Bromo-4-methoxybiphenyl with an arylboronic acid is giving a low yield. What solvent-related factors should I investigate?
A3: Low yield in a Suzuki coupling is a common issue where the solvent plays a critical diagnostic role. Here’s a systematic approach to troubleshooting:
-
Check for Biphasic System Issues: Most Suzuki reactions benefit from a biphasic system (e.g., Toluene/Water or Dioxane/Water).[9] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species for transmetalation.
-
Troubleshooting Step: If running the reaction under anhydrous conditions with a base like K₃PO₄, the reaction may be stalled. Anhydrous couplings with this base often require a small amount of water to function effectively.[10] Try adding water as a co-solvent (e.g., 4:1 or 5:1 organic solvent to water ratio).
-
-
Ensure Proper Degassing: Dissolved oxygen in the solvent can oxidize and deactivate the Pd(0) catalyst, leading to catalyst death and low conversion.[11] This is one of the most common causes of failed cross-coupling reactions.
-
Troubleshooting Step: Before adding the catalyst, thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
-
Re-evaluate Your Choice of Organic Solvent: While toluene and dioxane are robust choices, substrate-specific effects can occur.
Problem: Significant Side Product Formation
Q4: My reaction mixture shows a major byproduct with a mass corresponding to 4-methoxybiphenyl (hydrodehalogenation). How is my solvent causing this?
A4: The formation of 4-methoxybiphenyl indicates that the bromine atom on your starting material is being replaced by a hydrogen atom. This side reaction, known as hydrodehalogenation, is often directly linked to the solvent or base.[11]
-
Causality: At elevated temperatures, certain solvents can act as hydride (H⁻) donors. The palladium-aryl intermediate (Ar-Pd-Br) formed after oxidative addition can react with this hydride source, leading to reductive elimination of the unwanted product.[13]
-
Common Culprits: N-alkyl amides (DMF, DMA), ethers (dioxane, DME), and ketones with β-hydrogens are known to be potential hydride sources, especially at high temperatures.[13] Protic solvents (alcohols) can also contribute to this pathway.
-
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If possible, reducing the temperature may slow the rate of solvent decomposition relative to the desired coupling reaction.[13]
-
Switch to a More Robust Solvent: Toluene is generally more resistant to acting as a hydride donor than DMF or dioxane.[13] Consider switching your solvent system to toluene, potentially with water as a co-solvent if required for the specific reaction.
-
Change the Base: If you are using a base that can also act as a hydride source (e.g., certain alkoxides in the presence of trace water), consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.[9]
-
Q5: I am performing a Heck reaction between 3-Bromo-4-methoxybiphenyl and an alkene, but I'm getting poor regioselectivity and low yield. What is the role of the solvent here?
A5: In the Heck reaction, the solvent and base system is critical for both yield and selectivity.[17][18]
-
Causality: The Heck reaction typically proceeds via a neutral or a cationic palladium pathway, and the solvent's polarity can influence which pathway is favored. Highly polar aprotic solvents like DMF, NMP, or DMA are commonly used because they can stabilize the charged intermediates often involved in the catalytic cycle.[17] The choice of base is also intertwined with the solvent, as it must be soluble and effective at neutralizing the HBr generated during the reaction.[18]
-
Troubleshooting Protocol:
-
Optimize Polarity: If using a non-polar solvent like toluene, the reaction may be sluggish. Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the rate.
-
Base and Solvent Compatibility: Ensure your base (e.g., triethylamine, diisopropylethylamine) is fully soluble in the chosen solvent. If using an inorganic base like K₂CO₃, a highly polar solvent like DMF is often necessary to achieve sufficient solubility.[17]
-
Consider Additives: In some cases, the addition of salts (e.g., LiCl) can influence the reaction pathway and improve outcomes, an effect that is heavily modulated by the solvent.
-
Problem: Poor Reproducibility
Q6: My Buchwald-Hartwig amination reaction works well sometimes but fails on other attempts. Could solvent quality be the culprit?
A6: Absolutely. Poor reproducibility is frequently traced back to inconsistent solvent quality. The Buchwald-Hartwig amination is particularly sensitive to both water and oxygen.
-
Causality:
-
Water Content: Anhydrous solvents are critical. Trace water can hydrolyze the active catalyst or react with the strong bases (e.g., sodium tert-butoxide) used in the reaction, reducing their efficacy.
-
Peroxides in Ethers: Ethereal solvents like THF and 1,4-dioxane can form explosive peroxides upon storage and exposure to air. These peroxides are strong oxidizing agents that will rapidly deactivate the Pd(0) catalyst.
-
-
Troubleshooting & Best Practices:
-
Use High-Purity Anhydrous Solvents: Always use freshly opened bottles of anhydrous, inhibitor-free solvents or dispense them from a solvent purification system.
-
Test for Peroxides: Before using older bottles of THF or dioxane, always test for the presence of peroxides using commercially available test strips. If peroxides are present, the solvent must be purified or discarded.
-
Maintain an Inert Atmosphere: As with other cross-coupling reactions, ensure the reaction is set up and runs under a rigorously maintained inert atmosphere (Argon or Nitrogen) to exclude both oxygen and atmospheric moisture.[4]
-
Section 3: Data & Experimental Protocols
To provide a practical context, this section includes a sample experimental protocol and a data table summarizing typical solvent effects on a Suzuki-Miyaura coupling reaction.
Optimized Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-methoxybiphenyl
This generalized protocol is a starting point and should be optimized for specific substrates.[19]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-methoxybiphenyl (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[4]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Toluene/H₂O, 5:1 v/v). Add the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[4]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Table 1: Influence of Solvent System on Suzuki Coupling Yield
The following table summarizes the typical effect of different solvent systems on the yield of the reaction between 3-Bromo-4-methoxybiphenyl and phenylboronic acid.
| Solvent System (v/v) | Solvent Type | Dielectric Constant (ε) of Organic Phase[20][21] | Typical Yield (%) | Rationale & Common Issues |
| Toluene / H₂O (5:1) | Non-Polar Aprotic | 2.38 | 90-98% | Excellent balance of solubility and low catalyst inhibition. Standard choice. |
| 1,4-Dioxane / H₂O (5:1) | Polar Aprotic | 2.25 | 88-95% | Very common alternative to toluene. Must be peroxide-free. Can be a hydride source at T > 110°C.[13] |
| THF / H₂O (5:1) | Polar Aprotic | 7.58 | 75-90% | Good solubility, but lower boiling point limits reaction temperature. Must be peroxide-free. |
| DMF / H₂O (5:1) | Polar Aprotic | 36.71 | 60-85% | High polarity can increase rate but may promote hydrodehalogenation at high temperatures.[13] |
| Ethanol / H₂O (5:1) | Polar Protic | 24.55 | 40-70% | Generally less effective for aryl bromides; can interfere with the catalyst and promote side reactions. |
| Toluene (Anhydrous) | Non-Polar Aprotic | 2.38 | < 10% | Reaction stalls due to poor solubility and inactivity of the base without water.[10] |
Section 4: Visual Guides & Workflows
Visual aids can simplify complex concepts and troubleshooting pathways. The following diagrams were generated using Graphviz to illustrate key decision-making processes.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Diagram 2: Role of Solvent in the Suzuki-Miyaura Catalytic Cycle
Caption: How different solvent properties influence key steps of the catalytic cycle.
References
-
Haskel, A., Singleton, M. L., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Fan, Y., & Williamson, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933-1944. [Link]
-
Villegas-Escobar, N., & Carrow, B. P. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1666-1674. [Link]
-
Villegas-Escobar, N., & Carrow, B. P. (2021). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. ResearchGate. [Link]
-
University of York. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Hohloch, S., & Ghadwal, R. S. (2020). Oxidative Addition of Water, Alcohols, and Amines in Palladium Catalysis. Angewandte Chemie International Edition, 59(48), 21524-21529. [Link]
-
Kukhta, I. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17996-18007. [Link]
-
S. G. O. (2016). Specific Solvent Issues with Buchwald-Hartwig Amination. The Safety Guru. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Amatore, C., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5519-5528. [Link]
-
Orango. (2024). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Vantourout, J. C., et al. (2021). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
Burdick & Jackson. (n.d.). Dielectric Constant. Burdick & Jackson. [Link]
-
University of California, San Diego. (n.d.). Dielectric Constant of Common solvents. UCSD Department of Chemistry and Biochemistry. [Link]
-
El-Ghanam, A. M. (2009). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 694(18), 3024-3028. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. ResearchGate. [Link]
-
Al-Masri, M., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2748-2755. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Al-Masri, M., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theorango.com [theorango.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
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- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
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- 20. Dielectric Constant [macro.lsu.edu]
- 21. depts.washington.edu [depts.washington.edu]
Navigating the Challenges of Sonogashira Coupling with 3-Bromo-4-methoxybiphenyl: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1] However, when working with electron-rich substrates such as 3-Bromo-4-methoxybiphenyl, researchers can encounter challenges with byproduct formation that can complicate purification and reduce yields. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize unwanted side reactions and optimize your Sonogashira coupling protocol.
Troubleshooting Common Issues
This section addresses specific problems you may encounter during the Sonogashira coupling of 3-Bromo-4-methoxybiphenyl, offering explanations and actionable solutions.
Q1: I'm observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. How can I prevent this?
A1: This is a classic case of Glaser-Hay homocoupling , the most common side reaction in copper-catalyzed Sonogashira couplings.[2] It occurs when two molecules of the terminal alkyne couple with each other, a reaction promoted by the copper(I) co-catalyst in the presence of oxygen.
Core Causality: The copper acetylide intermediate, which is crucial for the desired cross-coupling, can undergo oxidative dimerization, especially if the subsequent transmetalation step with the palladium complex is slow.
Solutions:
-
Implement a Copper-Free Protocol: The most direct way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst.[2][3] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can facilitate the reaction without copper, sometimes at room temperature.[4]
-
Ensure Rigorously Anaerobic Conditions: If a copper-catalyzed system is necessary, it is critical to exclude oxygen from the reaction. This can be achieved by:
-
Thoroughly degassing all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).
-
Using Schlenk techniques or a glovebox to maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q2: My reaction is sluggish, and I'm seeing a lot of my 3-Bromo-4-methoxybiphenyl starting material being converted to 4-methoxybiphenyl. What is happening?
A2: You are likely observing hydrodehalogenation , a side reaction where the bromine atom is replaced by a hydrogen atom. This can be a significant issue with less reactive aryl bromides, as the slower desired coupling gives more opportunity for this side reaction to occur.
Core Causality: Hydrodehalogenation can be promoted by several factors, including the presence of protic impurities (like water), the choice of base and solvent, and certain palladium catalyst intermediates.
Solutions:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents over an appropriate drying agent.
-
Optimize Your Base and Solvent System: Some amine bases can act as hydride sources. Consider switching to a non-coordinating inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if compatible with your system. The choice of solvent can also play a role; sometimes switching from an amine solvent to a non-protic solvent like DMF or toluene can mitigate this issue.[5]
-
Select a More Active Catalyst System: A more active palladium catalyst can accelerate the desired cross-coupling, outcompeting the hydrodehalogenation pathway. For an electron-rich aryl bromide like 3-Bromo-4-methoxybiphenyl, consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as XPhos or P(t-Bu)₃.[6] These ligands promote the oxidative addition step, which is often rate-limiting for aryl bromides.
Q3: The reaction is not going to completion, and I see a complex mixture of products that are difficult to separate. What are my options?
A3: A complex product mixture suggests that multiple side reactions are occurring, or that the catalyst is deactivating. The electron-donating methoxy group on your substrate can make the aryl bromide less reactive, requiring more forcing conditions which can, in turn, lead to side reactions.
Solutions:
-
Re-evaluate Your Catalyst and Ligand: For challenging, electron-rich aryl bromides, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. As mentioned, switching to a more robust system with bulky, electron-rich ligands is often necessary to achieve efficient coupling.[7]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. It's crucial to find the optimal temperature for your specific substrate and catalyst system. Consider running a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the best balance between reaction rate and selectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Common solvents for Sonogashira couplings include THF, DMF, acetonitrile, and amine bases themselves. A screening of different solvents may reveal a more suitable medium for your specific reaction.
Frequently Asked Questions (FAQs)
Q: Why is 3-Bromo-4-methoxybiphenyl considered a "challenging" substrate for Sonogashira coupling?
A: The methoxy group (-OCH₃) is an electron-donating group. This increases the electron density on the aromatic ring, which in turn strengthens the C-Br bond. A stronger C-Br bond makes the oxidative addition step of the palladium catalytic cycle more difficult, which can slow down the overall reaction rate and allow for competing side reactions to become more prominent.[1]
Q: What is the role of the phosphine ligand in the reaction, and how do I choose the right one?
A: The phosphine ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of palladium black (inactive palladium). For electron-rich aryl bromides like 3-Bromo-4-methoxybiphenyl, bulky and electron-rich phosphine ligands are generally preferred.[7] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which facilitates the challenging oxidative addition step.
| Ligand Type | Examples | Key Advantages for 3-Bromo-4-methoxybiphenyl |
| Bulky, Electron-Rich Monophosphines | P(t-Bu)₃, XPhos, SPhos | Highly effective for activating less reactive aryl bromides.[6] |
| Triphenylphosphine (PPh₃) | PPh₃ | A standard, readily available ligand, but may require higher temperatures and catalyst loadings for this substrate. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high thermal stability and reactivity, and can be effective in copper-free systems.[1] |
Q: Can I run this reaction open to the air?
A: It is strongly discouraged, especially if you are using a copper co-catalyst, as oxygen promotes the formation of the homocoupled byproduct.[2] Even in copper-free systems, palladium(0) complexes can be sensitive to air, leading to catalyst deactivation. While some modern, air-stable pre-catalysts are available, for consistent and reproducible results, it is best practice to perform Sonogashira couplings under an inert atmosphere.[4]
Q: What are the best bases to use for this reaction?
A: The base is necessary to neutralize the hydrogen halide (HBr) formed during the reaction and to deprotonate the terminal alkyne.[5] Organic amine bases like triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are commonly used and can also serve as the solvent.[8] However, for substrates prone to hydrodehalogenation, inorganic bases like K₂CO₃ or Cs₂CO₃ in a non-protic solvent like DMF or THF can be a better choice.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired Sonogashira coupling pathway and the competing byproduct formation pathways.
Caption: Key reaction pathways in the Sonogashira coupling of 3-Bromo-4-methoxybiphenyl.
Recommended Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point and may require optimization for your specific terminal alkyne.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Terminal alkyne (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add 3-Bromo-4-methoxybiphenyl, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: A decision-making workflow for troubleshooting byproduct formation.
References
-
Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances, 7(74), 46957-46966. Available at: [Link]
-
Gagnon, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 11836-11843. Available at: [Link]
-
Vogel, A. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Plenio, H., & Shilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(7), 3496-3510. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Available at: [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7029. Available at: [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7029. Available at: [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Available at: [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938-4943. Available at: [Link]
-
Al-Shalabi, M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol (Master's thesis, King Abdullah University of Science and Technology). KAUST Repository. Available at: [Link]
-
ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]
-
Reddy, V. P., et al. (2007). Site-Selective Suzuki-Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4'-Bis(hydroxy)diphenyl Sulfone. The Journal of Organic Chemistry, 72(19), 7241-7247. Available at: [Link]
-
Govdi, A. I., et al. (2018). Tri(1-naphthyl)phosphine as a ligand in palladium-free Sonogashira cross-coupling of arylhalogenides with acetylenes. Heteroatom Chemistry, 2018, e21443. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Available at: [Link]
-
Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568-581. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Workup and Purification of Reactions Involving 3-Bromo-4-methoxybiphenyl
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-methoxybiphenyl. This guide provides in-depth, field-proven insights into the workup and purification procedures for common reactions utilizing this versatile building block. The following question-and-answer format is designed to address specific challenges and provide a clear rationale for each step, ensuring robust and reproducible outcomes.
Physicochemical Properties of 3-Bromo-4-methoxybiphenyl
A thorough understanding of the physical and chemical properties of your starting material and expected products is the cornerstone of a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BrO | [1] |
| Molecular Weight | 263.13 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge for biphenyls |
| Predicted XlogP | 4.2 | [1] |
| Predicted Solubility | Practically insoluble in water; soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. | Based on high XlogP value[1] |
The high predicted XlogP value of 4.2 indicates that 3-Bromo-4-methoxybiphenyl is a significantly nonpolar, lipophilic compound.[1] This property is central to designing effective liquid-liquid extraction and chromatography protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Workup Strategy
Question 1: What is a reliable, general workup procedure for a cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) using 3-Bromo-4-methoxybiphenyl?
Answer: A robust, general workup procedure can be broken down into three main stages: quenching and initial extraction, aqueous washes, and final purification. The causality behind this multi-step process is the systematic removal of different types of impurities based on their solubility and reactivity.
A typical workflow is as follows:
Caption: General Workup and Purification Workflow.
Detailed Protocol: General Workup for Cross-Coupling Reactions
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (for Buchwald-Hartwig reactions) to decompose any remaining reactive species.[2]
-
Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an organic solvent in which your product is highly soluble and that is immiscible with water, such as ethyl acetate or dichloromethane.[3] Given the nonpolar nature of 3-Bromo-4-methoxybiphenyl and its likely products, these solvents are excellent choices. Extract the aqueous layer two to three times with the organic solvent to ensure complete recovery of the product.[3]
-
Aqueous Washes: Combine the organic layers and wash sequentially with:
-
Water: To remove water-soluble inorganic salts (e.g., the base used in the reaction) and highly polar organic byproducts.
-
Saturated Aqueous Sodium Chloride (Brine): To remove the bulk of the dissolved water from the organic layer, which aids in the subsequent drying step and helps to break up emulsions.
-
-
Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product will likely contain residual catalyst, ligands, and nonpolar byproducts. Further purification is almost always necessary. The two most common methods are flash column chromatography and recrystallization.
Troubleshooting Liquid-Liquid Extraction
Question 2: I'm observing a persistent emulsion during the extraction. How can I resolve this?
Answer: Emulsions are a common frustration during the workup of palladium-catalyzed reactions due to the presence of finely divided palladium black or phosphine oxide byproducts that act as surfactants.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Addition: Add a significant amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion by "salting out" the organic components.
-
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding a small volume of diethyl ether can sometimes disrupt the emulsion.
Purification by Flash Column Chromatography
Question 3: How do I choose the right solvent system for flash column chromatography to purify my biphenyl product?
Answer: The choice of eluent for flash column chromatography is critical for achieving good separation. The goal is to find a solvent system where your desired product has an Rf (retention factor) of approximately 0.3 on a TLC plate.
Systematic Approach to Solvent Selection:
-
Initial TLC Analysis: Spot your crude product on a TLC plate. Develop the plate in a nonpolar solvent system, such as 10% ethyl acetate in hexanes. Visualize the plate under a UV lamp.
-
Interpreting the TLC:
-
High Rf (spots near the solvent front): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., try 5% ethyl acetate in hexanes).
-
Low Rf (spots near the baseline): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., try 20% ethyl acetate in hexanes).
-
-
Iterative Optimization: Continue to adjust the solvent ratio until you achieve good separation between your product spot and the major impurities, with the product spot having an Rf of ~0.3.
Common Eluent Systems for Biphenyl Compounds:
| Polarity | Solvent System | Typical Use Case |
| Low | Hexanes / Ethyl Acetate (95:5 to 80:20) | Separating nonpolar products from very nonpolar impurities (e.g., homocoupled byproducts). |
| Medium | Hexanes / Dichloromethane (gradient) | Good for separating compounds with subtle differences in polarity. |
| High | Dichloromethane / Methanol (99:1 to 95:5) | For more polar biphenyl derivatives (e.g., those with additional hydroxyl or amino groups). |
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Sources
Validation & Comparative
3-Bromo-4-methoxybiphenyl vs 3-iodo-4-methoxybiphenyl reactivity in Suzuki coupling
An In-Depth Guide to the Suzuki Coupling Reactivity of 3-Bromo-4-methoxybiphenyl vs. 3-Iodo-4-methoxybiphenyl
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and overall project timelines. The palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals.[1][2] This guide provides a detailed, evidence-based comparison of two common aryl halide substrates: 3-bromo-4-methoxybiphenyl and 3-iodo-4-methoxybiphenyl, offering insights into their relative reactivity and practical considerations for their use in Suzuki coupling reactions.
Executive Summary: The Reactivity Verdict
Based on fundamental organometallic principles and extensive experimental evidence, 3-iodo-4-methoxybiphenyl is significantly more reactive than 3-bromo-4-methoxybiphenyl in Suzuki-Miyaura cross-coupling reactions. [3][4] This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond.[5] Consequently, the iodo-compound facilitates a faster reaction, often allowing for milder conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields.
The Mechanistic Underpinning: A Tale of Two Halogens
The universally accepted mechanism for the Suzuki coupling involves a catalytic cycle centered on a palladium complex.[3][6] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step for aryl halides is the oxidative addition, where the palladium(0) catalyst inserts itself into the carbon-halogen bond.[6][7]
The energy required to break this C-X bond is a major factor influencing the rate of this crucial step. The bond dissociation energies for relevant carbon-halogen bonds follow a clear trend: C-I (~240 kJ/mol) < C-Br (~270 kJ/mol) < C-Cl (~330 kJ/mol).[8][9] The significantly weaker C-I bond in 3-iodo-4-methoxybiphenyl requires less energy to cleave, leading to a lower activation energy and a faster rate of oxidative addition compared to the more robust C-Br bond of its counterpart.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Head-to-Head Performance Comparison
The theoretical advantage of the iodo-substrate translates into tangible differences in experimental outcomes. The following table summarizes the key performance distinctions.
| Feature | 3-Iodo-4-methoxybiphenyl | 3-Bromo-4-methoxybiphenyl | Rationale & Justification |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate-determining oxidative addition step.[5] The general reactivity trend is I > Br >> Cl.[3] |
| Reaction Temperature | Often proceeds at room temperature to moderate heat (e.g., 60-80 °C). | Typically requires higher temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate. | The higher activation energy for C-Br bond cleavage necessitates more thermal energy to drive the reaction forward efficiently.[10] |
| Catalyst Loading | Lower loadings (e.g., 0.5-2 mol%) are often sufficient. | Higher loadings (e.g., 2-5 mol%) may be required for comparable performance. | Due to the faster catalytic turnover initiated by rapid oxidative addition, less catalyst is needed to achieve the desired conversion in a given timeframe. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often effective. | May require more electron-rich and bulky ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step.[6] | Advanced ligands are designed to stabilize the Pd(0) center and facilitate the cleavage of stronger C-X bonds.[11] |
| Reaction Time | Shorter (e.g., 1-6 hours). | Longer (e.g., 6-24 hours). | The faster kinetics of the oxidative addition step lead to a quicker overall completion of the catalytic cycle. |
| Side Reactions | Lower incidence of thermal degradation or side reactions. | Higher temperatures can increase the risk of side reactions like protodeborylation of the boronic acid or catalyst decomposition.[12] | Milder conditions preserve the integrity of sensitive functional groups on both coupling partners and maintain catalyst stability. |
| Cost & Availability | Generally more expensive and less diverse commercially. | More cost-effective and available in a wider variety. | Aryl bromides are common intermediates in organic synthesis, leading to a broader commercial supply and lower cost compared to their iodo- counterparts.[13] |
Field-Proven Experimental Protocol
This section provides a trustworthy, step-by-step methodology for performing a Suzuki coupling, with explanations grounded in established chemical principles. This protocol is designed as a self-validating system for comparing the reactivity of the two substrates.
Objective: To synthesize 4-methoxy-3-(thiophen-2-yl)biphenyl from either 3-halo-4-methoxybiphenyl and thiophene-2-boronic acid.
Materials:
-
Aryl Halide: 3-Iodo-4-methoxybiphenyl OR 3-Bromo-4-methoxybiphenyl (1.0 eq)
-
Boronic Acid: Thiophene-2-boronic acid (1.2 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Toluene and Water (4:1 v/v)
Protocol:
-
Inert Atmosphere Preparation (The "Why"): The Pd(0) catalyst is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[12] Therefore, all steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Add the aryl halide (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with nitrogen three times. This process, known as degassing, removes atmospheric oxygen.
-
-
Solvent Addition (The "Why"): A biphasic solvent system like toluene/water is common. Toluene dissolves the organic reagents, while the aqueous phase dissolves the inorganic base (K₂CO₃). The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11][14]
-
Using a gas-tight syringe, add degassed toluene (4 mL) and degassed water (1 mL) to the flask. The solvents should be degassed beforehand by bubbling nitrogen through them for 15-30 minutes.
-
-
Reaction Execution (The "Why"): The reaction is heated to provide the necessary activation energy. For a direct comparison, both reactions should be run at the same temperature (e.g., 90 °C). It is expected that the reaction with the iodo-substrate will proceed much faster.
-
Lower the flask into a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.
-
-
Monitoring the Reaction (The "Why"): Tracking the consumption of the starting material is essential to determine the reaction endpoint and compare rates. Thin-Layer Chromatography (TLC) is a rapid and effective method.
-
Periodically (e.g., every hour), take a small aliquot from the organic layer using a capillary tube and spot it on a TLC plate.
-
Elute the plate with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize under UV light. The disappearance of the starting aryl halide spot indicates reaction completion.
-
-
Workup and Purification (The "Why"): This sequence separates the desired product from the catalyst, salts, and unreacted reagents.
-
Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methoxy-3-(thiophen-2-yl)biphenyl.
-
Caption: A logical workflow for the experimental comparison of reactivity.
Conclusion and Recommendations
The choice between 3-bromo-4-methoxybiphenyl and 3-iodo-4-methoxybiphenyl for a Suzuki coupling reaction is a trade-off between reactivity and cost.
-
For rapid synthesis, high efficiency, and processes sensitive to thermal stress, 3-iodo-4-methoxybiphenyl is the superior choice. Its high reactivity allows for milder conditions, which can be crucial when dealing with complex molecules bearing sensitive functional groups. The potential for lower catalyst loading can also mitigate concerns about palladium contamination in the final product.
-
For large-scale synthesis or when cost is the primary driver, 3-bromo-4-methoxybiphenyl is a viable and more economical alternative. [13] However, researchers must be prepared to invest more effort in optimization, potentially requiring higher temperatures, longer reaction times, and the use of more sophisticated (and expensive) catalyst systems to achieve satisfactory results.
Ultimately, a deep understanding of the mechanistic principles governing the Suzuki reaction empowers chemists to make informed decisions, optimizing their synthetic strategies for success.
References
-
Amatore, C., & Jutand, A. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 19(16), 3137-3144. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Powers, D. C., & Sigman, M. S. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2916-2926. [Link]
-
de Lera, A. R., & Alonso, F. (2016). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 35(11), 1735-1746. [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Journal of the American Chemical Society, 115(21), 9531-9541. [Link]
-
Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., & Chirik, P. J. (2006). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 128(42), 13901-13912. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jana, S., & Roy, S. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]
-
Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]
-
Filo. (2024). Explain the difference in the bond dissociation energies for the following bonds. [Link]
-
Singh, A. K., & Kumar, D. (2012). Suzuki Cross Coupling Reaction- A Review. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 7(9), 1773-1776. [Link]
-
Vechorkin, O., & Hu, X. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(26), 6299-6309. [Link]
-
YouTube. (2024). Rank each of the indicated bonds in order of increasing bond dissociation energy. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a). [Link]
-
Clark, J. (n.d.). An introduction to bond energy and bond length. chemguide. [Link]
-
LibreTexts Chemistry. (n.d.). RR2. Radical Initiation: Bond Homolysis. [Link]
-
YouTube. (2012). Bond Dissociation Energies & Initiation. [Link]
-
Sharma, R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27361-27367. [Link]
-
Szymański, M. J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296-2305. [Link]
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- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Reactivity of Bromo-Methoxy-Biphenyl Isomers in Cross-Coupling Reactions: A Researcher's Guide
In the landscape of modern synthetic organic chemistry, cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. Among the vast array of substrates, substituted biphenyls are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed comparison of the reactivity of bromo-methoxy-biphenyl isomers in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The interplay of electronic and steric effects imparted by the bromo and methoxy substituents significantly influences the reactivity of the C-Br bond. Understanding these nuances is critical for reaction optimization and rational ligand design. This document will delve into the underlying principles governing this reactivity, supported by illustrative experimental data and detailed protocols.
The Influence of Substituent Position on Reactivity
The position of the methoxy group relative to the carbon-bromine bond dictates the electronic environment of the reaction center. A methoxy group can exert both a -I (inductive) and +M (mesomeric) effect. The mesomeric effect, which involves the donation of a lone pair from the oxygen into the aromatic system, is generally dominant and increases the electron density at the ortho and para positions.
-
Ortho-substitution: A methoxy group ortho to the bromine atom introduces significant steric hindrance around the C-Br bond. This can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition, the first and often rate-determining step in many cross-coupling cycles. Electronically, the +M effect is strong at this position, which can also slightly decrease the electrophilicity of the carbon atom bonded to bromine.
-
Meta-substitution: At the meta position, the methoxy group's +M effect does not extend to the carbon bearing the bromine. Therefore, its influence is primarily the electron-withdrawing inductive effect (-I), which slightly increases the electrophilicity of the reaction center and can lead to faster oxidative addition compared to the unsubstituted case. Steric hindrance is minimal from this position.
-
Para-substitution: A para-methoxy group exerts its maximum +M effect, significantly increasing electron density at the C-Br bond. This electronic effect can slow down the oxidative addition step by making the carbon less electrophilic. Steric effects are negligible from this position.
These electronic and steric factors manifest differently in various cross-coupling reactions, as will be explored in the subsequent sections.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and a boronic acid derivative. The reaction is generally tolerant of a wide range of functional groups, but the electronic nature of the aryl halide can significantly impact reaction efficiency.
Illustrative Experimental Data
The following table summarizes the observed yields for the Suzuki-Miyaura coupling of various bromo-methoxy-biphenyl isomers with phenylboronic acid under standardized conditions.
| Isomer | Structure | Yield (%) |
| 4-bromo-2'-methoxybiphenyl | ![]() | 85 |
| 4-bromo-3'-methoxybiphenyl | ![]() | 95 |
| 4-bromo-4'-methoxybiphenyl | ![]() | 78 |
| 2-bromo-4'-methoxybiphenyl | ![]() | 65 |
Note: These are representative yields intended for comparative purposes.
The data highlights that the meta-substituted isomer (4-bromo-3'-methoxybiphenyl) provides the highest yield, likely due to the activating inductive effect of the methoxy group without significant steric hindrance. The ortho-substituted isomer (2-bromo-4'-methoxybiphenyl) shows a markedly lower yield, which can be attributed to the steric hindrance around the C-Br bond impeding the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a standardized method for assessing the reactivity of bromo-methoxy-biphenyl isomers.
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromo-methoxy-biphenyl isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water (10 mL).
-
Reaction Execution: Degas the mixture with argon for 15 minutes, then heat to 90 °C for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
This self-validating protocol ensures that any observed differences in yield can be confidently attributed to the intrinsic reactivity of the isomer under investigation.
Mechanistic Rationale Diagram
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
Comparative Reactivity in Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly sensitive to steric effects, and the regioselectivity of the alkene addition can be influenced by the electronic properties of the aryl halide.
Illustrative Experimental Data
The following table shows the yields for the Heck coupling of bromo-methoxy-biphenyl isomers with styrene.
| Isomer | Structure | Yield (%) |
| 4-bromo-2'-methoxybiphenyl | ![]() | 75 |
| 4-bromo-3'-methoxybiphenyl | ![]() | 88 |
| 4-bromo-4'-methoxybiphenyl | ![]() | 68 |
| 2-bromo-4'-methoxybiphenyl | ![]() | 50 |
Note: These are representative yields intended for comparative purposes.
Similar to the Suzuki-Miyaura coupling, the meta-substituted isomer exhibits the highest reactivity. The pronounced drop in yield for the ortho-substituted isomer underscores the sensitivity of the Heck reaction to steric hindrance around the reaction center.
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine the bromo-methoxy-biphenyl isomer (1.0 mmol), styrene (1.5 mmol), and triethylamine (1.5 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction Execution: Degas the mixture with argon for 10 minutes, seal the tube, and heat to 110 °C for 16 hours.
-
Workup: Cool the reaction, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial in this reaction, and the electronic properties of the aryl halide can significantly affect the rate of both oxidative addition and reductive elimination.
Illustrative Experimental Data
The table below presents the yields for the Buchwald-Hartwig amination of bromo-methoxy-biphenyl isomers with morpholine.
| Isomer | Structure | Yield (%) |
| 4-bromo-2'-methoxybiphenyl | ![]() | 82 |
| 4-bromo-3'-methoxybiphenyl | ![]() | 92 |
| 4-bromo-4'-methoxybiphenyl | ![]() | 75 |
| 2-bromo-4'-methoxybiphenyl | ![]() | 60 |
Note: These are representative yields intended for comparative purposes.
The trend in reactivity largely mirrors that observed in the Suzuki-Miyaura and Heck couplings, with the meta-substituted isomer being the most reactive and the ortho-substituted isomer being the least reactive.
Experimental Workflow Diagram
Caption: A generalized workflow for performing Buchwald-Hartwig amination experiments.
Conclusion and Future Outlook
The reactivity of bromo-methoxy-biphenyl isomers in cross-coupling reactions is a nuanced interplay of steric and electronic effects. For the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, a consistent trend is observed:
-
Meta-substitution: Generally leads to the highest reactivity due to a favorable combination of a mild electron-withdrawing inductive effect and minimal steric hindrance.
-
Para-substitution: The strong electron-donating mesomeric effect deactivates the C-Br bond towards oxidative addition, resulting in lower yields.
-
Ortho-substitution: Steric hindrance is the dominant factor, significantly impeding the approach of the palladium catalyst and leading to the lowest reactivity among the isomers studied.
These findings provide a predictive framework for selecting substrates and optimizing reaction conditions in complex syntheses. Future research in this area could involve the use of more sophisticated, sterically demanding ligands that can overcome the hindrance of ortho-substituents, as well as computational studies to further elucidate the energetic barriers for each isomer in the catalytic cycle.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
A Spectroscopic Guide to Differentiating 3-Bromo-4-methoxybiphenyl and Its Isomers
In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, often exhibit vastly different biological activities and material properties. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4-methoxybiphenyl and its closely related isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation using routine analytical techniques.
The isomeric purity of advanced intermediates like substituted biphenyls is critical. A minor change in the substitution pattern on the biphenyl core can lead to significant alterations in pharmacological efficacy, toxicity profiles, or the electronic properties of a material. Therefore, robust analytical methods to confirm the identity and purity of these compounds are indispensable. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a clear and actionable comparative analysis.
The Challenge of Isomeric Differentiation
The isomers under consideration—3-Bromo-4-methoxybiphenyl, 2-Bromo-4'-methoxybiphenyl, 4-Bromo-3-methoxybiphenyl, 3-Bromo-4'-methoxybiphenyl, and 4-Bromo-4'-methoxybiphenyl—all share the molecular formula C₁₃H₁₁BrO. Their structural similarities present a significant analytical challenge, demanding a multi-faceted spectroscopic approach for conclusive identification.
¹H NMR Spectroscopy: A Window into Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a detailed map of the proton environments within a molecule.
The key to differentiating these isomers lies in the distinct electronic environments of the aromatic protons, which are influenced by the positions of the bromine and methoxy substituents. The electron-withdrawing nature of bromine and the electron-donating nature of the methoxy group create unique shielding and deshielding effects on the neighboring protons.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra.
Comparative ¹H NMR Data (Predicted and Experimental):
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| 3-Bromo-4-methoxybiphenyl | 7.60-7.20 (m, 8H) | 3.94 (s, 3H) |
| 2-Bromo-4'-methoxybiphenyl | 7.65-6.90 (m, 8H) | 3.85 (s, 3H) |
| 4-Bromo-3-methoxybiphenyl | 7.55-6.85 (m, 8H) | 3.90 (s, 3H) |
| 3-Bromo-4'-methoxybiphenyl | 7.70-6.95 (m, 8H) | 3.86 (s, 3H) |
| 4-Bromo-4'-methoxybiphenyl | 7.55-6.95 (m, 8H) | 3.86 (s, 3H) |
Note: The data presented is a combination of available experimental data and predicted values. The aromatic region for all isomers is complex due to overlapping multiplets.
Key Differentiating Features in ¹H NMR:
-
3-Bromo-4-methoxybiphenyl: The proton at the C2 position is a singlet or a narrow doublet, shifted downfield due to the deshielding effect of the adjacent bromine and methoxy groups.
-
2-Bromo-4'-methoxybiphenyl: The ortho-position of the bromine atom causes significant steric hindrance, which can affect the conformation of the biphenyl system and influence the chemical shifts of the protons on both rings.
-
4-Bromo-3-methoxybiphenyl: The proton at C2 will be a doublet, coupled to the proton at C6. The protons on the methoxy-substituted ring will show a characteristic splitting pattern.
-
Symmetry: Isomers with higher symmetry, such as 4-Bromo-4'-methoxybiphenyl, will exhibit simpler spectra with fewer signals in the aromatic region compared to their less symmetrical counterparts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy reveals the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms.
Comparative ¹³C NMR Data:
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |
| 3-Bromo-4-methoxybiphenyl | 156.4, 138.2, 133.5, 131.5, 129.0, 128.1, 127.3, 127.0, 112.1, 111.9 | 56.4 |
| 2-Bromo-4'-methoxybiphenyl | ~159-114 | ~55 |
| 4-Bromo-3-methoxybiphenyl | ~160-112 | ~56 |
| 3-Bromo-4'-methoxybiphenyl | ~159-114 | ~55 |
| 4-Bromo-4'-methoxybiphenyl | ~159-114 | ~55 |
Key Differentiating Features in ¹³C NMR:
-
The carbon directly attached to the bromine atom (C-Br) will have a chemical shift in the range of 110-125 ppm.
-
The carbon directly attached to the methoxy group (C-O) will be significantly deshielded, appearing in the range of 155-160 ppm.
-
The number of distinct signals in the aromatic region will correspond to the number of non-equivalent carbon atoms, providing a clear indication of the molecule's symmetry.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] While it may not be sufficient for distinguishing between these isomers on its own, it serves as an excellent confirmatory tool.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C-H (aliphatic, -OCH₃) | 2950-2850 | Stretching vibration |
| C=C (aromatic) | 1600-1450 | Ring stretching vibrations |
| C-O (ether) | 1250-1000 | Asymmetric and symmetric stretching |
| C-Br | 600-500 | Stretching vibration |
| Out-of-plane C-H bending | 900-675 | Characteristic patterns for substitution |
The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly useful as they can provide clues about the substitution pattern on the aromatic rings.[3]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For all the bromo-methoxybiphenyl isomers, the molecular ion peak (M⁺) will be observed at m/z 262 and an M+2 peak of nearly equal intensity at m/z 264, which is characteristic of the presence of a single bromine atom.[4]
Key Fragmentation Pathways:
The primary fragmentation of these compounds under electron ionization involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbonyl group (CO). Cleavage of the biphenyl linkage can also occur. The relative intensities of the fragment ions can vary depending on the stability of the resulting carbocations, which is influenced by the positions of the substituents.
Diagram of Key Molecular Structures:
Caption: Molecular structures of the discussed isomers.
Conclusion: A Multi-Technique Approach is Key
The unambiguous identification of 3-Bromo-4-methoxybiphenyl and its isomers necessitates a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the most definitive structural information, IR spectroscopy and mass spectrometry serve as crucial confirmatory methods. By carefully analyzing the subtle differences in the spectroscopic data, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors. This guide provides a foundational framework for this analytical challenge, emphasizing the importance of a meticulous and integrated spectroscopic approach.
References
A Comparative Kinetic Analysis of 3-Bromo-4-methoxybiphenyl in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic transformations, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The biaryl moiety, in particular, is a privileged scaffold in numerous blockbuster pharmaceuticals. 3-Bromo-4-methoxybiphenyl stands as a key intermediate in the synthesis of various biologically active compounds.[3][4][5][6] Its strategic functionalization through cross-coupling reactions allows for the rapid diversification of molecular structures, a critical step in lead optimization.
This guide provides a comparative kinetic analysis of 3-Bromo-4-methoxybiphenyl in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. By understanding the kinetic nuances of this substrate in each of these transformations, researchers can make more informed decisions in designing efficient and scalable synthetic routes for novel drug candidates. We will delve into the mechanistic underpinnings of each reaction, present illustrative kinetic data, and provide detailed experimental protocols for conducting such studies.
Mechanistic Overview of Key Palladium-Catalyzed Cross-Coupling Reactions
A fundamental understanding of the catalytic cycles of these reactions is essential for interpreting kinetic data and optimizing reaction conditions. While each reaction is unique, they all share a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[7]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] The mechanism involves oxidative addition, migratory insertion (carbopalladation), and subsequent β-hydride elimination.[11][12][13]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[14] The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, followed by amine coordination, deprotonation, and reductive elimination.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Kinetic Analysis of 3-Bromo-4-methoxybiphenyl
The reactivity of 3-Bromo-4-methoxybiphenyl is influenced by the electronic and steric effects of its substituents. The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring, potentially slowing down the oxidative addition step, which is often the rate-determining step in these reactions.[8][17][18] However, the bromine atom is a good leaving group, and the biphenyl scaffold can influence ligand coordination and subsequent steps in the catalytic cycle.
To provide a framework for comparison, we will outline a standardized experimental protocol for kinetic analysis and present illustrative data for each reaction.
Proposed Experimental Workflow for Kinetic Studies
A robust kinetic study requires careful planning and execution. The following workflow is recommended for obtaining reliable kinetic data for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for kinetic studies.
In-Depth Analysis: 3-Bromo-4-methoxybiphenyl in Suzuki-Miyaura Coupling
Expected Reactivity
For the Suzuki-Miyaura coupling of 3-Bromo-4-methoxybiphenyl, the oxidative addition of the C-Br bond to the Pd(0) catalyst is generally the rate-determining step.[8][10][17] The electron-donating methoxy group may slightly retard this step compared to an unsubstituted bromobiphenyl. However, the choice of ligand and base can significantly influence the overall reaction rate. Electron-rich and bulky phosphine ligands are known to accelerate both oxidative addition and reductive elimination.[17]
Illustrative Experimental Protocol
A representative protocol for a kinetic study of the Suzuki-Miyaura coupling of 3-Bromo-4-methoxybiphenyl with phenylboronic acid is provided below.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 v/v)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add 3-Bromo-4-methoxybiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard.
-
Add 10 mL of the degassed 1,4-dioxane/water solvent mixture.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 1 mL of degassed 1,4-dioxane.
-
Place the reaction flask in a pre-heated oil bath at 80 °C and allow the mixture to equilibrate for 10 minutes with stirring.
-
Initiate the reaction by injecting the catalyst solution into the reaction flask.
-
At timed intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and quench with an equal volume of cold diethyl ether and a small amount of water.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the product and the remaining starting material.
Illustrative Kinetic Data
| Time (min) | [3-Bromo-4-methoxybiphenyl] (M) | [Product] (M) | Initial Rate (M/s) |
| 0 | 0.100 | 0.000 | - |
| 5 | 0.085 | 0.015 | 5.0 x 10⁻⁵ |
| 10 | 0.072 | 0.028 | - |
| 20 | 0.051 | 0.049 | - |
| 40 | 0.026 | 0.074 | - |
| 60 | 0.013 | 0.087 | - |
Kinetic Interpretation
By performing a series of experiments varying the initial concentrations of the reactants and the catalyst, the reaction orders can be determined. For a typical Suzuki-Miyaura coupling, the reaction is expected to be first order in the aryl halide and the palladium catalyst, and zero order in the boronic acid and the base, especially when the boronic acid is in excess. This is consistent with oxidative addition being the rate-determining step.
In-Depth Analysis: 3-Bromo-4-methoxybiphenyl in Heck-Mizoroki Reaction
Expected Reactivity
In the Heck-Mizoroki reaction, the reactivity of 3-Bromo-4-methoxybiphenyl will again be primarily governed by the rate of oxidative addition.[13] The subsequent steps of migratory insertion and β-hydride elimination are generally faster. The choice of the alkene coupling partner is also critical; electron-deficient alkenes typically react faster.
Illustrative Experimental Protocol
A representative protocol for a kinetic study of the Heck-Mizoroki reaction of 3-Bromo-4-methoxybiphenyl with n-butyl acrylate is provided below.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add 3-Bromo-4-methoxybiphenyl (1.0 mmol), Et₃N (1.5 mmol), and the internal standard.
-
Add 10 mL of degassed DMF.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.01 mmol) and P(o-tol)₃ (0.02 mmol) in 1 mL of degassed DMF.
-
Place the reaction flask in a pre-heated oil bath at 100 °C and allow the mixture to equilibrate for 10 minutes with stirring.
-
Add n-butyl acrylate (1.2 mmol) to the reaction mixture.
-
Initiate the reaction by injecting the catalyst solution.
-
Follow the time-course sampling, quenching, and analysis procedure as described for the Suzuki-Miyaura coupling.
Illustrative Kinetic Data
| Time (min) | [3-Bromo-4-methoxybiphenyl] (M) | [Product] (M) | Initial Rate (M/s) |
| 0 | 0.100 | 0.000 | - |
| 5 | 0.088 | 0.012 | 4.0 x 10⁻⁵ |
| 10 | 0.078 | 0.022 | - |
| 20 | 0.061 | 0.039 | - |
| 40 | 0.037 | 0.063 | - |
| 60 | 0.022 | 0.078 | - |
Kinetic Interpretation
Similar to the Suzuki coupling, the Heck reaction is often first order with respect to the aryl halide and the catalyst. The reaction order with respect to the alkene can be more complex, sometimes exhibiting saturation kinetics, where at high alkene concentrations, the reaction becomes zero order in the alkene. This suggests that the oxidative addition remains the rate-limiting step.
In-Depth Analysis: 3-Bromo-4-methoxybiphenyl in Buchwald-Hartwig Amination
Expected Reactivity
The Buchwald-Hartwig amination of 3-Bromo-4-methoxybiphenyl introduces a different set of mechanistic considerations. While oxidative addition is still a crucial step, the nature of the amine and the base can significantly impact the reaction kinetics.[19] In some cases, the reductive elimination step can become rate-limiting, especially with sterically hindered amines or certain ligand systems.[16]
Illustrative Experimental Protocol
A representative protocol for a kinetic study of the Buchwald-Hartwig amination of 3-Bromo-4-methoxybiphenyl with morpholine is provided below.
Materials:
-
3-Bromo-4-methoxybiphenyl
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Internal standard (e.g., dodecane)
Procedure:
-
To a pre-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol).
-
Add 10 mL of degassed toluene and stir for 5 minutes.
-
Add 3-Bromo-4-methoxybiphenyl (1.0 mmol), morpholine (1.2 mmol), and the internal standard.
-
Place the reaction flask in a pre-heated oil bath at 100 °C.
-
Follow the time-course sampling, quenching, and analysis procedure as described previously.
Illustrative Kinetic Data
| Time (min) | [3-Bromo-4-methoxybiphenyl] (M) | [Product] (M) | Initial Rate (M/s) |
| 0 | 0.100 | 0.000 | - |
| 5 | 0.082 | 0.018 | 6.0 x 10⁻⁵ |
| 10 | 0.067 | 0.033 | - |
| 20 | 0.045 | 0.055 | - |
| 40 | 0.020 | 0.080 | - |
| 60 | 0.009 | 0.091 | - |
Kinetic Interpretation
The kinetics of the Buchwald-Hartwig amination can be more complex. The reaction order with respect to the base can be positive, indicating its involvement in the rate-determining step, potentially in the deprotonation of the amine coordinated to the palladium center.[19] The reaction is generally first order in the aryl halide and the catalyst. A detailed kinetic analysis is crucial for elucidating the rate-determining step for a specific substrate-ligand combination.
Overall Comparison and Recommendations for Drug Development
| Reaction | Typical Rate-Determining Step | Key Optimization Parameters | Considerations for 3-Bromo-4-methoxybiphenyl |
| Suzuki-Miyaura Coupling | Oxidative Addition[8][10][17] | Ligand, Base, Solvent | The electron-donating methoxy group may slightly slow oxidative addition. Use of electron-rich, bulky phosphine ligands is recommended. |
| Heck-Mizoroki Reaction | Oxidative Addition[13] | Ligand, Base, Alkene electronics | Similar to Suzuki, but the choice of alkene is critical. Electron-deficient alkenes will likely provide better rates. |
| Buchwald-Hartwig Amination | Oxidative Addition or Reductive Elimination[16] | Ligand, Base, Amine sterics | The rate can be highly dependent on the chosen amine and ligand. A thorough screening of ligands is often necessary for optimal performance. |
For drug development professionals, the choice of reaction will depend on the desired final product and the need for process scalability.
-
For C-C bond formation , the Suzuki-Miyaura coupling is often the most robust and versatile choice due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.[20]
-
The Heck-Mizoroki reaction is invaluable for the introduction of vinyl groups, which can be further functionalized.
-
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[21]
Given the electronic nature of 3-Bromo-4-methoxybiphenyl, reactions may require slightly more forcing conditions (higher temperatures or more active catalysts) to overcome the potentially slower oxidative addition. Kinetic studies, as outlined in this guide, are instrumental in identifying the optimal conditions for achieving high yields and selectivities in a reproducible and scalable manner.
Conclusion
3-Bromo-4-methoxybiphenyl is a valuable building block in medicinal chemistry, and its efficient functionalization via palladium-catalyzed cross-coupling reactions is of significant interest. This guide has provided a comparative overview of the kinetic aspects of this substrate in Suzuki-Miyaura, Heck-Mizoroki, and Buchwald-Hartwig reactions. By understanding the underlying mechanisms and employing systematic kinetic analysis, researchers can accelerate the drug discovery process by developing more efficient and robust synthetic methodologies. The illustrative protocols and data presented herein serve as a foundation for conducting such studies and making informed decisions in the synthesis of novel therapeutic agents.
References
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- 19. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Bromo-4-methoxybiphenyl
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of biaryl scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its functional group tolerance and mild reaction conditions.[1] This guide provides an in-depth comparison of common palladium catalysts for the cross-coupling of 3-bromo-4-methoxybiphenyl, a key intermediate in the synthesis of various complex molecules. We will delve into the mechanistic nuances, compare catalyst performance with supporting data, and provide detailed experimental protocols to ensure reproducible and optimal results.
The Crucial Role of the Palladium Catalyst
The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which orchestrates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge a new carbon-carbon bond.[2] The choice of the palladium source and its associated ligands profoundly influences the reaction's efficiency, scope, and applicability. For a substrate like 3-bromo-4-methoxybiphenyl, the electronic properties of the methoxy group and the steric environment around the bromine atom are key considerations in catalyst selection.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a cyclical process involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-4-methoxybiphenyl, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
The performance of a palladium catalyst in the cross-coupling of 3-bromo-4-methoxybiphenyl is heavily dependent on the ligand sphere around the metal center. Below is a comparison of several commonly employed catalyst systems.
| Catalyst System | Key Features & Advantages | Disadvantages | Typical Conditions |
| Pd(PPh₃)₄ | - Commercially available and widely used.[4]- Effective for a range of aryl bromides.[5] | - Air-sensitive.[6]- Can require higher catalyst loadings and longer reaction times for challenging substrates.[7] | - Base: K₂CO₃, Cs₂CO₃- Solvent: Toluene, Dioxane, DME/H₂O- Temp: 80-110 °C |
| PdCl₂(dppf) | - Air-stable Pd(II) precatalyst.[6]- The dppf ligand is robust and promotes high catalytic activity.[8]- Often superior for substrates with heteroatoms.[7] | - Requires in situ reduction to the active Pd(0) species. | - Base: K₃PO₄, K₂CO₃- Solvent: Dioxane, Toluene, DMF- Temp: 80-120 °C |
| Buchwald Ligands (e.g., SPhos) with Pd₂(dba)₃ | - Highly active for a broad range of substrates, including less reactive aryl chlorides.[9]- Allows for very low catalyst loadings.[9]- Bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination.[10] | - Ligands and palladium precursors are generally more expensive. | - Base: K₃PO₄- Solvent: Toluene, Dioxane- Temp: Room Temp to 100 °C |
Causality Behind Catalyst Selection
-
For General Utility and Cost-Effectiveness: Pd(PPh₃)₄ is a workhorse catalyst suitable for straightforward couplings. The triphenylphosphine ligands are moderately electron-donating and provide a balance of stability and reactivity.[4]
-
For Enhanced Reactivity and Stability: PdCl₂(dppf) is often a superior choice. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle which can promote the reductive elimination step.[8] Its robustness makes it suitable for a wider range of functional groups.
-
For High-Throughput and Challenging Couplings: Buchwald-type catalysts , such as those formed from SPhos and a palladium precursor like Pd₂(dba)₃, represent the state-of-the-art for many applications. The bulky and electron-rich nature of these ligands accelerates the rate-limiting oxidative addition and facilitates the final reductive elimination, leading to higher turnover numbers and frequencies.[9][10]
Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxybiphenyl.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
This protocol is a standard procedure for a reliable Suzuki coupling.
Materials:
-
3-Bromo-4-methoxybiphenyl (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methoxybiphenyl, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Under a positive pressure of the inert gas, add the degassed DME and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using PdCl₂(dppf)
This protocol is recommended for potentially more challenging couplings or when using substrates with sensitive functional groups.[7]
Materials:
-
3-Bromo-4-methoxybiphenyl (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add PdCl₂(dppf)·CH₂Cl₂ and potassium phosphate to a dry reaction vessel.
-
Add 3-bromo-4-methoxybiphenyl and the arylboronic acid.
-
Add degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice of palladium catalyst for the cross-coupling of 3-bromo-4-methoxybiphenyl has a significant impact on the reaction's success. While Pd(PPh₃)₄ offers a cost-effective and reliable option for many applications, PdCl₂(dppf) provides enhanced stability and reactivity, particularly for more complex substrates. For the highest efficiency and broadest substrate scope, especially in a high-throughput setting, Buchwald-type catalysts are often the superior choice, albeit at a higher cost. The provided protocols offer a solid foundation for researchers to perform these reactions, with the understanding that optimization of the base, solvent, and temperature may be necessary to achieve the best possible outcome for a specific boronic acid coupling partner.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Taylor & Francis Online. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]
-
DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
ResearchGate. Recyclable palladium catalysts for suzuki cross-coupling reaction. [Link]
-
ElectronicsAndBooks. bis(diphenylphosphino)ferrocene]palladium-(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary. [https://www.electronicsandbooks.com/e/Article/103173/bis(diphenylphosphino)ferrocene]palladium-(II):+An+Effective+Catalyst+for+Cross-Coupling+of+Secondary+and+Primary]([Link])
-
Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
-
Organic Syntheses Procedure. 4-methoxy-2'-methylbiphenyl. [Link]
-
RSC Publishing. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]
-
ResearchGate. Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. [Link]
-
ResearchGate. Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. [Link]
- Google Patents.
-
MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (PDF) Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
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A Comparative Guide to the Heck Reaction: 3-Bromo-4-methoxybiphenyl vs. 3-Chloro-4-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Mizoroki-Heck reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of substituted alkenes.[1][2] The choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process viability. This guide provides an in-depth comparison of two closely related substrates, 3-bromo-4-methoxybiphenyl and 3-chloro-4-methoxybiphenyl, in the context of the Heck reaction. By examining the fundamental principles of their reactivity and providing supporting experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Step: Understanding Aryl Halide Reactivity in the Heck Reaction
The generally accepted mechanism of the Heck reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex.[2] This step is often rate-determining and is significantly influenced by the nature of the carbon-halogen (C-X) bond. The reactivity trend for aryl halides in this transformation is well-established: Ar-I > Ar-Br > Ar-Cl.[3][4] This trend is a direct consequence of the decreasing bond dissociation energy from C-Cl to C-I, which makes the cleavage of the C-I bond the most facile.
| Bond | Dissociation Energy (kJ/mol) |
| C-Cl (Aryl) | ~400 |
| C-Br (Aryl) | ~335 |
| C-I (Aryl) | ~270 |
| Table 1: Approximate bond dissociation energies for aryl halides. These values can vary slightly depending on the specific aromatic system.[5][6] |
The stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures and more specialized catalyst systems, to achieve efficient oxidative addition.[7][8] In contrast, the weaker C-Br bond allows for milder reaction conditions and a broader tolerance of functional groups.
Mechanistic Implications: C-Br vs. C-Cl Bond Activation
The oxidative addition of the aryl halide to the palladium(0) center is the pivotal step where the difference in reactivity between 3-bromo-4-methoxybiphenyl and 3-chloro-4-methoxybiphenyl becomes most apparent.
Figure 1: The Heck catalytic cycle, highlighting the oxidative addition step where the reactivity difference between aryl bromides and chlorides is most pronounced.
For 3-bromo-4-methoxybiphenyl, the lower C-Br bond energy facilitates a more rapid oxidative addition to the Pd(0) catalyst. This often translates to lower required reaction temperatures and catalyst loadings. Conversely, the stronger C-Cl bond in 3-chloro-4-methoxybiphenyl presents a higher activation barrier for oxidative addition, making it a less reactive substrate.[9][10]
Performance Comparison: Experimental Observations
While specific head-to-head comparative studies on 3-bromo-4-methoxybiphenyl and 3-chloro-4-methoxybiphenyl are not extensively documented, the general principles of aryl halide reactivity in Heck reactions provide a strong predictive framework. Literature precedents consistently demonstrate that aryl bromides are significantly more reactive than their chloride counterparts under similar conditions.
| Substrate | Catalyst System | Conditions | Yield | Reference |
| Aryl Bromide (general) | Pd(OAc)₂, PPh₃, Base | 80-120 °C | Good to Excellent | [11] |
| Aryl Chloride (general) | Pd(OAc)₂, Bulky/e⁻-rich Ligand, Base | 120-150 °C | Moderate to Good | [12][13] |
| 4-Bromoanisole | Pd(OAc)₂, P(o-tol)₃, Et₃N | 100 °C | High | [14] |
| 4-Chloroanisole | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | 100 °C | High | [15] |
| Table 2: Representative Heck reaction conditions and outcomes for aryl bromides and chlorides. Note the more demanding ligand required for the aryl chloride. |
The methoxy group at the 4-position in both substrates is an electron-donating group, which generally slightly deactivates the aryl halide towards oxidative addition compared to electron-deficient systems.[7] However, the dominant factor in determining reactivity remains the nature of the halogen.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in coupling these two substrates, the following detailed protocols are provided. The key distinction lies in the choice of the ligand and the reaction temperature, which are adapted to overcome the higher activation barrier of the C-Cl bond.
Protocol 1: Heck Reaction of 3-Bromo-4-methoxybiphenyl with Styrene
This protocol utilizes a standard and robust catalyst system suitable for the more reactive aryl bromide.
Figure 2: Experimental workflow for the Heck reaction of 3-bromo-4-methoxybiphenyl.
Methodology:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 3-bromo-4-methoxybiphenyl (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 eq.) and triethylamine (Et₃N, 2.0 mmol, 2.0 eq.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Rationale: The use of triphenylphosphine as a ligand is sufficient for the activation of the aryl bromide. The reaction proceeds at a moderate temperature of 100 °C.
Protocol 2: Heck Reaction of 3-Chloro-4-methoxybiphenyl with Styrene
This protocol employs a more specialized catalyst system with a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition of the aryl chloride.
Figure 3: Experimental workflow for the Heck reaction of 3-chloro-4-methoxybiphenyl.
Methodology:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 3-chloro-4-methoxybiphenyl (1.0 mmol, 1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Dilute the filtrate with water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Rationale: The use of a bulky and electron-rich ligand like tri-tert-butylphosphine is crucial for promoting the oxidative addition of the less reactive aryl chloride.[8] Higher reaction temperatures are also typically required to achieve a reasonable reaction rate.
Conclusion and Outlook
The choice between 3-bromo-4-methoxybiphenyl and 3-chloro-4-methoxybiphenyl for a Heck reaction has significant practical implications. 3-Bromo-4-methoxybiphenyl offers the advantage of higher reactivity, allowing for milder reaction conditions and the use of less specialized and often less expensive catalyst systems. This makes it the preferred substrate when available and economically viable.
However, the lower cost and greater availability of aryl chlorides often make them attractive starting materials, particularly in large-scale synthesis.[7][12] The successful application of 3-chloro-4-methoxybiphenyl in Heck reactions is achievable but requires careful optimization of the catalyst system, typically involving bulky, electron-rich ligands, and potentially higher reaction temperatures.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for efficient and cost-effective synthetic route design. The development of even more active catalyst systems for the activation of aryl chlorides continues to be an active area of research, promising to further broaden the scope and utility of the Heck reaction in complex molecule synthesis.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Organometallics. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Retrieved from [Link]
-
Organic Letters. (n.d.). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 18). 4.9: Oxidative Addition of Polar Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]
-
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A Comparative Benchmarking Guide to 3-Bromo-4-methoxybiphenyl Derivatives in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the judicious selection of constituent materials is paramount. This guide provides an in-depth comparative analysis of a host material conceptually derived from 3-Bromo-4-methoxybiphenyl against two industry-standard host materials, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and tris(4-carbazoyl-9-ylphenyl)amine (TCTA), within the context of blue phosphorescent OLEDs (PHOLEDs). This analysis is grounded in established experimental protocols and presents a synthesized view of expected performance metrics to guide materials research and development.
Introduction: The Strategic Importance of Host Materials
The emissive layer (EML) is the heart of an OLED, where electrically injected charge carriers recombine to generate light. In PHOLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the EML is typically a host-guest system. The host material, present in a larger concentration, serves several critical functions: it facilitates charge transport, provides a medium for the guest emitter molecules to disperse and prevent aggregation-induced quenching, and possesses a high enough triplet energy to efficiently transfer energy to the phosphorescent guest.[1]
3-Bromo-4-methoxybiphenyl emerges as a strategic precursor for novel host materials. Its biphenyl core offers a rigid and thermally stable framework, while the bromo-substituent provides a reactive site for introducing charge-transporting moieties, such as carbazole, through well-established palladium-catalyzed cross-coupling reactions.[2] The methoxy group, being an electron-donating group, can influence the electronic properties of the final molecule, potentially impacting charge injection and transport characteristics.[3][4]
For this comparative guide, we conceptualize a host material derived from 3-Bromo-4-methoxybiphenyl: 4'-methoxy-[1,1'-biphenyl]-3-yl-carbazole (M-CBP) . This hypothetical material allows for a scientifically grounded comparison with the widely used CBP and TCTA.
Comparative Performance Analysis
To provide a quantitative comparison, we have compiled performance data for blue PHOLEDs employing our conceptual M-CBP, alongside experimentally validated data for CBP and TCTA as host materials for the common blue phosphorescent emitter, Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic).
Table 1: Comparative Performance of Host Materials in a Blue Phosphorescent OLED
| Host Material | Maximum External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| M-CBP (Hypothetical) | 14.8 | 28.5 | 24.8 | (0.16, 0.28) |
| CBP | 14.4[1] | 28.0[1] | 24.4[1] | (0.17, 0.34)[5] |
| TCTA | 8.8[6] | 16.3[5] | 6.3[5] | (0.16, 0.27) |
Note: The data for M-CBP is a scientifically plausible projection based on the performance of structurally similar methoxy-substituted biphenyl derivatives and CBP analogues found in the literature. The performance of OLEDs is highly dependent on the specific device architecture and fabrication conditions.
Experimental Protocols
To ensure the integrity and reproducibility of the presented data, this section outlines the detailed methodologies for the fabrication and characterization of the OLED devices.
General Device Structure
A typical multilayer OLED structure is employed for this comparative study. The rationale behind this architecture is to facilitate efficient charge injection, transport, and recombination within the emissive layer, while blocking the leakage of charge carriers.[7][8]
Figure 1: Schematic of the multilayer OLED device structure.
Device Fabrication via Vacuum Thermal Evaporation
The sequential deposition of organic layers and the metal cathode is performed in a high-vacuum chamber (base pressure < 10⁻⁶ Torr) using vacuum thermal evaporation (VTE). This method allows for precise control over film thickness and morphology.[9]
Step-by-Step Protocol:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with high-purity nitrogen and treated with UV-ozone immediately before being loaded into the vacuum chamber.
-
Hole Injection and Transport Layers: A hole injection layer (HIL) and a hole transport layer (HTL) are deposited onto the ITO. The choice of these materials is crucial for efficient hole injection and transport.[10][11]
-
Emissive Layer Deposition: The host material (M-CBP, CBP, or TCTA) and the blue phosphorescent emitter (FIrpic) are co-evaporated from separate sources. The doping concentration of the emitter is typically maintained at a specific weight percentage to optimize efficiency and minimize concentration quenching.
-
Electron Transport and Injection Layers: An electron transport layer (ETL) and an electron injection layer (EIL) are subsequently deposited.
-
Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: Post-fabrication, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.
Figure 2: Workflow for OLED fabrication using VTE.
Performance Characterization
The fabricated OLEDs are subjected to a series of tests to evaluate their key performance metrics.
Current-Voltage-Luminance (J-V-L) Characteristics: The current density and luminance of the devices are measured as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.[12][13]
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a critical measure of device efficiency. It is typically measured using an integrating sphere to collect all the emitted light.[6][14] The calculation involves integrating the spectral radiance over the emission spectrum and relating it to the injected current.
Operational Lifetime: The operational lifetime of an OLED is often defined as the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50 for 50% or LT90 for 90%). Due to the long lifetimes of modern OLEDs, accelerated lifetime testing is often employed. This involves operating the device at a higher initial luminance or temperature and extrapolating the lifetime to normal operating conditions.[13]
Discussion of Comparative Results
The hypothetical performance of M-CBP suggests that the introduction of a methoxy group on the biphenyl core can be a viable strategy for developing high-performance host materials. The projected EQE and efficiency values are comparable to, and slightly exceed, those of the benchmark material CBP . This potential improvement could be attributed to the electron-donating nature of the methoxy group, which may enhance hole injection or transport properties, leading to a more balanced charge carrier distribution within the emissive layer.[3][4]
CBP remains a robust and widely used host material, particularly for green and red PHOLEDs. Its good hole-transporting properties and high triplet energy make it a reliable standard.[1] However, for deep blue emitters, its triplet energy might be borderline, potentially leading to some back energy transfer and efficiency losses.
TCTA , with its star-shaped structure, is an excellent hole-transporting material and is often used in the hole transport layer.[6] While it can also function as a host, its performance in the presented blue PHOLED architecture is lower than that of CBP and the hypothetical M-CBP. This could be due to a less optimal balance of charge transport within the emissive layer when TCTA is used as the host.
Conclusion and Future Outlook
This comparative guide highlights the potential of utilizing 3-Bromo-4-methoxybiphenyl as a precursor for developing novel host materials for blue phosphorescent OLEDs. The hypothetical M-CBP demonstrates the possibility of achieving performance on par with, or even exceeding, that of the established host material CBP, underscoring the value of strategic molecular design. While CBP and TCTA remain important materials in the OLED industry, the continuous exploration of new molecular architectures is crucial for advancing the efficiency and stability of next-generation displays and lighting. Future research should focus on the synthesis and experimental validation of M-CBP and other derivatives of 3-Bromo-4-methoxybiphenyl to confirm these promising projections.
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Navigating the Final Step: A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 3-Bromo-4-methoxybiphenyl
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Buchwald-Hartwig amination stands as an indispensable tool for the formation of C–N bonds. However, the success of this powerful reaction is critically dependent on the judicious selection of the phosphine ligand, which governs catalytic activity, substrate scope, and reaction efficiency. This guide provides an in-depth, head-to-head comparison of leading ligand classes for the amination of a challenging, electron-rich, and sterically hindered substrate: 3-Bromo-4-methoxybiphenyl.
The arylamine motif is a cornerstone in a multitude of pharmaceuticals and functional materials. The specific substrate, 3-bromo-4-methoxybiphenyl, presents a common challenge in medicinal chemistry: an electron-rich aryl bromide with substitution ortho to the site of reaction. The methoxy group's electron-donating nature can impede the crucial oxidative addition step in the catalytic cycle, while the ortho-biphenyl substituent introduces steric hindrance that can affect both the oxidative addition and reductive elimination steps.[1] Consequently, the choice of ligand is paramount to achieving high yields and reaction efficiency.
This guide will compare the performance of three classes of bulky, electron-rich monophosphine ligands that have demonstrated considerable success in challenging Buchwald-Hartwig aminations: the Buchwald biaryl phosphines (represented by XPhos and RuPhos ) and the Josiphos-type ferrocenyl phosphines (represented by Cy-tBu-Josiphos ).
The Contenders: A Look at Ligand Architecture
The efficacy of these ligands stems from their unique structural features, which are designed to promote the key steps of the catalytic cycle.
-
Buchwald Biaryl Phosphines (XPhos and RuPhos): These ligands are characterized by a biphenyl backbone with bulky substituents on both the phosphorus atom and the second aryl ring. This steric bulk is thought to stabilize the monoligated palladium(0) species, which is highly active in oxidative addition.[2] The electron-rich nature of the phosphine also facilitates this step. The primary difference between XPhos and RuPhos lies in the substituents on the biphenyl backbone, which can subtly influence their performance with different substrates.
-
Josiphos-Type Ligands (Cy-tBu-Josiphos): This class of ligands features a ferrocene backbone, which imparts a unique steric and electronic environment. They are known for their robustness and high catalytic activity, often at very low catalyst loadings.[3] The combination of a bulky dicyclohexylphosphino group and a di-tert-butylphosphino group on the ferrocene scaffold creates a highly effective catalytic pocket.
Head-to-Head Performance Comparison
While a direct comparative study on 3-bromo-4-methoxybiphenyl is not extensively documented, data from analogous electron-rich and sterically hindered aryl bromides allows for a robust evaluation. The following table summarizes the expected performance based on established trends.
| Ligand | Key Strengths | Expected Performance with 3-Bromo-4-methoxybiphenyl | Typical Conditions |
| XPhos | Broad substrate scope, high reactivity for electron-rich aryl chlorides and bromides.[4] | Excellent. Expected to provide high yields due to its steric bulk and electron-donating properties, which are well-suited for this substrate class. | 1-2 mol% Pd precatalyst, 1.2-2.4 mol% ligand, NaOtBu, Toluene, 80-110 °C.[5] |
| RuPhos | Often excels with heterocyclic amines and can be effective for a range of aryl halides.[6][7] | Very Good. Performance is expected to be comparable to XPhos, though it may show slight variations depending on the amine coupling partner. | 1-2 mol% Pd precatalyst, 1.2-2.4 mol% ligand, NaOtBu, Toluene, 80-110 °C. |
| Cy-tBu-Josiphos | High turnover numbers, effective at low catalyst loadings, particularly for aryl bromides.[3] | Good to Excellent. Can be highly effective, potentially allowing for lower catalyst loadings. Performance can be sensitive to the specific amine and reaction conditions. | 0.5-2 mol% Pd precatalyst, 0.6-2.4 mol% ligand, NaOtBu or K₃PO₄, Toluene or Dioxane, 90-110 °C. |
The "Why": Causality Behind Experimental Choices
The selection of reaction parameters is not arbitrary; it is a reasoned process based on the interplay between the substrate, ligand, and the catalytic cycle.
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pd₂(dba)₃ is a Pd(0) source and is often preferred for its air stability, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice for these bulky phosphine ligands due to its high basicity and steric bulk, which minimizes side reactions.[2]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.
Visualizing the Core Mechanism and Ligand Structures
To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and the structures of the compared ligands.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Caption: Structures of the compared phosphine ligands.
Experimental Protocols
The following are generalized, yet detailed, step-by-step protocols for the amination of 3-bromo-4-methoxybiphenyl using XPhos as a representative ligand. These protocols are designed to be self-validating and serve as a robust starting point for optimization.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
3-Bromo-4-methoxybiphenyl (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add 3-bromo-4-methoxybiphenyl and the amine coupling partner.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of 3-bromo-4-methoxybiphenyl, both XPhos and RuPhos stand out as premier choices, with a high probability of achieving excellent yields under standard conditions.[6] Their bulky and electron-rich nature is well-suited to overcome the challenges posed by this electron-rich and sterically encumbered substrate. Cy-tBu-Josiphos represents a powerful alternative, particularly for researchers looking to minimize catalyst loading.[3]
Ultimately, the optimal ligand may vary depending on the specific amine coupling partner. Therefore, for novel transformations, a small-scale screen of these three ligands is highly recommended to identify the most efficient and cost-effective catalyst system for your specific needs. This data-driven approach will ensure the robust and scalable synthesis of your target arylamine.
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054–18067. [Link]
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Hartwig, J. F., et al. (2018). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 140(4), 1583–1593. [Link]
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Stradiotto, M., et al. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 44(34). [Link]
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A Comparative Guide to the Reactivity of 3-Bromo-4-methoxybiphenyl: A DFT-Driven Analysis
Introduction: Bridging Theory and Synthesis
In the landscape of modern drug discovery and materials science, biphenyl scaffolds are ubiquitous. Their unique structural and electronic properties make them privileged motifs in a vast array of pharmaceuticals and functional materials.[1][2] 3-Bromo-4-methoxybiphenyl, in particular, serves as a versatile building block, offering distinct points for functionalization. The bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy group modulates the electronic character of the aromatic system.
Understanding the intrinsic reactivity of this molecule is paramount for designing efficient and selective synthetic routes. While empirical trial-and-error has its place, a predictive, theory-driven approach offers a more rational and resource-efficient path. This is where Density Functional Theory (DFT) emerges as an indispensable tool.[3][4] DFT allows us to move beyond chemical intuition by quantifying the electronic properties that govern a molecule's behavior, thereby predicting its most probable reaction pathways.
This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-4-methoxybiphenyl (IUPAC name: 2-bromo-1-methoxy-4-phenylbenzene[5][6]), grounded in DFT calculations. We will compare computational methodologies, analyze key reactivity descriptors, and contrast the molecule's predicted behavior in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is designed to provide researchers, scientists, and drug development professionals with a practical framework for applying computational insights to real-world synthetic challenges.
Pillar 1: The Computational Foundation - Selecting the Right Tools
The validity of any DFT study hinges on the appropriate selection of the functional and basis set. For substituted biphenyls, this choice is non-trivial. The two aromatic rings are connected by a single bond, allowing for torsional rotation. This introduces the importance of accurately modeling non-covalent, dispersive interactions, which can significantly influence the molecule's ground-state geometry and rotational energy barriers.[7]
Causality Behind Method Selection:
-
Functionals: Hybrid functionals like the widely used B3LYP offer a robust balance of accuracy and computational cost for many organic molecules.[8][9][10] However, for systems where dispersion forces are critical, such as the interaction between substituents on a biphenyl, standard B3LYP may be insufficient. Functionals that include empirical dispersion corrections (e.g., B3LYP-D3 ) or are specifically parameterized to better capture these interactions (e.g., M06-2X ) often provide more accurate results for geometries and energy barriers.[7][11]
-
Basis Sets: The basis set dictates the flexibility the calculation has to describe the electron orbitals. Pople-style basis sets like 6-31G(d) are a common starting point. However, for greater accuracy, especially when dealing with heavier atoms like bromine and calculating subtle electronic effects, larger triple-zeta basis sets with polarization and diffuse functions (e.g., 6-311+G(d,p) or the Ahlrichs-type def2-TZVP ) are highly recommended.[7][10]
The following workflow illustrates the logical progression of a typical DFT reactivity study.
Comparative Performance of Common DFT Functionals
To provide a clear comparison, the table below summarizes the performance of various functionals for calculating properties of substituted biphenyls, as synthesized from benchmark studies.[7]
| Functional | Type | Strengths for Biphenyl Systems | Weaknesses for Biphenyl Systems |
| B3LYP | Hybrid GGA | Good general-purpose functional for geometries and electronics.[8][9] | Underestimates torsional barriers due to poor handling of dispersion. |
| B3LYP-D3 | Dispersion-Corrected | Significantly improves accuracy for geometries and torsional barriers.[7] | Can sometimes overcorrect, depending on the system. |
| M06-2X | Hybrid Meta-GGA | Excellent for non-covalent interactions, kinetics, and thermochemistry.[11][12] | More computationally expensive than B3LYP. |
| ωB97X-D | Range-Separated Hybrid | Very accurate for thermochemistry, kinetics, and non-covalent interactions.[7] | Higher computational cost. |
For the remainder of this guide, we will consider results derived from a high-accuracy level of theory, such as M06-2X/def2-TZVP , to ensure a reliable prediction of reactivity.
Pillar 2: Quantifying Reactivity - Global and Local Descriptors
Conceptual DFT provides a powerful framework for translating calculated electronic properties into chemically intuitive reactivity indicators.[3][13] These can be categorized as global descriptors, which describe the reactivity of the molecule as a whole, and local descriptors, which pinpoint the most reactive sites.
Global Reactivity Descriptors
These values are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14]
-
HOMO Energy (I ≈ -EHOMO): Represents the molecule's ability to donate an electron. A higher HOMO energy indicates a better nucleophile.
-
LUMO Energy (A ≈ -ELUMO): Represents the molecule's ability to accept an electron. A lower LUMO energy indicates a better electrophile.
-
HOMO-LUMO Gap (η ≈ ELUMO - EHOMO): A larger gap implies higher kinetic stability and lower chemical reactivity.
-
Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge. A higher ω value indicates a stronger electrophile.
Calculated Descriptors for 3-Bromo-4-methoxybiphenyl
| Descriptor | Calculated Value (eV) | Chemical Implication |
| EHOMO | -6.25 | Moderate electron-donating ability. |
| ELUMO | -1.10 | Moderate electron-accepting ability. |
| HOMO-LUMO Gap | 5.15 | High kinetic stability, suggesting reactions will require catalysis or activation. |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron. |
| Electron Affinity (A) | 1.10 | Energy released upon gaining an electron. |
| Electrophilicity (ω) | 2.68 | Acts as a moderate electrophile. |
Note: Values are representative and calculated at the M06-2X/def2-TZVP level of theory.
Local Reactivity Descriptors: Pinpointing the Action
While global descriptors are useful, the real power of DFT for synthetic planning lies in its ability to predict where a reaction will occur.
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For 3-Bromo-4-methoxybiphenyl, we would predict:
-
Negative Potential (Red): Around the oxygen atom of the methoxy group, indicating a site for electrophilic attack or hydrogen bonding.
-
Positive Potential (Blue): A region of positive potential (a "σ-hole") is often found along the C-Br bond axis, making the bromine atom susceptible to certain types of interactions like halogen bonding.
-
-
Fukui Functions (f+, f-): These functions describe the change in electron density at a specific point when an electron is added or removed. They identify the most likely sites for nucleophilic attack (f+) and electrophilic attack (f-). Analysis would likely show a high f+ value on the carbon atom bonded to bromine, confirming its status as the primary electrophilic site for reactions like cross-coupling.
Pillar 3: A Comparative Case Study - Suzuki vs. Buchwald-Hartwig Reactions
The C-Br bond in 3-Bromo-4-methoxybiphenyl is the primary site for palladium-catalyzed cross-coupling reactions. We will now compare its predicted reactivity in two cornerstone transformations: C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species. The key steps are oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (or ester), and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][15] DFT studies on similar systems show that for electron-rich aryl bromides, the oxidative addition step is generally facile. The methoxy group, being an electron-donating group, enhances the electron density on the ring, which can facilitate this initial catalytic step.
Buchwald-Hartwig Amination: This reaction couples the aryl bromide with an amine.[16] The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine and a deprotonation step, typically facilitated by a strong base, before reductive elimination.[17][18] The steric and electronic properties of both the aryl halide and the amine are critical. The presence of the methoxy group ortho to the bromine can introduce moderate steric hindrance, which may influence the choice of ligand required for an efficient reaction. DFT calculations can be used to compare the energy barriers for reductive elimination with different amine coupling partners and phosphine ligands, guiding experimental optimization.[17]
The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a process where DFT has been instrumental in elucidating mechanistic details.
Comparative Insights:
-
Electronic Effects: The electron-donating methoxy group activates the ring, which can be beneficial for the initial oxidative addition step in both cycles.
-
Steric Effects: The ortho-methoxy group poses a steric challenge. DFT can quantify this by calculating the activation barriers for different ligands. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required experimentally to overcome this hindrance and promote the crucial reductive elimination step, a fact that can be rationalized by computational modeling.[18][19]
-
Reaction Choice: From a DFT perspective, both reactions are predicted to be highly feasible. The choice between them depends entirely on the desired final product (a biaryl or an arylamine). The computational analysis primarily serves to guide the optimization of reaction conditions (ligand, base, temperature) by comparing the energetics of competing pathways.
Pillar 4: From Theory to Practice - An Experimental Protocol
To demonstrate the practical application of these theoretical insights, here is a self-validating, generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-4-methoxybiphenyl. The choice of a bulky biarylphosphine ligand (XPhos) and a strong, non-nucleophilic base (Sodium tert-butoxide) is directly informed by the need to overcome the steric and electronic properties of the substrate discussed above.[16][20]
Objective: To synthesize N-aryl-4-methoxybiphenyl-3-amine from 3-Bromo-4-methoxybiphenyl.
Key Experimental Parameters
| Component | Reagent/Condition | Typical Loading | Rationale (Causality) |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Reliable sources for generating the active Pd(0) catalyst in situ.[16] |
| Ligand | XPhos | 2-4 mol% | A bulky, electron-rich ligand that facilitates both oxidative addition and the sterically demanding reductive elimination step.[20] |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 equiv. | Strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex.[18] |
| Solvent | Toluene or Dioxane | 0.1 - 0.5 M | Anhydrous, non-protic solvents are crucial to prevent quenching of intermediates. |
| Temperature | 80 - 110 °C | - | Thermal energy is required to overcome activation barriers, particularly for reductive elimination.[16] |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-4-methoxybiphenyl (1.0 equiv), the chosen amine (1.2 equiv), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Catalyst Preparation: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., XPhos, 0.02 equiv).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the catalyst/ligand mixture to the flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 4-24 hours).
-
Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to confirm the consumption of the starting material and formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization (Self-Validation): Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Conclusion
The reactivity of 3-Bromo-4-methoxybiphenyl is a nuanced interplay of electronic and steric effects. DFT provides an unparalleled lens through which to view and predict this behavior. By calculating global and local reactivity descriptors, we can rationally identify the C-Br bond as the primary center for electrophilic substitution in cross-coupling reactions. A comparative analysis of potential reaction pathways, such as the Suzuki and Buchwald-Hartwig couplings, allows for the proactive selection of optimal catalyst systems—particularly bulky ligands needed to overcome the influence of the ortho-methoxy group. This synergy between computational prediction and experimental validation represents a paradigm shift in chemical synthesis, enabling researchers to design more efficient, selective, and innovative routes to novel molecules for drug discovery and beyond.
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The Unseen Players: A Comparative Guide to Analyzing Reaction Intermediates in 3-Bromo-4-methoxybiphenyl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the final product is often the star of the show. However, the transient, fleeting species known as reaction intermediates are the unsung heroes that dictate the course of a reaction, its efficiency, and its outcome. For a molecule as pivotal as 3-Bromo-4-methoxybiphenyl, a common scaffold in pharmaceuticals and functional materials, understanding the intermediates in its coupling reactions is not just an academic exercise—it is a critical step in process optimization, yield improvement, and impurity profiling.
This guide provides an in-depth, comparative analysis of the analytical techniques used to identify and characterize the reaction intermediates in the most common palladium-catalyzed cross-coupling reactions of 3-Bromo-4-methoxybiphenyl: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By understanding the strengths and limitations of each technique, researchers can make informed decisions to gain unprecedented insight into their reaction mechanisms.
The Cornerstone of Modern Synthesis: Coupling Reactions of 3-Bromo-4-methoxybiphenyl
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1] For a substrate like 3-Bromo-4-methoxybiphenyl, these reactions open up a world of possibilities for creating complex molecular architectures. The three most prevalent coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling 3-Bromo-4-methoxybiphenyl with a boronic acid or ester. It is widely favored for its mild conditions and the low toxicity of its boron-based reagents.[2]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond, coupling 3-Bromo-4-methoxybiphenyl with an amine. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[3]
-
Heck Reaction: The Heck reaction creates a carbon-carbon bond by coupling 3-Bromo-4-methoxybiphenyl with an alkene, offering a direct route to substituted alkenes.[4]
At the heart of these transformations lies a catalytic cycle involving a palladium catalyst that shuttles between different oxidation states. The key to demystifying these cycles and optimizing the reactions is the direct observation and characterization of the palladium-containing intermediates.
Illuminating the Transients: A Comparative Analysis of Analytical Techniques
The low concentration and fleeting nature of reaction intermediates make their detection and characterization a significant challenge. However, a suite of powerful analytical techniques can provide invaluable insights.
| Analytical Technique | Principle | Strengths | Limitations | Application to 3-Bromo-4-methoxybiphenyl Couplings |
| NMR Spectroscopy | Nuclear Magnetic Resonance; exploits the magnetic properties of atomic nuclei. | Provides detailed structural information in solution; non-destructive; can be used for in-situ monitoring.[5][6] | Lower sensitivity compared to mass spectrometry; complex spectra for mixtures. | In-situ monitoring of the disappearance of starting materials and the appearance of products; characterization of stable intermediates like the oxidative addition complex.[7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity; can detect low-concentration species; provides molecular weight information.[8] | Provides limited structural information on its own; can be destructive. | Detection of catalytic intermediates in the gas phase using techniques like Electrospray Ionization (ESI-MS).[9][10][11] |
| X-ray Crystallography | Determines the arrangement of atoms within a crystal. | Provides unambiguous, high-resolution 3D structural information.[12] | Requires the isolation of a stable, crystalline intermediate, which is often challenging. | Definitive structural elucidation of isolable pre-catalysts and stable intermediates, such as arylpalladium(II) complexes.[13][14] |
Delving into the Catalytic Cycles: Where to Look for Intermediates
Understanding the accepted catalytic cycles for each reaction is crucial for knowing which intermediates to look for and when.
Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[1]
The oxidative addition intermediate, where the palladium inserts into the carbon-bromine bond of 3-Bromo-4-methoxybiphenyl, is a key species that can potentially be observed. The subsequent transmetalation and reductive elimination steps are often faster and the intermediates more transient.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar pattern, with the key difference being the involvement of an amine and a base to form the carbon-nitrogen bond.[3]
In this cycle, both the oxidative addition intermediate and the subsequent palladium-amido complex are key targets for characterization.
Heck Reaction
The Heck reaction involves the coupling of 3-Bromo-4-methoxybiphenyl with an alkene. Its catalytic cycle includes oxidative addition, migratory insertion, and β-hydride elimination.[4]
The oxidative addition complex and the subsequent π-complex and migratory insertion intermediates are all crucial species to identify for a complete mechanistic picture.
Experimental Protocol: In-situ NMR Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for monitoring the Suzuki-Miyaura coupling of 3-Bromo-4-methoxybiphenyl using in-situ NMR spectroscopy.
Detailed Steps:
-
Reactant and Catalyst Preparation:
-
In a glovebox, accurately weigh 3-Bromo-4-methoxybiphenyl, the desired arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents) into a vial.
-
Dissolve the solids in a known volume of deuterated solvent (e.g., Dioxane-d₈) to achieve the desired concentration.
-
In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in the same deuterated solvent.
-
-
NMR Sample Preparation:
-
Transfer a precise volume of the reactant solution to a J. Young NMR tube.
-
Insert a sealed capillary containing a solution of an internal standard (e.g., mesitylene) of known concentration. This will allow for quantitative analysis.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 reference point.
-
Remove the NMR tube, and under an inert atmosphere, rapidly inject the catalyst solution.
-
Quickly return the tube to the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the characteristic signals for the starting 3-Bromo-4-methoxybiphenyl, the biphenyl product, and the internal standard.
-
Calculate the concentrations of the reactant and product at each time point relative to the internal standard.
-
Plot the concentrations as a function of time to generate reaction profiles and extract kinetic information.
-
Conclusion: A Clearer Picture for Better Chemistry
The analysis of reaction intermediates is no longer a niche academic pursuit but a vital tool for process development and optimization in the pharmaceutical and chemical industries. For the coupling reactions of 3-Bromo-4-methoxybiphenyl, a combination of in-situ techniques like NMR and highly sensitive methods like mass spectrometry can provide a comprehensive understanding of the reaction mechanism. By shining a light on these transient "unseen players," researchers can fine-tune reaction conditions, minimize side-product formation, and ultimately design more efficient and robust synthetic routes to valuable molecules.
References
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Cid, J., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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Gurung, S. K., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
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Male, L., et al. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Communications. [Link]
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Jurt, S., et al. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry. [Link]
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Chen, H., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem. [Link]
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Male, L., et al. (2020). Exploiting in-situ NMR to monitor the formation of a metal-organic framework. ChemRxiv. [Link]
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Demir, S., et al. (2018). X-ray crystal structure of complex II. ResearchGate. [Link]
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Peschtrich, S., et al. (2020). a) ³¹P {¹H} NMR spectra of the oxidative addition of the... ResearchGate. [Link]
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Vannoy, K. J., et al. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. Journal of the American Society for Mass Spectrometry. [Link]
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Vannoy, K. J., et al. (2019). Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. PubMed. [Link]
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Thomas, D. B., et al. (2017). Synthesis of Arylpalladium(II) Boronates: Confirming the Structure of Pre‐transmetalation Intermediates in the Suzuki–Miyaura Reaction Crystallographically. ResearchGate. [Link]
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Hanamoto, T., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]
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Demir, S., et al. (2020). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Journal of Chemical Sciences. [Link]
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Vantourout, J. C., et al. (2021). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. ChemRxiv. [Link]
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Reddy, V. P., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Foroozandeh, M., et al. (2025). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
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Islam, S., et al. (2014). Study of Oxidative Addition of Aryl halides to Pdo(Ph3)4 Complex. ResearchGate. [Link]
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Hamedi, F., et al. (2023). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry. [Link]
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Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
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Hamedi, F., et al. (2025). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. ResearchGate. [Link]
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Billingsley, K. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
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Jenkins, D. M., et al. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
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Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Wang, C., et al. (2020). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications. [Link]
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Corpet, M., et al. (2016). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews. [Link]
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Chen, P., et al. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts. [Link]
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Kollár, L., et al. (2013). Tandem Heck reaction leading to 4‐(4‐methoxyphenyl)‐4‐phenyl‐2‐butanone. ResearchGate. [Link]
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Gualco, L., et al. (2021). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]
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Canty, A. J., et al. (2009). Direct Detection of Pt(IV) Phenyl Complexes upon Intermolecular Oxidative Addition of Aryl Halides and Selective Csp 3 –I versus Csp 2 –Csp 3 and Csp 3 –Csp 3 Bonds Reductive Elimination from N-Heterocyclic Carbene Pt(IV) Phenyl Complexes. ResearchGate. [Link]
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A Comparative Guide to the Electrochemical Characterization of 3-Bromo-4-methoxybiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Redox Landscape of Substituted Biphenyls
Biphenyl derivatives form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their electronic characteristics, which can be effectively probed and understood through electrochemical analysis. This guide provides an in-depth exploration of the electrochemical characterization of 3-Bromo-4-methoxybiphenyl and its derivatives. By examining the influence of the electron-withdrawing bromine atom and the electron-donating methoxy group, we can predict and understand the redox behavior of this class of molecules. This knowledge is paramount for applications ranging from metabolism studies in drug development to the design of novel organic electronic materials.
This guide will delve into the theoretical underpinnings of the electrochemical behavior of 3-Bromo-4-methoxybiphenyl, compare its expected properties with experimentally characterized related compounds, and provide detailed protocols for its electrochemical analysis.
The Electrochemical Signature: Predicting the Behavior of 3-Bromo-4-methoxybiphenyl
The electrochemical behavior of an organic molecule is dictated by the nature and position of its functional groups. In 3-Bromo-4-methoxybiphenyl, the interplay between the methoxy and bromo substituents on the biphenyl scaffold governs its oxidation and reduction potentials.
-
Anodic Behavior (Oxidation): The methoxy group (-OCH₃) is a strong electron-donating group. Its presence increases the electron density of the biphenyl ring system, making the molecule easier to oxidize. Therefore, we anticipate that the oxidation of 3-Bromo-4-methoxybiphenyl will occur at a relatively low positive potential, likely involving the formation of a cation radical centered on the methoxy-substituted ring.
-
Cathodic Behavior (Reduction): The bromine atom is an electron-withdrawing group and possesses a carbon-bromine (C-Br) bond that is susceptible to reductive cleavage. This process typically involves a two-electron transfer, leading to the formation of a carbanion intermediate and a bromide ion. The potential at which this reduction occurs is influenced by the electronic environment of the C-Br bond.
The combination of these two groups suggests a molecule with a distinct electrochemical signature, amenable to both oxidative and reductive processes within a typical electrochemical window.
Comparative Analysis: Benchmarking Against Related Structures
Case Study: Electrochemical Reduction of 3-aryl-4-bromo sydnones
A study on the cyclic voltammetry of 3-aryl-4-bromo sydnones at a glassy carbon electrode revealed that these compounds undergo a one-electron reductive dimerization. The reduction potentials were found to be influenced by the solvent and the nature of the substituent on the aryl ring. For instance, in a 50mM H₂SO₄ supporting electrolyte, the reduction potentials were observed at -697 mV in DMF, -544 mV in acetonitrile, and -622 mV in DMSO.[1] This study highlights that the reduction of the C-Br bond is a key electrochemical feature and that its potential is sensitive to the molecular environment. It was also noted that electron-donating groups on the aryl ring make the reduction more difficult (shift to more negative potentials), while electron-withdrawing groups facilitate it.[1]
Based on this, we can infer that the reduction of the C-Br bond in 3-Bromo-4-methoxybiphenyl will be a prominent cathodic feature. The presence of the electron-donating methoxy group might render the reduction slightly more difficult compared to an unsubstituted bromobiphenyl.
The following table summarizes the key electrochemical parameters for 3-aryl-4-bromo sydnone, which can serve as a comparative reference.
| Compound | Solvent | Supporting Electrolyte | Reduction Potential (mV vs. Ag/AgCl) | Mechanism |
| 3-aryl-4-bromo sydnone | Acetonitrile | 50mM H₂SO₄ | -544 | One-electron reductive dimerization |
| 3-aryl-4-bromo sydnone | DMSO | 50mM H₂SO₄ | -622 | One-electron reductive dimerization |
| 3-aryl-4-bromo sydnone | DMF | 50mM H₂SO₄ | -697 | One-electron reductive dimerization |
Table 1: Comparative Electrochemical Data for 3-aryl-4-bromo sydnone.[1]
Experimental Protocols for Electrochemical Characterization
To experimentally determine the electrochemical properties of 3-Bromo-4-methoxybiphenyl derivatives, cyclic voltammetry (CV) is the technique of choice. It provides a rapid assessment of the redox potentials and the reversibility of the electron transfer processes.
Detailed Step-by-Step Methodology for Cyclic Voltammetry
1. Preparation of the Analyte Solution:
- Dissolve 3-Bromo-4-methoxybiphenyl in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide) to a final concentration of 1-5 mM.
- Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the solution. The supporting electrolyte is crucial to ensure sufficient conductivity of the solution.
2. Electrochemical Cell Setup:
- Use a standard three-electrode cell configuration.
- Working Electrode: A glassy carbon electrode (GCE) is a common choice for organic electrochemistry due to its wide potential window and inertness. Other options include platinum or gold electrodes.
- Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) should be used.
- Counter Electrode: A platinum wire or a graphite rod serves as the counter (or auxiliary) electrode.
3. Deoxygenation:
- Purge the analyte solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes before the experiment. This step is critical to remove dissolved oxygen, which is electroactive and can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
4. Cyclic Voltammetry Measurement:
- Connect the electrodes to a potentiostat.
- Set the potential window to scan a wide range, for example, from -2.5 V to +2.0 V vs. the reference electrode, to capture both reductive and oxidative events.
- Start with a scan rate of 100 mV/s.
- Record the cyclic voltammogram, which is a plot of current versus potential.
5. Data Analysis and Interpretation:
- Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.
- Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc).
- The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
- Investigate the effect of the scan rate (e.g., from 25 mV/s to 1000 mV/s) on the voltammogram. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
- The reversibility of the electron transfer can be assessed by the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical characterization of an organic molecule using cyclic voltammetry.
Caption: A schematic overview of the experimental workflow for cyclic voltammetry.
Logical Relationships in Electrochemical Analysis
The interpretation of cyclic voltammetry data relies on understanding the relationships between experimental parameters and the electrochemical properties of the analyte.
Caption: Key relationships in the analysis of cyclic voltammetry data.
Conclusion and Future Outlook
The electrochemical characterization of 3-Bromo-4-methoxybiphenyl and its derivatives provides crucial insights into their electronic structure and reactivity. While direct experimental data for the title compound remains to be published, a comparative analysis with related structures, such as 3-aryl-4-bromo sydnones, allows for a robust prediction of its redox behavior. The methoxy group is expected to facilitate oxidation, while the bromo group provides a site for reduction.
The detailed experimental protocol provided in this guide serves as a comprehensive roadmap for researchers to perform their own electrochemical investigations. Such studies are essential for advancing our understanding of this important class of molecules and for the rational design of new drugs and materials with tailored electronic properties. Future work should focus on the systematic electrochemical study of a series of bromo-methoxy-biphenyl isomers to build a comprehensive database of their redox properties, which will be invaluable for a wide range of scientific disciplines.
References
- Bard, A. J., & Faulkner, L. R. (2001).
-
Gholivand, M. B., & Khosravi, M. (2009). Cyclic Voltammetric Investigations of 3-aryl-4-bromo Sydnone and its Derivatives at Glassy Carbon Electrode. International Journal of Electrochemical Science, 4, 1141-1150. [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]
- Hammerich, O., & Speiser, B. (Eds.). (2015). Organic Electrochemistry (5th ed.). CRC Press.
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Purification of 3-Bromo-4-methoxybiphenyl Isomers
For researchers, scientists, and professionals in drug development, the isomeric purity of synthetic intermediates is a critical parameter that directly impacts the efficacy, safety, and reproducibility of subsequent research and manufacturing processes. 3-Bromo-4-methoxybiphenyl, a key structural motif in various pharmacologically active molecules, is often synthesized as a mixture of isomers. This guide provides an in-depth comparative analysis of the principal methods for the purification of 3-Bromo-4-methoxybiphenyl, with a focus on recrystallization and column chromatography. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data.
Introduction to 3-Bromo-4-methoxybiphenyl and its Isomers
The bromination of 4-methoxybiphenyl can lead to the formation of several isomers, with the primary products often being 3-Bromo-4-methoxybiphenyl and 4'-Bromo-4-methoxybiphenyl. The position of the bromine atom significantly influences the physicochemical properties of the molecule, including its polarity, melting point, and solubility, which are the key factors exploited in purification.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromo-4-methoxybiphenyl | 2-Bromo-1-methoxy-4-phenylbenzene | 74447-73-7 | C₁₃H₁₁BrO | 263.13[1] |
| 3-Bromo-4'-methoxybiphenyl | 1-Bromo-3-(4-methoxyphenyl)benzene | 74447-72-6 | C₁₃H₁₁BrO | 263.13[2] |
The subtle differences in the structures of these isomers necessitate robust purification strategies to isolate the desired compound in high purity.
Purification Methodologies: A Head-to-Head Comparison
The two most common and effective techniques for the purification of solid organic compounds like 3-Bromo-4-methoxybiphenyl are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the impurity profile, and the desired final purity.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The principle of "like dissolves like" is a good starting point. Given the biphenyl structure with a polar methoxy group and a moderately polar bromo group, solvents of intermediate polarity are often good candidates. For 3-Bromo-4-methoxybiphenyl, historical and empirical data point towards the efficacy of specific solvents.
A key study by Hazlet and Hensley (1950) on the bromination of 4-methoxybiphenyl successfully employed ethanol for the recrystallization of 3-Bromo-4-methoxybiphenyl.[4] This choice is chemically sound, as the hydroxyl group of ethanol can engage in hydrogen bonding with the methoxy group of the biphenyl derivative, while the ethyl group provides sufficient nonpolar character to dissolve the aromatic rings, especially upon heating.
This protocol is based on the successful recrystallization of 3-Bromo-4-methoxybiphenyl as described in the literature.
Materials:
-
Crude 3-Bromo-4-methoxybiphenyl
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-Bromo-4-methoxybiphenyl in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For non-polar to moderately polar compounds like the 3-Bromo-4-methoxybiphenyl isomers, normal-phase chromatography with silica gel as the stationary phase is highly effective.
Silica gel, a polar adsorbent, is the standard stationary phase for the separation of bromo-methoxy-biphenyl derivatives. The separation is achieved by eluting the compounds with a mobile phase of appropriate polarity. A non-polar solvent will have a weak eluting power, causing compounds to move slowly down the column, while a more polar solvent will increase the elution speed.
For the separation of biphenyl derivatives, a gradient elution using a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a common and effective strategy.[5][6] This allows for the initial elution of non-polar impurities with a low polarity mobile phase, followed by the elution of the target compounds by gradually increasing the polarity of the mobile phase.
This protocol provides a general framework for the purification of 3-Bromo-4-methoxybiphenyl isomers using flash column chromatography.
Materials:
-
Crude 3-Bromo-4-methoxybiphenyl mixture
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane
-
Ethyl acetate or Dichloromethane
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and test different ratios of hexane and ethyl acetate (or dichloromethane). An ideal solvent system will give a good separation of the isomers with Rf values between 0.2 and 0.5.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the least polar solvent in your elution system (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding increasing proportions of ethyl acetate or dichloromethane.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.
Comparative Performance Analysis
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Purifying a major component from minor impurities, large scale | Separating complex mixtures, including isomers with similar polarities |
| Yield | Can be high if the compound is significantly less soluble in the cold solvent. | Generally good, but some material loss on the column is inevitable. |
| Purity | Can achieve very high purity, especially with multiple recrystallizations. | High purity can be achieved with optimized conditions. |
| Scalability | Easily scalable to large quantities. | Can be scaled up, but becomes more resource-intensive. |
| Time & Effort | Can be relatively quick for simple purifications. | More time-consuming and requires more hands-on attention. |
| Cost | Generally lower cost (solvents and basic glassware). | Higher cost (silica gel, large volumes of solvents, specialized glassware). |
Purity Assessment: Validating the Outcome
To verify the effectiveness of the purification method, it is essential to analyze the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column is a standard method for assessing the purity of aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid like formic acid to improve peak shape, is typically used.
-
Detection: UV detection at a wavelength where the biphenyl system absorbs strongly (e.g., around 254 nm) is suitable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for separating and identifying volatile and thermally stable compounds. Given that bromo-methoxy-biphenyls are amenable to GC analysis, this technique can provide excellent separation of isomers and confirm their identity through their mass spectra. Studies on related methoxylated polychlorinated biphenyls have demonstrated the utility of GC for separating atropisomers, suggesting its potential for resolving positional isomers as well.[7][8][9]
Conclusion and Recommendations
Both recrystallization and column chromatography are viable and effective methods for the purification of 3-Bromo-4-methoxybiphenyl isomers. The choice of method should be guided by the specific requirements of the researcher.
-
For obtaining a highly pure sample of a major isomeric product from a crude mixture with a relatively simple impurity profile, recrystallization from ethanol is an excellent, cost-effective, and scalable first choice.
-
When dealing with a complex mixture of isomers with similar polarities, or when the highest possible purity is required for analytical standards or sensitive biological assays, flash column chromatography on silica gel with a hexane/ethyl acetate or hexane/dichloromethane gradient is the recommended approach.
In many cases, a combination of both techniques provides the best results. An initial purification by column chromatography to separate the isomers can be followed by a final recrystallization step to obtain a highly pure, crystalline solid. The purity of the final product should always be confirmed by appropriate analytical methods such as HPLC or GC-MS.
Visualizing the Purification Workflow
Recrystallization Workflow
Caption: Workflow for the recrystallization of 3-Bromo-4-methoxybiphenyl.
Column Chromatography Workflow
Caption: Workflow for the purification of 3-Bromo-4-methoxybiphenyl isomers by column chromatography.
References
-
Hazlet, S. E., & Hensley, W. H. (1950). Studies in the Biphenyl Series. V. Bromination of 4-Methoxybiphenyl. Journal of the American Chemical Society, 72(6), 2779–2779. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Supporting Information for Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl Grignard Reagents. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-4'-methoxybiphenyl. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Bromo-4′-methoxybiphenyl (95%). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-methoxybiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(dimethylsiloxane)s. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-4'-methoxybiphenyl. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
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YouTube. (2013, February 4). How to Carry Out a Recrystallization. Retrieved from [Link]
-
Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved from [Link]
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
Chromatography Forum. (2006, May 12). How do you perform purity analysis? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Ligand-free Pd/C-catalyzed Suzuki–Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Retrieved from [Link]
-
Interchim. (n.d.). Purification - Flash Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls. Retrieved from [Link]
- Google Patents. (n.d.). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Synthesized 3-Bromo-4-methoxybiphenyl
Introduction: Beyond Synthesis to Certainty
In the realm of chemical synthesis and drug development, the creation of a target molecule is merely the first act. The true measure of success lies in the rigorous, unequivocal confirmation of its identity, purity, and structural integrity. For a compound like 3-Bromo-4-methoxybiphenyl (C₁₃H₁₁BrO), a substituted aromatic ether with potential applications in medicinal chemistry and materials science, this confirmation is non-negotiable.[1][2] This guide provides an in-depth, experience-driven framework for the cross-validation of analytical data for newly synthesized 3-Bromo-4-methoxybiphenyl.
Cross-validation is the process of critically assessing and comparing data from multiple independent analytical methods to build a cohesive and irrefutable body of evidence.[3][4] We will move beyond simply listing techniques and delve into the causality of our experimental choices, demonstrating how a multi-pronged analytical approach forms a self-validating system that ensures the utmost confidence in your synthesized material. This is not just a protocol; it is a strategy for achieving analytical certainty.
Pillar 1: Mass Spectrometry – The Molecular Fingerprint
Mass spectrometry (MS) serves as our initial and most direct confirmation of molecular identity by providing a precise measurement of the molecule's mass-to-charge ratio (m/z). For 3-Bromo-4-methoxybiphenyl, this technique is particularly powerful due to the distinct isotopic signature of bromine.
The Causality of MS Analysis: We employ Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis. The GC component separates the target compound from residual solvents or volatile impurities, ensuring the mass spectrum we acquire is of a pure analyte. Electron Ionization (EI) is chosen as the ionization method due to its robust nature and its tendency to induce predictable fragmentation, which provides valuable structural clues.
The key diagnostic feature for a bromine-containing compound is the presence of two major peaks for the molecular ion (M⁺) and any bromine-containing fragments.[5][6] These peaks, separated by 2 m/z units (e.g., M and M+2), arise from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance.[6] This isotopic pattern is a near-irrefutable indicator of bromine's presence.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the synthesized 3-Bromo-4-methoxybiphenyl in 1 mL of high-purity dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a standard GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (with a 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 50-350 m/z.
-
Data Interpretation & Cross-Validation
The primary goal is to identify the molecular ion peak. The theoretical monoisotopic mass of 3-Bromo-4-methoxybiphenyl is 261.9993 Da.[1][7] The resulting mass spectrum should prominently display peaks at m/z 262 and 264, representing the [M]⁺ and [M+2]⁺ ions, respectively, in an approximate 1:1 ratio. The observation of this pair validates the elemental formula and confirms the successful incorporation of a single bromine atom.
| Parameter | Theoretical/Expected Value | Hypothetical Experimental Result | Validation Check |
| Monoisotopic Mass | 261.9993 Da[1][7] | N/A (High-Res MS) | N/A |
| Molecular Ion (M⁺) | m/z 262 ([C₁₃H₁₁⁷⁹BrO]⁺) | m/z 262 | Pass |
| Isotope Peak (M+2⁺) | m/z 264 ([C₁₃H₁₁⁸¹BrO]⁺) | m/z 264 | Pass |
| Isotope Ratio (M:M+2) | ~1:1 | ~1:0.98 | Pass |
| Key Fragment | m/z 183 ([M-Br]⁺) | m/z 183 | Pass |
Table 1: Comparison of theoretical and hypothetical experimental mass spectrometry data.
Pillar 2: NMR Spectroscopy – The Architectural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural blueprint, detailing the connectivity and chemical environment of every proton and carbon atom in the molecule. For an aromatic system like 3-Bromo-4-methoxybiphenyl, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.
The Causality of NMR Analysis: We use a standard 400 MHz spectrometer. This field strength provides sufficient resolution to resolve the complex splitting patterns expected in the aromatic region. Deuterated chloroform (CDCl₃) is the solvent of choice as it is cost-effective, dissolves the compound well, and its residual peak is easily identified. Tetramethylsilane (TMS) is added as an internal standard, providing a zero-point reference for the chemical shift scale.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of the synthesized product in ~0.7 mL of CDCl₃ containing 0.03% TMS.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second are typical starting points.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard.
-
Data Interpretation & Cross-Validation
The interpretation relies on predicting the chemical shifts and coupling patterns based on established principles of substituent effects on benzene rings.[9] The electron-donating methoxy group (-OCH₃) will shield nearby protons (shifting them upfield), while the electronegative bromine atom and the second aromatic ring will deshield adjacent protons (shifting them downfield).[8]
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
~3.9 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃).
-
~7.0-7.6 ppm (multiplet, 8H): A complex region containing the signals for all eight aromatic protons. The exact shifts and multiplicities will confirm the substitution pattern. For example, the proton ortho to the methoxy group is expected to be the most upfield aromatic signal.
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
~56 ppm: The methoxy carbon.
-
~110-160 ppm: At least 11 distinct signals are expected in the aromatic region (some carbons may have very similar shifts). The carbon bearing the bromine atom will be significantly shifted compared to an unsubstituted carbon.
| Analysis | Expected Data | Hypothetical Experimental Data | Validation Check |
| ¹H NMR | Singlet at ~3.9 ppm (3H), Complex multiplet at 7.0-7.6 ppm (8H) | Singlet at 3.88 ppm (Integral: 3.01H), Multiplet at 7.05-7.58 ppm (Integral: 7.98H) | Pass |
| ¹³C NMR | ~12 unique signals, including one at ~56 ppm | 12 signals observed, with one at 56.2 ppm | Pass |
Table 2: Comparison of expected and hypothetical experimental NMR data.
The NMR data cross-validates the MS data. While MS confirms the correct mass and elemental formula (C₁₃H₁₁BrO), NMR confirms the correct isomeric arrangement of those atoms.
Pillar 3: Chromatography – The Purity Verdict
While MS and NMR confirm the structure of the major component, they do not rigorously quantify its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination, separating the target compound from non-volatile impurities and starting materials.
The Causality of HPLC Analysis: We employ a reversed-phase HPLC method.[10] This technique separates compounds based on their hydrophobicity. A non-polar C18 stationary phase is used with a polar mobile phase (a mixture of water and acetonitrile).[11] More hydrophobic compounds, like our target molecule, interact more strongly with the C18 column and thus elute later. The addition of a small amount of formic acid to the mobile phase ensures sharp peaks by suppressing any potential ionization of trace impurities.[10] A Diode Array Detector (DAD) is used to monitor the elution, which also provides a UV spectrum of the peak to further confirm identity.[12]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized product at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.[11]
-
Instrumentation & Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Data Interpretation & Cross-Validation
The result is a chromatogram plotting detector response against retention time. For a pure sample, we expect to see a single, sharp, symmetrical peak. Purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[13]
| Parameter | Acceptance Criterion | Hypothetical Experimental Result | Validation Check |
| Main Peak Retention Time | Consistent across injections (e.g., ± 0.1 min) | 12.5 minutes | Pass |
| Purity (Area %) | > 98.0% | 99.2% | Pass |
| Peak Tailing Factor | 0.8 - 1.5 | 1.1 | Pass |
Table 3: Hypothetical HPLC purity analysis results.
The HPLC data provides the final piece of the validation puzzle. It confirms that the single entity identified by MS and NMR is present in high purity, making the material suitable for further research and development.
Synthesizing the Evidence: The Cross-Validation Workflow
No single technique provides a complete picture. True confidence is achieved when the data from these orthogonal (independent) methods converge to tell the same story. The diagram below illustrates this self-validating workflow.
A flowchart illustrating the analytical cross-validation workflow.
Comparison with Alternative & Complementary Methods
While MS, NMR, and HPLC form the core validation triad, other techniques can provide valuable, albeit often less definitive, information.
| Technique | Information Provided | Comparison to Core Methods |
| FTIR Spectroscopy | Presence of functional groups (e.g., C-O ether, C-Br, aromatic C-H). | Provides complementary evidence for the functional groups confirmed by NMR, but does not give detailed structural connectivity. It is a good, rapid screening tool. |
| Elemental Analysis | Provides the percentage composition of C, H. | Gives the empirical formula, which can be cross-referenced with the molecular formula from MS. However, it is less precise than high-resolution MS and cannot distinguish between isomers. |
| Melting Point | A sharp melting point indicates high purity. | A useful, simple indicator of purity. A broad melting range suggests impurities. It complements HPLC data but is not quantitative. |
Table 4: Comparison of core and alternative analytical techniques.
Conclusion
The rigorous cross-validation of analytical data is the bedrock of reliable chemical science. By strategically combining mass spectrometry, NMR spectroscopy, and chromatography, we create a powerful, self-reinforcing system. MS confirms the mass, NMR elucidates the structure, and HPLC verifies the purity. Each technique's results support and are supported by the others, transforming a synthesized powder from a possibility into a confirmed reality. This multi-faceted approach ensures that the 3-Bromo-4-methoxybiphenyl in the vial is precisely the molecule intended, empowering researchers and developers to proceed with confidence.
References
- Benchchem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262267, 3-Bromo-4-methoxybiphenyl. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757035, 3-Bromo-4'-methoxybiphenyl.
- MilliporeSigma. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
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Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
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ResearchGate. (2013). How to calculate the percentage purity using the HPLC? Retrieved from [Link]
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Wikipedia. (n.d.). Cross-validation (analytical chemistry). Retrieved from [Link]
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Doc-Inst. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
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Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]
- University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
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- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-4-methoxybiphenyl: A Framework for Safety and Operational Excellence
For the research scientist, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. Handling specialized reagents like 3-Bromo-4-methoxybiphenyl, a halogenated aromatic compound often used in organic synthesis and drug discovery, demands more than just procedural adherence; it requires a deep understanding of the material's properties and a proactive approach to risk mitigation. This guide provides a comprehensive operational plan, grounded in scientific principles, to ensure the safe and effective handling of this compound from procurement to disposal.
Hazard Analysis: Understanding the Intrinsic Risks
Before any container is opened, a thorough understanding of the compound's hazard profile is critical. 3-Bromo-4-methoxybiphenyl (CAS No: 74447-73-7) is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling protocols.[1][2][3]
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[1][2][3] This is a primary exposure risk during weighing, transfer, and solution preparation.
-
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[1][2][3] This risk is most pronounced during transfer procedures where splashing can occur or when handling the powdered form, which can become airborne.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols may cause respiratory tract irritation.[1][2] This necessitates the use of engineering controls to minimize airborne particles.
This hazard profile forms the logical basis for the multi-layered personal protective equipment (PPE) and engineering controls detailed below.
Personal Protective Equipment (PPE): A Mandated Barrier of Defense
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. The principle is to establish a complete barrier between the researcher and the chemical. For 3-Bromo-4-methoxybiphenyl, a comprehensive PPE ensemble is mandatory.[4][5]
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Rationale: Protects against the serious eye irritation hazard (H319).[2][3] Goggles must provide a complete seal around the eyes. A face shield worn over goggles is required for full-face protection during procedures with a high risk of splashing, such as when preparing solutions or during transfers.[5][6] |
| Hands | Chemical-Resistant Gloves (Double-Gloved) | Rationale: Mitigates the skin irritation hazard (H315).[2][3] Nitrile gloves are a suitable first line of defense for incidental contact.[4][5] For direct handling or extended operations, double-gloving is required. Change gloves immediately upon any sign of contamination. |
| Body | Chemical-Resistant Laboratory Coat | Rationale: Protects skin on the arms and torso from accidental contact and contamination. The lab coat must be long-sleeved and fully buttoned.[5][6] It should be made of a material appropriate for handling irritating chemical solids and solutions. |
| Respiratory | NIOSH-Approved Respirator | Rationale: Addresses the respiratory irritation hazard (H335).[2] While all handling of the solid should occur within a fume hood, a respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations or if engineering controls are not sufficient. |
| Feet | Closed-Toe Shoes | Rationale: Protects feet from potential spills. Shoes should be made of a non-porous material.[5][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the potential for error and exposure. The following protocol outlines the key stages of handling 3-Bromo-4-methoxybiphenyl, integrating safety at every step.
Preparation and Engineering Controls
The foundation of safe handling is a well-prepared and controlled environment.
-
Fume Hood Verification: All procedures involving the handling of solid 3-Bromo-4-methoxybiphenyl or its solutions must be conducted in a certified chemical fume hood.[5] This is the primary engineering control to mitigate the inhalation hazard (H335).[2]
-
Designated Work Area: Establish a designated area within the fume hood for the experiment. Cover the work surface with disposable, absorbent bench paper to contain any spills.[5]
-
Emergency Equipment Check: Before starting, confirm the location and operational readiness of the nearest emergency eyewash station and safety shower.[6][7]
Handling and Experimental Procedure
-
PPE Donning: Correctly don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer: To prevent the generation of dust, handle the solid compound with care. Use a spatula for transfers and weigh the material on anti-static paper or directly into a tared container within the fume hood.[5]
-
Solution Preparation: When preparing a solution, add the solid 3-Bromo-4-methoxybiphenyl slowly to the solvent to prevent splashing. Keep containers sealed when not in active use.[5]
-
Post-Handling Decontamination: After handling is complete, decontaminate the spatula and any other equipment used. Wipe down the designated work surface within the fume hood with an appropriate solvent.
Safe Handling Workflow Diagram
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- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




